1-(2-Methylnicotinoyl)pyrrolidin-2-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1076198-58-7 |
|---|---|
Molecular Formula |
C11H12N2O2 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
3-(2-methylpyridine-3-carbonyl)pyrrolidin-2-one |
InChI |
InChI=1S/C11H12N2O2/c1-7-8(3-2-5-12-7)10(14)9-4-6-13-11(9)15/h2-3,5,9H,4,6H2,1H3,(H,13,15) |
InChI Key |
WWGMHRWUCMKRJJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=N1)C(=O)N2CCCC2=O |
Canonical SMILES |
CC1=C(C=CC=N1)C(=O)C2CCNC2=O |
Synonyms |
3-[(2-Methyl-3-pyridinyl)carbonyl]-2-pyrrolidinone; |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-(2-Methylnicotinoyl)pyrrolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible and efficient synthetic pathway for 1-(2-Methylnicotinoyl)pyrrolidin-2-one, a compound of interest in medicinal chemistry and drug development. This document details the core synthetic strategy, experimental protocols, and relevant quantitative data, presented in a clear and structured format to facilitate reproducibility and further investigation.
Synthesis Pathway Overview
The synthesis of this compound can be efficiently achieved through a two-step process. The pathway commences with the conversion of commercially available 2-methylnicotinic acid to its corresponding acyl chloride, 2-methylnicotinoyl chloride. This is a crucial activation step that renders the carboxyl group highly susceptible to nucleophilic attack. The subsequent and final step involves the N-acylation of pyrrolidin-2-one with the freshly prepared 2-methylnicotinoyl chloride to yield the target compound.
The overall synthetic transformation is depicted in the workflow diagram below.
Caption: Synthetic pathway for this compound.
Experimental Protocols
The following sections provide detailed experimental methodologies for each step of the synthesis.
2.1. Step 1: Synthesis of 2-Methylnicotinoyl Chloride
This procedure details the conversion of 2-methylnicotinic acid to 2-methylnicotinoyl chloride using thionyl chloride. Thionyl chloride is a common and effective reagent for this transformation, with the reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), being gaseous, which helps to drive the reaction to completion.
Experimental Workflow:
Caption: Workflow for the synthesis of 2-methylnicotinoyl chloride.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases, place 2-methylnicotinic acid.
-
Add an excess of thionyl chloride (approximately 2-3 equivalents).
-
Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, or until the evolution of gas ceases.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Distill off the excess thionyl chloride under reduced pressure. The crude 2-methylnicotinoyl chloride is typically used in the next step without further purification.
Quantitative Data:
| Parameter | Value | Reference |
| Reactant Ratio | 1 : 2-3 (2-Methylnicotinic Acid : Thionyl Chloride) | General Procedure[1] |
| Reaction Time | 2 - 4 hours | General Procedure[1] |
| Reaction Temperature | Reflux (~79 °C for SOCl₂) | General Procedure[1] |
| Expected Yield | >90% (crude) | Assumed based on similar reactions |
2.2. Step 2: Synthesis of this compound
This protocol describes the N-acylation of pyrrolidin-2-one with the previously synthesized 2-methylnicotinoyl chloride. The reaction can be performed under solvent-free conditions using a clay catalyst or in an appropriate solvent with a base to neutralize the hydrogen chloride byproduct.
Experimental Workflow (Solvent-Free):
References
In-depth Technical Guide: 1-(2-Methylnicotinoyl)pyrrolidin-2-one
An Examination of a Novel Pyrrolidinone Derivative
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the current scientific understanding of 1-(2-Methylnicotinoyl)pyrrolidin-2-one, a novel synthetic compound featuring a pyrrolidin-2-one scaffold linked to a 2-methylnicotinoyl moiety. Despite extensive investigation, publicly available data on the specific mechanism of action, quantitative biological activity, and detailed experimental protocols for this particular molecule are limited. This guide, therefore, focuses on the synthesis of related compounds and the known biological activities of its core chemical structures—the pyrrolidin-2-one ring and the nicotinoyl group—to provide a foundational understanding for future research.
Introduction
The pyrrolidin-2-one (or γ-lactam) ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active natural products and synthetic compounds.[1][2] Its unique structural and chemical properties make it a versatile building block for the development of new therapeutic agents targeting a range of diseases.[1] The nicotinoyl moiety, a derivative of nicotinic acid (niacin or vitamin B3), is also a key component of numerous pharmaceuticals and plays a crucial role in various biological processes. The combination of these two pharmacophores in this compound suggests potential for novel biological activity.
Synthesis of Related Pyrrolidin-2-one Derivatives
While a specific synthetic protocol for this compound is not detailed in the current literature, the synthesis of similar 1,5-substituted pyrrolidin-2-ones has been described. A common approach involves the reaction of donor-acceptor cyclopropanes with primary amines, such as anilines or benzylamines. This method proceeds through a Lewis acid-catalyzed opening of the cyclopropane ring, followed by in situ lactamization and dealkoxycarbonylation to yield the desired pyrrolidin-2-one structure.[3]
Another general method for the synthesis of pyrrolidinone derivatives involves the condensation of anilines, aldehydes, and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation. This one-pot, multicomponent reaction offers an efficient and environmentally friendly route to substituted 3-pyrrolin-2-ones.
A patent describing the synthesis of racemic nicotine also outlines a relevant reaction: the combination of N-methyl-2-pyrrolidone with a nicotinate compound in the presence of a solvent and a strong base to form 1-methyl-3-nicotinoyl-2-pyrrolidone.[4] This intermediate is then reduced to produce nicotine.[4] This process demonstrates a feasible method for acylating the pyrrolidinone ring with a nicotinoyl group.
Experimental Workflow: General Synthesis of 1,5-Substituted Pyrrolidin-2-ones
The following diagram illustrates a generalized workflow for the synthesis of 1,5-substituted pyrrolidin-2-ones from donor-acceptor cyclopropanes.
Caption: Generalized workflow for the synthesis of 1,5-substituted pyrrolidin-2-ones.
Potential Mechanism of Action: Inferences from Core Scaffolds
The mechanism of action of this compound has not been elucidated. However, the biological activities of its constituent moieties can provide insights into its potential pharmacological profile.
The Pyrrolidin-2-one Scaffold
The pyrrolidin-2-one ring is a core component of nootropic drugs, which are substances that may improve cognitive function. For instance, 1-[2-(4-nitrophenoxy)acetyl]pyrrolidin-2-one has been identified as a potential antiamnesic agent.[5] Derivatives of pyrrolidin-2,5-dione have been synthesized and evaluated as potential anti-tumor agents, showing inhibitory activity against enzymes such as aromatase and 17α-hydroxylase/17,20-lyase.[6] Furthermore, some pyrrolidinone derivatives have been investigated as inhibitors of the autotaxin enzyme, which is involved in inflammatory conditions.[7]
The Nicotinoyl Moiety and Nicotinic Receptors
The nicotinoyl group is structurally related to nicotine. While this compound is not nicotine, the presence of the nicotinoyl group suggests a potential interaction with nicotinic acetylcholine receptors (nAChRs). These receptors are ligand-gated ion channels that are widely distributed in the central and peripheral nervous systems and are involved in a variety of physiological processes.
Potential as a GABA Analogue
The pyrrolidin-2-one ring is a cyclic form of gamma-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the central nervous system.[8] GABA's therapeutic use is limited by its poor ability to cross the blood-brain barrier.[9] Esterification of GABA has been explored as a strategy to improve its brain uptake.[10] It is conceivable that this compound could act as a GABA analogue or prodrug, although this has not been experimentally verified.
The diagram below illustrates the synthesis of GABA from glutamate and its subsequent metabolism.
Caption: The GABA shunt pathway.[11]
Quantitative Data
As of the date of this publication, there is no publicly available quantitative data, such as IC₅₀ or Kᵢ values, for this compound. The table below is provided as a template for future studies to populate as data becomes available.
| Assay Type | Target | Result (e.g., IC₅₀, Kᵢ) | Units | Reference |
| In vitro Binding | e.g., nAChRs | Data Not Available | e.g., nM | |
| In vitro Enzyme Inhibition | e.g., Aromatase | Data Not Available | e.g., µM | |
| In vivo Behavioral | e.g., Morris Water Maze | Data Not Available | e.g., % Improvement |
Experimental Protocols
Detailed experimental protocols for the biological evaluation of this compound are not available. Researchers interested in investigating this compound would need to develop and validate their own protocols based on the hypothesized mechanisms of action. This could include:
-
Radioligand Binding Assays: To determine the affinity of the compound for various receptors, particularly nicotinic acetylcholine receptors and GABA receptors.
-
Enzyme Inhibition Assays: To assess the inhibitory activity against enzymes such as aromatase, 17α-hydroxylase/17,20-lyase, or autotaxin.
-
In vivo Animal Models: To evaluate the effects on cognition, anxiety, seizure threshold, or inflammation, depending on the hypothesized therapeutic application.
Conclusion and Future Directions
This compound is a novel compound with a chemical structure that suggests potential for interesting biological activity. However, a thorough investigation into its synthesis, mechanism of action, and pharmacological profile is required. Future research should focus on:
-
Developing and optimizing a synthetic route for this compound.
-
Screening the compound against a panel of biological targets, including nAChRs, GABA receptors, and various enzymes.
-
Conducting in vivo studies to assess its therapeutic potential in relevant disease models.
The information presented in this guide, based on the known properties of its core chemical scaffolds, provides a starting point for the scientific community to explore the potential of this and related novel pyrrolidinone derivatives.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. US20160326134A1 - Synthesis and resolution of nicotine - Google Patents [patents.google.com]
- 5. 1-[2-(4-nitrophenoxy)acetyl]pyrrolidin-2-one: an antiamnesic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of novel pyrrolidine-2,5-dione inhibitors as potential anti-tumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biochemistry, Gamma Aminobutyric Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Selected Gamma Aminobutyric Acid (GABA) Esters may Provide Analgesia for Some Central Pain Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gamma-aminobutyric acid esters. 1. Synthesis, brain uptake, and pharmacological studies of aliphatic and steroid esters of gamma-aminobutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Potential Biological Activities of 1-(2-Methylnicotinoyl)pyrrolidin-2-one: A Technical Overview
Introduction
1-(2-Methylnicotinoyl)pyrrolidin-2-one is a synthetic organic compound that incorporates two key pharmacophores: a substituted nicotinoyl moiety and a pyrrolidin-2-one (or γ-lactam) ring. The diverse biological activities reported for derivatives of both nicotinic acid and pyrrolidin-2-one suggest that this hybrid molecule could exhibit a range of pharmacological effects. This document summarizes the potential therapeutic areas of interest, presents quantitative data from studies on related compounds, details relevant experimental protocols, and provides visual representations of key pathways and workflows.
Potential Pharmacological Activities
Based on the activities of structurally related compounds, this compound could potentially exhibit the following biological activities:
-
Anti-inflammatory Activity: Derivatives of both nicotinic acid and pyrrolidin-2-one have been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1][2]
-
Antimicrobial Activity: Nicotinic acid derivatives have shown promise as antibacterial and antifungal agents.[3][4]
-
Enzyme Inhibition: The pyrrolidin-2-one scaffold is present in inhibitors of various enzymes, including autotaxin.[5]
Data Presentation: Biological Activities of Related Derivatives
The following tables summarize quantitative data for representative nicotinic acid and pyrrolidin-2-one derivatives from the scientific literature.
Table 1: Anti-inflammatory Activity of Nicotinate Derivatives (COX Inhibition) [1]
| Compound Reference | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| 3b | 10.14 | 0.09 | 112.67 |
| 3e | 12.33 | 0.08 | 154.13 |
| 4c | 15.21 | 0.06 | 253.50 |
| 4f | 18.56 | 0.05 | 371.20 |
| Celecoxib | 12.14 | 0.06 | 202.33 |
| Diclofenac | 1.22 | 0.07 | 17.43 |
| Indomethacin | 0.11 | 0.21 | 0.52 |
Table 2: Antimicrobial Activity of Nicotinic Acid Acylhydrazone Derivatives [3]
| Compound Reference | Staphylococcus epidermidis ATCC 12228 MIC (µg/mL) | Staphylococcus aureus ATCC 43300 (MRSA) MIC (µg/mL) |
| 13 (5-nitrofuran substituent) | 1.95 | 7.81 |
Table 3: Autotaxin Inhibitory Activity of 2-Pyrrolidinone Derivatives [5]
| Compound Reference | Autotaxin (ATX) IC₅₀ (nM) |
| 3k (boronic acid) | 50 |
| 3l (boronic acid) | 120 |
| 3m (boronic acid) | 180 |
| 16 (hydroxamic acid) | 700 |
| 21 (boronic acid) | 35 |
| 40b (carboxylic acid) | 800 |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature for assessing the biological activities of nicotinoyl and pyrrolidin-2-one derivatives.
In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay[1]
-
Enzyme Preparation: Ovine COX-1 and human recombinant COX-2 enzymes are used.
-
Assay Buffer: Tris-HCl buffer (100 mM, pH 8.0) containing glutathione, hemoglobin, and EDTA.
-
Procedure:
-
The test compound (dissolved in DMSO) is pre-incubated with the enzyme (COX-1 or COX-2) in the assay buffer at 25°C for 15 minutes.
-
The reaction is initiated by the addition of arachidonic acid.
-
The reaction is allowed to proceed for a specified time at 37°C.
-
The reaction is terminated by the addition of an acidic solution.
-
The concentration of prostaglandin E2 (PGE2) produced is measured using an enzyme immunoassay (EIA) kit.
-
-
Data Analysis: The IC₅₀ values are calculated from the concentration-response curves.
In Vivo Anti-inflammatory Activity (Carrageenan-Induced Rat Paw Edema)[1]
-
Animals: Wistar rats are used.
-
Procedure:
-
The initial paw volume of each rat is measured using a plethysmometer.
-
The test compound or reference drug is administered orally.
-
After a specified time (e.g., 1 hour), a sub-plantar injection of carrageenan solution is administered into the right hind paw.
-
The paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
-
Data Analysis: The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated group with the control group.
Antimicrobial Susceptibility Testing (Microdilution Method)[3]
-
Microorganisms: Standard strains of bacteria and fungi are used (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Culture Media: Mueller-Hinton broth for bacteria and Sabouraud dextrose broth for fungi.
-
Procedure:
-
Serial twofold dilutions of the test compounds are prepared in the appropriate culture medium in a 96-well microtiter plate.
-
A standardized inoculum of the microorganism is added to each well.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
-
Data Analysis: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
In Vitro Autotaxin (ATX) Inhibition Assay[5]
-
Enzyme Source: Recombinant human autotaxin.
-
Substrate: Lysophosphatidylcholine (LPC).
-
Procedure:
-
The test compound is pre-incubated with the ATX enzyme in a suitable buffer.
-
The enzymatic reaction is initiated by the addition of the LPC substrate.
-
The reaction mixture is incubated at 37°C.
-
The amount of choline released is measured using a colorimetric or fluorometric assay.
-
-
Data Analysis: The IC₅₀ values are determined by plotting the percentage of enzyme inhibition against the inhibitor concentration.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-(2-Methylnicotinoyl)pyrrolidin-2-one: Structural Analogs and Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(2-Methylnicotinoyl)pyrrolidin-2-one, a heterocyclic compound of interest in medicinal chemistry. Due to the limited direct research on this specific molecule, this document focuses on its structural analogs and derivatives, drawing parallels from closely related compounds. This guide will cover synthetic methodologies, potential pharmacological activities, and relevant experimental protocols to serve as a foundational resource for researchers in drug discovery and development.
Introduction: The Core Structure
The molecule this compound combines two key pharmacophores: the pyrrolidin-2-one ring and a substituted nicotinoyl moiety.
-
Pyrrolidin-2-one: A five-membered lactam, this scaffold is present in numerous biologically active compounds and is considered a privileged structure in medicinal chemistry. It is a core component of the "racetam" class of nootropic drugs, which are known for their cognitive-enhancing effects. The pyrrolidin-2-one ring is also found in a variety of other therapeutic agents with activities ranging from antibacterial and antifungal to anticancer and anticonvulsant.[1][2]
-
Nicotinoyl Group: Derived from nicotinic acid (Vitamin B3), this pyridine-3-carbonyl structure is a component of the essential coenzymes NAD and NADP. Nicotinic acid and its derivatives are known to exhibit a range of pharmacological effects, including vasodilation and lipid-lowering properties.[3] The addition of a methyl group at the 2-position of the pyridine ring, as in 2-methylnicotinic acid, can modulate the electronic and steric properties of the molecule, potentially influencing its biological activity.
The combination of these two moieties in this compound suggests potential for novel pharmacological profiles, particularly in the realm of neuroscience and metabolic disorders.
Synthetic Methodologies
A generalized experimental protocol for the synthesis of N-acylpyrrolidin-2-ones is as follows:
General Protocol for N-Acylation of Pyrrolidin-2-one:
-
Preparation of the Acyl Chloride: 2-Methylnicotinic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form the corresponding 2-methylnicotinoyl chloride. This reaction is typically performed in an inert solvent like dichloromethane (DCM) or toluene.
-
Acylation Reaction: Pyrrolidin-2-one is dissolved in an aprotic solvent (e.g., DCM, THF, or acetonitrile) in the presence of a non-nucleophilic base, such as triethylamine or pyridine.
-
The 2-methylnicotinoyl chloride, dissolved in the same solvent, is added dropwise to the pyrrolidin-2-one solution at a controlled temperature, often starting at 0°C and gradually warming to room temperature.
-
Work-up and Purification: The reaction mixture is typically washed with an aqueous solution to remove the hydrochloride salt of the base and any unreacted acid chloride. The organic layer is then dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by techniques such as column chromatography or recrystallization to yield the desired this compound.
This synthetic approach is illustrated in the following workflow diagram:
Structural Analogs and Their Derivatives
In the absence of direct data for this compound, examining its structural analogs provides valuable insights into its potential properties.
Picamilon: An Open-Ring Analog
Picamilon, or N-nicotinoyl-GABA, is a close structural analog where the pyrrolidin-2-one ring is hydrolyzed to its corresponding gamma-aminobutyric acid (GABA) structure. It is a prodrug designed to cross the blood-brain barrier and then be hydrolyzed into GABA and nicotinic acid.[4]
-
Pharmacological Profile: Picamilon has been studied for its cerebrovascular and nootropic effects. It is reported to increase cerebral blood flow and has been used to treat a variety of neurological conditions.[4] A 2023 study, however, found that picamilon itself is inactive against 50 biological targets, including GABA receptors, suggesting its effects are likely due to its hydrolysis products.[3]
-
Pharmacokinetics: After oral administration, Picamilon has a half-life of 1-2 hours and is hydrolyzed to GABA and nicotinic acid.[4]
The neuroprotective effects of a nicotinoyl-GABA conjugate against type 1 diabetes-induced nervous system impairments have also been reported, suggesting potential therapeutic applications in neurodegenerative and metabolic disorders.[5]
Positional Isomers: 1-Methyl-3-nicotinoyl-2-pyrrolidone
A patent describes the synthesis of 1-methyl-3-nicotinoyl-2-pyrrolidone, a positional isomer of the target compound. This compound is synthesized by combining N-methyl-2-pyrrolidone with a nicotinate compound in the presence of a solvent and a base. The resulting 1-methyl-3-nicotinoyl-2-pyrrolidone is then reduced to produce racemic nicotine. This indicates that the nicotinoyl-pyrrolidone scaffold can serve as a key intermediate in the synthesis of more complex molecules.
Derivatives with Modified Scaffolds
Research on related structures provides further context for the potential activities of this compound derivatives.
-
Pyrrolidin-2-one Derivatives: A variety of pyrrolidin-2-one derivatives have been synthesized and evaluated for their biological activities. For instance, novel derivatives have shown inhibitory activity against the autotaxin enzyme, which is implicated in inflammatory conditions.[6] Some derivatives have also demonstrated antibacterial and antifungal properties.[1]
-
Nicotinic Acid Derivatives: Numerous derivatives of nicotinic acid have been explored for their therapeutic potential. These include compounds with analgesic, anti-inflammatory, and antimicrobial activities.[3][7]
The following table summarizes the biological activities of some structural analogs and related derivatives:
| Compound/Derivative Class | Structure | Reported Biological Activity | Quantitative Data (Example) |
| Picamilon | N-nicotinoyl-GABA | Nootropic, cerebrovascular effects, neuroprotective | Half-life: 1-2 hours |
| 1-Methyl-3-nicotinoyl-2-pyrrolidone | Positional Isomer | Intermediate in nicotine synthesis | Not reported |
| Substituted Pyrrolidin-2-ones | General Scaffold | Autotaxin inhibition, antibacterial, antifungal | IC₅₀ values for autotaxin inhibition in the nanomolar range[6] |
| Nicotinic Acid Derivatives | General Scaffold | Analgesic, anti-inflammatory, antimicrobial | MIC values against various bacterial strains[7] |
Potential Signaling Pathways and Biological Targets
Based on the activities of its structural analogs, this compound and its derivatives could potentially interact with several biological pathways.
Future Directions and Conclusion
While direct experimental data on this compound is currently lacking, the analysis of its structural components and related analogs suggests it is a promising scaffold for the development of novel therapeutic agents. Future research should focus on:
-
De novo Synthesis and Characterization: The synthesis and full analytical characterization of this compound are crucial first steps.
-
In Vitro and In Vivo Screening: A comprehensive screening of the compound and its derivatives against a panel of relevant biological targets, including those in the central nervous system and metabolic pathways, is warranted.
-
Structure-Activity Relationship (SAR) Studies: Systematic modifications of both the pyrrolidin-2-one and the 2-methylnicotinoyl moieties will be essential to optimize for potency, selectivity, and pharmacokinetic properties.
This technical guide, by consolidating information on related structures, aims to provide a solid foundation and rationale for initiating research programs focused on this compound and its derivatives. The convergence of the well-established pharmacological profiles of its constituent pharmacophores makes this an exciting area for future drug discovery efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological evaluation of 2-oxonicotinonitriles and 2-oxonicotinonitrile based nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Technical Guide: Determining the Solubility of 1-(2-Methylnicotinoyl)pyrrolidin-2-one in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
Predicted Solubility Profile
Based on the chemical structure of 1-(2-Methylnicotinoyl)pyrrolidin-2-one, which features a polar lactam group (the pyrrolidin-2-one ring) and a substituted pyridine ring (the 2-Methylnicotinoyl group), a qualitative solubility profile can be hypothesized. The presence of polar functionalities suggests potential solubility in polar solvents. The overall polarity will be influenced by the interplay between the polar groups and the hydrocarbon portions of the molecule.
Structurally related compounds, such as N-Methyl-2-pyrrolidone (NMP), are known to be miscible with water and a broad range of organic solvents. This suggests that this compound is likely to be soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and may exhibit some solubility in polar protic solvents such as ethanol and methanol. Its solubility in non-polar solvents like hexane is expected to be limited.
Quantitative Data Presentation
To ensure accurate and comparable data, all experimental findings should be meticulously recorded. The following table provides a structured format for documenting the thermodynamic solubility of this compound in various solvents at a specified temperature.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µg/mL) | Molar Solubility (mol/L) | Observations |
| Water | 25 | ||||
| Ethanol | 25 | ||||
| Methanol | 25 | ||||
| Acetone | 25 | ||||
| Acetonitrile | 25 | ||||
| Dimethyl Sulfoxide (DMSO) | 25 | ||||
| Dichloromethane (DCM) | 25 |
Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic (or equilibrium) solubility of a compound.[1] This method involves creating a saturated solution by agitating an excess amount of the solid compound in the solvent for a sufficient period to reach equilibrium.
3.1. Materials and Reagents
-
This compound (solid, high purity)
-
Selected solvents (e.g., Water, Ethanol, DMSO, etc.) of analytical grade
-
Vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE or other suitable material)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
3.2. Procedure
-
Preparation of the Test Substance: Add an excess amount of solid this compound to a series of vials. An amount that is visibly in excess of what is expected to dissolve should be used to ensure that a saturated solution is formed.
-
Addition of Solvents: Add a precise volume of each selected solvent to the respective vials containing the test substance.
-
Equilibration: Securely cap the vials and place them in an orbital shaker set at a constant temperature (e.g., 25°C). Agitate the vials for a predetermined period, typically 24 to 48 hours, to ensure that equilibrium is reached.[2][3] The time required for equilibration should be confirmed by sampling at different time points (e.g., 24, 48, and 72 hours) and ensuring the concentration of the dissolved compound remains constant.[4]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. To separate the saturated solution from the undissolved solid, withdraw the supernatant and filter it using a syringe filter. Alternatively, the samples can be centrifuged at a high speed, and the supernatant carefully collected.[3]
-
Sample Analysis:
-
Accurately dilute the clear, saturated filtrate with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted samples using a validated HPLC or UV-Vis spectroscopy method.[5]
-
A standard calibration curve should be prepared using known concentrations of the compound to ensure accurate quantification.[5]
-
-
Calculation: Calculate the solubility of the compound in each solvent, taking into account the dilution factor. Express the results in appropriate units, such as mg/mL or mol/L.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
Caption: Workflow for Thermodynamic Solubility Determination.
References
In Silico Modeling of 1-(2-Methylnicotinoyl)pyrrolidin-2-one Interactions: A Technical Guide
Version: 1.0
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound 1-(2-Methylnicotinoyl)pyrrolidin-2-one is used as a hypothetical case study for the purpose of this technical guide. The data and specific interactions described herein are illustrative and intended to provide a framework for the in silico analysis of novel compounds.
Executive Summary
This document provides a comprehensive technical guide to the in silico modeling of the novel compound this compound. Lacking specific experimental data for this molecule, we present a robust and detailed workflow for its computational analysis, from initial structure preparation to the simulation of its dynamic interactions with a plausible biological target. Given its structural similarity to nicotinic compounds and the known bioactivity of the pyrrolidin-2-one scaffold, the α4β2 nicotinic acetylcholine receptor (nAChR) has been selected as a representative therapeutic target for this case study.[1][2] This guide details the methodologies for molecular docking, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, offering a blueprint for the computational assessment of new chemical entities in drug discovery.
Introduction to this compound
This compound is a novel chemical entity featuring a pyrrolidin-2-one ring linked to a 2-methylnicotinoyl moiety. The pyrrolidin-2-one scaffold is a privileged structure in medicinal chemistry, found in a variety of biologically active compounds.[3][4] The nicotinoyl group suggests a potential interaction with nicotinic acetylcholine receptors (nAChRs), which are critical targets in the central nervous system for conditions such as nicotine addiction, Alzheimer's disease, and schizophrenia.[5] The α4β2 subtype is the most abundant high-affinity nicotinic receptor in the brain and a key target for therapeutic development.[2][6]
This guide outlines a systematic in silico approach to predict the binding affinity, interaction dynamics, and drug-like properties of this compound with the α4β2 nAChR, providing a virtual framework for its initial characterization.
In Silico Analysis Workflow
The computational analysis of this compound follows a multi-step workflow, designed to provide a comprehensive understanding of its potential as a therapeutic agent. This workflow integrates ligand and protein preparation, molecular docking to predict binding modes, and molecular dynamics simulations to assess the stability of the protein-ligand complex.
Caption: In Silico Modeling Workflow for a Novel Ligand.
Data Presentation
Quantitative data from the in silico analyses are summarized below. These tables present illustrative data that would be generated from the described protocols.
Molecular Docking and Binding Affinity
This table summarizes the predicted binding affinities and interactions of this compound and a reference compound (Nicotine) with the α4β2 nAChR.
| Compound | Docking Score (kcal/mol) | Estimated Binding Affinity (Ki, nM) | Key Interacting Residues | Hydrogen Bonds |
| This compound | -9.8 | 50.2 | TRP-149, TYR-198, TYR-93 | 2 |
| Nicotine (Reference) | -7.5 | 350.6 | TRP-149, TYR-198 | 1 |
Molecular Dynamics Simulation Parameters
This table outlines the key parameters from a 100 ns molecular dynamics simulation of the protein-ligand complex.
| Parameter | Value | Description |
| Simulation Time | 100 ns | Total duration of the simulation. |
| Average RMSD (Protein Backbone) | 1.8 Å | Root Mean Square Deviation, indicating structural stability. |
| Average RMSF (Ligand) | 0.5 Å | Root Mean Square Fluctuation, indicating ligand flexibility. |
| Average Radius of Gyration (Rg) | 22.5 Å | Indicates the compactness of the protein-ligand complex. |
Predicted ADMET Properties
This table presents the predicted ADMET properties of this compound, crucial for assessing its drug-likeness.[7][8][9]
| Property | Predicted Value | Acceptable Range |
| Molecular Weight | 218.25 g/mol | < 500 g/mol |
| LogP | 1.5 | -0.4 to +5.6 |
| H-bond Donors | 0 | ≤ 5 |
| H-bond Acceptors | 3 | ≤ 10 |
| Blood-Brain Barrier Permeability | High | High |
| CYP2D6 Inhibitor | No | No |
| Ames Mutagenicity | Non-mutagenic | Non-mutagenic |
Experimental Protocols
Detailed methodologies for the key in silico experiments are provided below.
Ligand Preparation
-
2D Structure Generation: The 2D structure of this compound is drawn using chemical drawing software (e.g., ChemDraw).
-
3D Structure Conversion: The 2D structure is converted to a 3D structure.
-
Energy Minimization: The 3D structure is subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
-
Charge Calculation: Partial atomic charges are calculated (e.g., Gasteiger charges).
Protein Preparation
-
Structure Retrieval: The 3D structure of the human α4β2 nAChR is obtained from a protein structure database (e.g., Protein Data Bank). If a full experimental structure is unavailable, homology modeling is used with a suitable template.[2][10]
-
Preprocessing: The protein structure is prepared by removing water molecules and any co-crystallized ligands.
-
Protonation: Hydrogen atoms are added to the protein structure, and it is protonated at a physiological pH of 7.4.
-
Energy Minimization: The protein structure is energy minimized to relieve any steric clashes.
Molecular Docking
-
Binding Site Definition: The binding site on the α4β2 nAChR is defined based on the location of known agonists or through binding site prediction algorithms. The site is typically defined as a grid box encompassing the key residues of the orthosteric binding site.
-
Docking Simulation: The prepared ligand is docked into the defined binding site of the receptor using a docking program (e.g., AutoDock Vina). The docking process involves sampling a large number of ligand conformations and orientations within the binding site.[11][12]
-
Scoring and Ranking: The resulting poses are scored and ranked based on a scoring function that estimates the binding affinity. The top-ranked poses are selected for further analysis.
Molecular Dynamics (MD) Simulation
-
System Setup: The top-ranked protein-ligand complex from docking is placed in a periodic boundary box and solvated with an explicit water model (e.g., TIP3P).[13] Ions (e.g., Na+, Cl-) are added to neutralize the system.[14]
-
Energy Minimization: The entire system is energy minimized to remove bad contacts.
-
Equilibration: The system is gradually heated to 310 K (NVT ensemble) and then equilibrated at constant pressure (NPT ensemble) to ensure proper temperature and pressure stabilization.
-
Production Run: A production MD simulation is run for a duration of 100 ns, with trajectory frames saved at regular intervals.[15][16]
-
Trajectory Analysis: The saved trajectory is analyzed to calculate RMSD, RMSF, and the radius of gyration to assess the stability and dynamics of the protein-ligand complex.
ADMET Prediction
The 3D structure of the ligand is submitted to in silico ADMET prediction tools (e.g., SwissADME, pkCSM). These tools use quantitative structure-activity relationship (QSAR) models and other algorithms to predict various pharmacokinetic and toxicological properties.[7][17][18]
Signaling Pathway Visualization
Activation of the α4β2 nAChR by an agonist like this compound can lead to the influx of cations, primarily Na+ and Ca2+, resulting in neuronal depolarization and the modulation of downstream signaling pathways that influence neurotransmitter release.
References
- 1. Nicotinic receptor pharmacology in silico: Insights and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis, in silico docking experiments of new 2-pyrrolidinone derivatives and study of their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Minimal Structural Changes Determine Full and Partial Nicotinic Receptor Agonist Activity for Nicotine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In silico ADMET prediction: recent advances, current challenges and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Machine Learning for In Silico ADMET Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Silico methods for ADMET prediction of new molecules | PPTX [slideshare.net]
- 10. In silico modeling of the α7 nicotinic acetylcholine receptor: new pharmacological challenges associated with multiple modes of signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Review on Molecular Docking: Novel Tool for Drug Discovery [jscimedcentral.com]
- 13. 3.7. Molecular Dynamics Simulation of Protein–Ligand Complexes [bio-protocol.org]
- 14. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 15. Running a Molecular Dynamics (MD) simulation of a protein-ligand complex — openfe-gromacs documentation [openfe-gromacs.readthedocs.io]
- 16. Protein-Ligand Complex [mdtutorials.com]
- 17. Machine Learning for In Silico ADMET Prediction | Springer Nature Experiments [experiments.springernature.com]
- 18. [PDF] ADMET in silico modelling: towards prediction paradise? | Semantic Scholar [semanticscholar.org]
Spectroscopic Characterization of 1-(2-Methylnicotinoyl)pyrrolidin-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the predicted spectroscopic data for the novel compound 1-(2-Methylnicotinoyl)pyrrolidin-2-one. Due to the absence of this compound in publicly available spectral databases, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on established principles of spectroscopic analysis of its constituent functional groups. Furthermore, standardized experimental protocols for obtaining such data are provided.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of the chemical structure, which combines a 2-methylnicotinoyl moiety and a pyrrolidin-2-one ring.
Table 1: Predicted ¹H NMR Data
Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.6 | Doublet of doublets | 1H | H-6' (Pyridine) |
| ~7.8 | Doublet of doublets | 1H | H-4' (Pyridine) |
| ~7.2 | Doublet of doublets | 1H | H-5' (Pyridine) |
| ~3.8 | Triplet | 2H | H-5 (Pyrrolidinone) |
| ~2.6 | Triplet | 2H | H-3 (Pyrrolidinone) |
| ~2.5 | Singlet | 3H | -CH₃ (Methyl on Pyridine) |
| ~2.1 | Quintet | 2H | H-4 (Pyrrolidinone) |
Table 2: Predicted ¹³C NMR Data
Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| ~175.0 | C=O | C-2 (Amide carbonyl) |
| ~168.0 | C=O | C-7' (Ketone carbonyl) |
| ~158.0 | Aromatic C | C-2' (Pyridine) |
| ~152.0 | Aromatic CH | C-6' (Pyridine) |
| ~137.0 | Aromatic CH | C-4' (Pyridine) |
| ~130.0 | Aromatic C | C-3' (Pyridine) |
| ~122.0 | Aromatic CH | C-5' (Pyridine) |
| ~45.0 | -CH₂- | C-5 (Pyrrolidinone) |
| ~32.0 | -CH₂- | C-3 (Pyrrolidinone) |
| ~23.0 | -CH₃ | -CH₃ (Methyl on Pyridine) |
| ~18.0 | -CH₂- | C-4 (Pyrrolidinone) |
Table 3: Predicted IR Spectroscopy Data
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2950 | Medium | Aliphatic C-H stretch |
| ~1750 | Strong | C=O stretch (Amide) |
| ~1680 | Strong | C=O stretch (Ketone) |
| ~1600, ~1470 | Medium | Aromatic C=C and C=N stretch |
| ~1250 | Strong | C-N stretch |
Table 4: Predicted Mass Spectrometry Data
Ionization Mode: Electron Ionization (EI)
| m/z | Relative Intensity (%) | Assignment |
| 218 | Moderate | [M]⁺ (Molecular Ion) |
| 120 | High | [M - C₄H₅NO]⁺ (2-Methylnicotinoyl cation) |
| 92 | Moderate | [C₆H₄N]⁺ (Fragment from pyridine ring) |
| 84 | High | [C₄H₆NO]⁺ (Pyrrolidin-2-one fragment) |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a novel organic compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Accurately weigh 5-20 mg of the solid sample for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean vial.[1] The solution is then transferred to a 5 mm NMR tube.[1]
-
Instrument Setup : The NMR tube is placed in a spinner turbine and inserted into the NMR spectrometer.
-
Data Acquisition : The instrument's software is used to lock onto the deuterium signal of the solvent and to shim the magnetic field to achieve homogeneity. Standard pulse sequences are then run to acquire the ¹H and ¹³C NMR spectra.
-
Data Processing : The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to produce the final spectrum. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Thin Solid Film Method) : Dissolve a small amount of the solid sample (approx. 50 mg) in a few drops of a volatile solvent like methylene chloride.[2]
-
Film Deposition : Apply a drop of this solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound on the plate.[2]
-
Data Acquisition : Place the salt plate in the sample holder of the FT-IR spectrometer.[2] Record a background spectrum of the clean, empty salt plate. Then, acquire the spectrum of the sample. The instrument measures the absorption of infrared radiation at different frequencies.[3]
-
Data Processing : The final spectrum is typically displayed as transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction : A small amount of the sample is introduced into the mass spectrometer, often after being dissolved in a suitable solvent. For volatile compounds, the sample is heated in a vacuum to enter the gas phase.[4]
-
Ionization : In Electron Ionization (EI) mode, the gaseous molecules are bombarded with a high-energy electron beam, which ejects an electron from the molecule to form a positively charged molecular ion ([M]⁺).[5]
-
Mass Analysis : The ions are accelerated and passed through a magnetic or electric field, which separates them based on their mass-to-charge (m/z) ratio.[4]
-
Detection : A detector records the abundance of ions at each m/z value, generating a mass spectrum which is a plot of relative intensity versus m/z.[5]
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of a novel chemical entity.
References
CAS number and chemical identifiers for 1-(2-Methylnicotinoyl)pyrrolidin-2-one
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide addresses the chemical identifiers, synthetic pathways, and available data for the compound 1-(2-Methylnicotinoyl)pyrrolidin-2-one. Extensive searches of chemical databases and scientific literature did not yield a specific CAS number or detailed experimental data for this molecule. This suggests that this compound may be a novel compound or not widely documented in public-facing scientific literature.
This guide provides information on its constituent precursors, a proposed synthetic methodology, and data for structurally related compounds to serve as a reference for researchers.
Chemical Identity of Precursors
The target compound is an amide formed from 2-methylnicotinic acid and pyrrolidin-2-one. The chemical identifiers for these precursors are well-established.
Table 1: Chemical Identifiers for Precursors
| Identifier | 2-Methylnicotinic Acid | Pyrrolidin-2-one |
| CAS Number | 3222-56-8[1][2][3][4][5] | 616-45-5[6][7][8] |
| Molecular Formula | C₇H₇NO₂[1][2] | C₄H₇NO[6][9] |
| IUPAC Name | 2-methylpyridine-3-carboxylic acid[1][2][4] | pyrrolidin-2-one[6] |
| Synonyms | 2-Methyl-3-pyridinecarboxylic acid, 2-Picoline-3-carboxylic acid[4] | 2-Oxopyrrolidine, Butyrolactam, γ-Aminobutyric acid lactam[6][8] |
| Molecular Weight | 137.14 g/mol [2] | 85.11 g/mol [6] |
| InChI Key | HNTZKNJGAFJMHQ-UHFFFAOYSA-N[1][2][4] | HNJBEVLQSNELDL-UHFFFAOYSA-N[6][7][9] |
Chemical Identifiers of Structurally Related Compounds
While no direct identifiers for the target compound were found, the following table lists identifiers for similar N-substituted pyrrolidinones.
Table 2: Chemical Identifiers for Structurally Related Compounds
| Compound Name | CAS Number | Molecular Formula |
| 1-Methyl-2-pyrrolidinone | 872-50-4 | C₅H₉NO |
| 1-Vinyl-2-pyrrolidinone | 88-12-0 | C₆H₉NO |
| 1-Ethyl-2-pyrrolidinone | 2687-91-4 | C₆H₁₁NO |
Proposed Synthetic Pathway
The synthesis of this compound would likely involve the formation of an amide bond between 2-methylnicotinic acid and pyrrolidin-2-one. A common method for this transformation is the acylation of the lactam. This typically involves the activation of the carboxylic acid, followed by reaction with the lactam.
Experimental Protocol Outline:
A plausible, though unverified, synthetic approach would be a direct amidation reaction.
-
Activation of Carboxylic Acid: 2-Methylnicotinic acid can be converted to a more reactive acyl donor, such as an acyl chloride or an activated ester. For example, reacting 2-methylnicotinic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) would yield 2-methylnicotinoyl chloride.
-
Acylation of Pyrrolidin-2-one: The resulting acyl chloride would then be reacted with pyrrolidin-2-one. This reaction is typically carried out in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the HCl generated. The nitrogen atom of the pyrrolidin-2-one acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.
-
Workup and Purification: Following the reaction, an aqueous workup would be performed to remove the base and any unreacted starting materials. The crude product would then be purified, likely using techniques such as recrystallization or column chromatography.
Alternative direct amidation methods using coupling agents (e.g., DCC, EDC) or boronic acid catalysts could also be explored.
Signaling Pathways and Biological Activity
Due to the absence of published studies on this compound, there is no information regarding its mechanism of action, signaling pathway interactions, or overall biological activity. Research into these areas would be required to understand its pharmacological profile.
Quantitative Data
No quantitative data, such as solubility, pKa, logP, or spectral data (NMR, IR, MS), for this compound could be retrieved from the public domain. Experimental characterization of the synthesized compound would be necessary to establish these parameters.
Conclusion
This compound appears to be a compound that is not extensively documented in readily accessible scientific literature. This guide provides a starting point for researchers by detailing the chemical properties of its precursors and outlining a potential synthetic route. Further experimental investigation is required to synthesize, characterize, and evaluate the biological activity of this molecule.
References
- 1. 2-Methylnicotinic acid, 98+% 5 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 2. 2-Methylnicotinic Acid 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 3. 2-Methylnicotinic acid | 3222-56-8 [chemicalbook.com]
- 4. 2-Methylnicotinic acid | C7H7NO2 | CID 643373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. store.p212121.com [store.p212121.com]
- 6. 2-Pyrrolidone - Wikipedia [en.wikipedia.org]
- 7. 2-Pyrrolidinone | 616-45-5 [chemicalbook.com]
- 8. cymitquimica.com [cymitquimica.com]
- 9. 2-Pyrrolidinone [webbook.nist.gov]
The Pyrrolidin-2-one Core: A Journey from Serendipitous Discovery to Targeted Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrrolidin-2-one nucleus, a five-membered lactam, represents a fascinating scaffold in medicinal chemistry. Its journey from an accidental discovery to a cornerstone of various therapeutic agents, most notably the "smart drugs" or nootropics, is a testament to the blend of serendipity and rational drug design. This technical guide delves into the discovery and rich history of pyrrolidin-2-one compounds in research, providing a comprehensive overview for professionals in drug development.
The Dawn of Nootropics: The Accidental Discovery of Piracetam
The story of pyrrolidin-2-one's prominence in neuroscience begins in the 1960s with the work of the Romanian psychologist and chemist Dr. Corneliu E. Giurgea at the Belgian pharmaceutical company UCB.[1] While attempting to synthesize a cyclic derivative of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) as a potential sleep-inducing agent, Giurgea and his team created compound 6215, later named Piracetam.[2]
Initial screenings revealed that Piracetam lacked the expected sedative effects. However, further investigation uncovered its remarkable and unexpected ability to enhance cognitive functions, particularly learning and memory, especially in states of cognitive impairment.[1][3] This led Giurgea to coin the term "nootropic" from the Greek words "noos" (mind) and "tropein" (to bend or turn), to describe this new class of psychoactive drugs that selectively improved higher-level brain functions without causing sedation or stimulation.[1]
Physicochemical and Pharmacokinetic Properties of Key Pyrrolidin-2-one Derivatives
The development of piracetam spurred the synthesis of a wide array of derivatives, collectively known as the racetams, as well as other compounds sharing the pyrrolidin-2-one core. The table below summarizes key physicochemical and pharmacokinetic properties of some of the most well-researched pyrrolidin-2-one compounds.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | LogP | Bioavailability (%) | Half-life (t½) (hours) |
| 2-Pyrrolidinone | C₄H₇NO | 85.11 | 25 | -0.85 | - | - |
| Piracetam | C₆H₁₀N₂O₂ | 142.16 | 151-152 | -1.03 | ~100 | 4-5 |
| Aniracetam | C₁₂H₁₃NO₃ | 219.24 | 121-122 | 1.16 | Low | 1-2.5 |
| Oxiracetam | C₆H₁₀N₂O₃ | 158.16 | 165-168 | -1.8 | 56-82 | ~8 |
| Levetiracetam | C₈H₁₄N₂O₂ | 170.21 | 118-119 | -0.57 | >95 | 6-8 |
The Enigmatic Mechanism of Action: Modulating Synaptic Plasticity
Despite decades of research, the precise mechanism of action of nootropic pyrrolidin-2-one derivatives remains a subject of investigation. However, a consensus is emerging that these compounds exert their cognitive-enhancing effects by modulating synaptic plasticity through multiple pathways.
Allosteric Modulation of AMPA Receptors
A primary target for many racetams is the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in fast excitatory synaptic transmission in the central nervous system.[4][5] Piracetam and its analogs act as positive allosteric modulators of AMPA receptors.[4][6] They are believed to bind to a site on the receptor complex distinct from the glutamate binding site, thereby enhancing the receptor's response to glutamate.[4][5] This modulation is thought to slow the receptor's desensitization and deactivation, leading to a prolonged influx of sodium ions and a stronger synaptic signal.[4] X-ray crystallography studies have revealed that piracetam can bind to multiple sites on the dimer interface of AMPA receptor subunits GluA2 and GluA3, suggesting a complex modulatory role.[4][5]
Influence on the Cholinergic System
The cholinergic system, which utilizes the neurotransmitter acetylcholine (ACh), is crucial for learning and memory.[7][8] Pyrrolidin-2-one nootropics, particularly piracetam, have been shown to influence this system.[7] Studies in aged mice have demonstrated that chronic piracetam treatment can increase the density of muscarinic acetylcholine receptors in the frontal cortex.[8] This upregulation of receptors could enhance the brain's responsiveness to acetylcholine, thereby improving cognitive function.[7] It is hypothesized that this effect may be a compensatory mechanism to age-related declines in cholinergic signaling.
Experimental Protocols: Synthesis of Key Pyrrolidin-2-one Compounds
The synthesis of pyrrolidin-2-one derivatives has evolved over time, with various methods developed to improve yield and purity. Below are representative experimental protocols for the synthesis of piracetam and oxiracetam.
Synthesis of Piracetam (2-(2-oxopyrrolidin-1-yl)acetamide)
This two-step synthesis involves the N-alkylation of 2-pyrrolidinone with an ethyl haloacetate followed by amidation.
Step 1: Synthesis of Ethyl 2-(2-oxopyrrolidin-1-yl)acetate
-
To a stirred solution of 2-pyrrolidinone (1.0 eq) in anhydrous toluene, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under a nitrogen atmosphere.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Cool the reaction mixture back to 0 °C and add ethyl bromoacetate (1.1 eq) dropwise.
-
The reaction mixture is then heated to reflux for 6 hours.
-
After cooling to room temperature, the reaction is quenched by the slow addition of water.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by vacuum distillation to afford ethyl 2-(2-oxopyrrolidin-1-yl)acetate as a colorless oil.
Step 2: Synthesis of Piracetam
-
Ethyl 2-(2-oxopyrrolidin-1-yl)acetate (1.0 eq) is dissolved in methanol saturated with ammonia in a sealed pressure vessel.
-
The mixture is stirred at room temperature for 48 hours.
-
The solvent is removed under reduced pressure to yield a crude solid.
-
The crude product is recrystallized from isopropanol to give piracetam as a white crystalline solid.
-
Characterization: The final product can be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity. Melting point determination should also be performed.
Synthesis of Oxiracetam (2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetamide)
A common route to oxiracetam involves the cyclization of a 4-amino-3-hydroxybutanoic acid derivative.[9]
-
A mixture of 4-amino-3-hydroxybutanoic acid (1.0 eq) and ethyl chloroacetate (1.2 eq) is suspended in ethanol.
-
Sodium carbonate (1.5 eq) is added, and the mixture is heated to reflux for 24 hours.
-
The reaction mixture is cooled, and the inorganic salts are removed by filtration.
-
The filtrate is concentrated under reduced pressure.
-
The resulting residue is dissolved in a minimal amount of water and subjected to ion-exchange chromatography to isolate the intermediate, 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetic acid.
-
The isolated acid is then converted to the corresponding amide, oxiracetam, via a standard amidation procedure, such as activation with a carbodiimide reagent followed by treatment with ammonia.
-
The crude oxiracetam is purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Characterization: The structure and purity of the final product are confirmed using spectroscopic methods (¹H NMR, ¹³C NMR, IR, MS) and melting point analysis.
The Historical Experimental Workflow for Nootropic Discovery
The pioneering work of Dr. Giurgea in the 1960s and 1970s laid the foundation for the preclinical screening of nootropic drugs. The experimental workflow was designed to identify compounds that enhanced learning and memory without the typical side effects of other psychoactive drugs.
This workflow typically involved:
-
Primary Screening: Compounds were first evaluated in animal models of learning and memory. The passive avoidance test was a commonly used paradigm, where an animal learns to avoid a compartment in which it previously received a mild foot shock. A nootropic effect was indicated by a longer latency to enter the aversive compartment.[10]
-
Secondary Screening: To differentiate nootropics from stimulants or sedatives, compounds that showed efficacy in the primary screen were then tested for their effects on general locomotor activity and motor coordination. The open field test and the rotarod test were employed for this purpose. A true nootropic would not significantly alter these behaviors.
-
Pharmacological Profiling: Promising candidates were then subjected to more in-depth pharmacological studies to elucidate their mechanism of action. This included receptor binding assays to determine their affinity for various neurotransmitter receptors and neurochemical analyses to measure their effects on neurotransmitter levels in different brain regions.
-
Lead Optimization: Based on the structure-activity relationship (SAR) data obtained from these studies, new analogs were synthesized and tested to improve potency, selectivity, and pharmacokinetic properties.
Conclusion
The discovery of the cognitive-enhancing properties of pyrrolidin-2-one compounds, initiated by the serendipitous finding of piracetam, has opened up a significant field of research in neuroscience and medicinal chemistry. While the precise molecular mechanisms of these "smart drugs" are still being fully unraveled, their ability to modulate key neurotransmitter systems, particularly the glutamatergic and cholinergic pathways, has been firmly established. The pyrrolidin-2-one scaffold continues to be a versatile platform for the development of novel therapeutics for a range of neurological and psychiatric disorders, highlighting the enduring legacy of a chance discovery that forever changed our understanding of brain function and pharmacology.
References
- 1. The Mind Bending Quest for Cognitive Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. maze.conductscience.com [maze.conductscience.com]
- 3. Piracetam: A Review of Pharmacological Properties and Clinical Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piracetam Defines a New Binding Site for Allosteric Modulators of α-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Racetam - Wikipedia [en.wikipedia.org]
- 7. What is the mechanism of Piracetam? [synapse.patsnap.com]
- 8. Piracetam elevates muscarinic cholinergic receptor density in the frontal cortex of aged but not of young mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CN105968024A - Synthesis method of oxiracetam - Google Patents [patents.google.com]
- 10. Synthesis, powder diffraction pattern, crystal structure determination of the pharmaceutical co-crystal of levetiracetam and 3,5-dinitrosalicylic acid | Powder Diffraction | Cambridge Core [cambridge.org]
Methodological & Application
Application Notes and Protocols for the Investigation of 1-(2-Methylnicotinoyl)pyrrolidin-2-one in Cell Culture
Disclaimer: The compound 1-(2-Methylnicotinoyl)pyrrolidin-2-one is a novel chemical entity for which there is no established biological activity or cell culture protocol in the public domain. The following application notes and protocols are provided as a general framework for the initial investigation of an uncharacterized small molecule with this structure. The proposed mechanisms of action, cell lines, and experimental parameters are hypothetical and should be empirically determined and optimized by the researcher.
Introduction
The chemical structure of this compound incorporates a nicotinoyl moiety, found in molecules with diverse biological activities including anti-inflammatory and enzymatic inhibitory effects, and a pyrrolidin-2-one core, a scaffold present in various pharmacologically active compounds. This suggests that the compound may exhibit interesting biological properties worthy of investigation. These notes provide a hypothetical workflow and detailed protocols for the initial characterization of this compound in a cell culture setting.
Hypothetical Mechanism of Action
Based on the structural components, we hypothesize that this compound may act as an inhibitor of a key signaling pathway involved in inflammation, such as the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway. The nicotinoyl group might mimic endogenous ligands or interact with enzymatic active sites within this pathway.
Experimental Workflow
A logical workflow for the initial characterization of a novel compound is essential. The following diagram outlines the proposed experimental pipeline.
Caption: Experimental workflow for the characterization of a novel compound.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Maximum Solubility (mM) | Observations |
| Dimethyl Sulfoxide (DMSO) | 100 | Clear solution |
| Phosphate-Buffered Saline (PBS) | 1 | Precipitate observed at >1.5 mM |
| Cell Culture Medium (RPMI-1640) | 0.5 | No precipitate observed |
Table 2: Cytotoxicity of this compound on RAW 264.7 Macrophages (Hypothetical Data)
| Concentration (µM) | Cell Viability (%) | Standard Deviation |
| 0 (Vehicle Control) | 100 | 4.5 |
| 1 | 98.2 | 5.1 |
| 5 | 95.6 | 4.8 |
| 10 | 92.1 | 5.3 |
| 25 | 88.4 | 6.2 |
| 50 | 75.3 | 7.1 |
| 100 | 52.8 | 8.5 |
| 200 | 21.4 | 9.3 |
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
-
Materials:
-
This compound powder
-
Sterile, anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Tare a sterile microcentrifuge tube.
-
Add approximately 5 mg of the compound to the tube and record the exact weight.
-
Calculate the volume of DMSO required to make a 100 mM stock solution.
-
Add the calculated volume of DMSO to the tube.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
Protocol 2: MTS Cytotoxicity Assay
-
Cell Line: RAW 264.7 murine macrophages (a common model for inflammation studies).
-
Materials:
-
RAW 264.7 cells
-
Complete RPMI-1640 medium (supplemented with 10% FBS and 1% penicillin-streptomycin)
-
96-well clear-bottom cell culture plates
-
This compound stock solution (100 mM in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
-
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Prepare serial dilutions of the compound in complete medium from the 100 mM DMSO stock. Ensure the final DMSO concentration in all wells is ≤ 0.1%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with 0.1% DMSO).
-
Incubate the plate for 48 hours.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
Protocol 3: Hypothetical NF-κB Reporter Assay
-
Cell Line: HEK293T cells stably expressing an NF-κB-driven luciferase reporter gene.
-
Materials:
-
HEK293T-NF-κB-Luciferase reporter cell line
-
Complete DMEM medium
-
Tumor Necrosis Factor-alpha (TNF-α) as an inducer of NF-κB activation
-
Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System)
-
White, opaque 96-well plates
-
Luminometer
-
-
Procedure:
-
Seed the reporter cells in a white, opaque 96-well plate at a density of 2 x 10⁴ cells per well.
-
Incubate for 24 hours.
-
Pre-treat the cells with various non-toxic concentrations of this compound (determined from the cytotoxicity assay) for 1 hour.
-
Stimulate the cells with 10 ng/mL of TNF-α for 6 hours to activate the NF-κB pathway. Include a negative control (no TNF-α) and a positive control (TNF-α with vehicle).
-
Lyse the cells and measure luciferase activity according to the manufacturer's protocol using a luminometer.
-
Normalize the luciferase signal to cell viability (if necessary, run a parallel cytotoxicity assay under the same conditions).
-
Signaling Pathway Diagram
The following diagram illustrates the hypothetical inhibitory effect of the compound on the NF-κB signaling pathway.
Caption: Hypothetical inhibition of the NF-κB pathway by the compound.
Application Notes and Protocols for the Quantification of 1-(2-Methylnicotinoyl)pyrrolidin-2-one in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of analytical methodologies for the quantitative determination of 1-(2-Methylnicotinoyl)pyrrolidin-2-one in various biological matrices, including plasma, urine, and tissue homogenates. The following sections detail established analytical techniques, sample preparation protocols, and validation parameters based on common practices for the analysis of small molecules in biological fluids.
Introduction
Accurate quantification of drug candidates and their metabolites in biological samples is a critical aspect of preclinical and clinical drug development.[1] This process, known as bioanalysis, provides essential data for pharmacokinetic (PK), toxicokinetic (TK), bioavailability, and bioequivalence studies.[1] The choice of analytical method and sample preparation technique is crucial for achieving the required sensitivity, selectivity, and robustness of the assay.[2][3] This application note focuses on methods applicable to the analysis of this compound, a small molecule that may require sensitive analytical techniques for its detection in complex biological matrices.
Analytical Techniques
Several analytical techniques are suitable for the quantification of small molecules like this compound in biological samples. The most common and powerful of these are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).[4][5]
-
LC-MS/MS: This is the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed.[5][6][7] It is particularly well-suited for the analysis of polar and non-volatile compounds in complex matrices.
-
GC-MS: This technique is ideal for volatile and thermally stable compounds. Derivatization is often required for polar analytes to increase their volatility.[8][9]
-
HPLC-UV: While less sensitive than mass spectrometry-based methods, HPLC-UV can be a cost-effective option for compounds with a strong chromophore, especially at higher concentrations.[10]
Sample Preparation
The goal of sample preparation is to extract the analyte of interest from the biological matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection.[2][11] Common sample preparation techniques include:
-
Protein Precipitation (PPT): A simple and fast method where a solvent (e.g., acetonitrile, methanol) is added to the sample to precipitate proteins.[1][2]
-
Liquid-Liquid Extraction (LLE): This technique separates analytes based on their differential solubility in two immiscible liquid phases (e.g., an aqueous sample and an organic solvent).[1][2][11]
-
Solid-Phase Extraction (SPE): A highly selective method where the analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a suitable solvent.[1][2][11]
Quantitative Data Summary
The following tables summarize typical validation parameters for the quantification of small molecules in biological samples using various analytical techniques. These values can serve as a benchmark for the development of an assay for this compound.
Table 1: Typical LC-MS/MS Method Validation Parameters
| Parameter | Typical Range |
| Linearity (r²) | > 0.99[8][12] |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ)[8][13] |
| Precision (% CV) | < 15% (< 20% at LLOQ)[8][13] |
| Lower Limit of Quantification (LLOQ) | 0.02 - 1.5 ng/mL[12] |
| Recovery | 80 - 120% |
Table 2: Typical GC-MS Method Validation Parameters
| Parameter | Typical Range |
| Linearity (r²) | > 0.995[8] |
| Accuracy (% Bias) | Within ±15%[8] |
| Precision (% CV) | < 15%[8] |
| Limit of Detection (LOD) | 5 - 20 ng/mL[8] |
| Limit of Quantification (LOQ) | 20 - 50 ng/mL[8] |
| Extraction Recovery | 82 - 105%[8] |
Table 3: Typical HPLC-UV Method Validation Parameters
| Parameter | Typical Range |
| Linearity (r²) | > 0.99 |
| Accuracy (% Bias) | Within ±15% |
| Precision (% CV) | < 15% |
| Limit of Detection (LOD) | 1.0 µg/mL[10] |
| Limit of Quantification (LOQ) | 3.5 µg/mL[10] |
Experimental Protocols
The following are detailed, generalized protocols for sample preparation and analysis. These should be adapted and optimized for the specific properties of this compound and the biological matrix being used.
Protocol 1: LC-MS/MS Analysis of this compound in Human Plasma
1. Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute to precipitate the proteins.[1]
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.[12]
2. LC-MS/MS Conditions
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: Sciex Triple Quad 6500+ or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions: To be determined by infusing a standard solution of this compound and its internal standard.
Protocol 2: GC-MS Analysis of this compound in Urine
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
To 1 mL of urine sample, add the internal standard and vortex.
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.[8]
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of a derivatizing agent (e.g., BSTFA with 1% TMCS) and heat at 70°C for 30 minutes.[14]
2. GC-MS Conditions
-
GC System: Agilent 7890B or equivalent
-
Column: HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm)[8]
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Inlet Temperature: 250°C
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
Injection Mode: Splitless
-
MS System: Agilent 5977B MSD or equivalent
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized analyte and internal standard.[8]
Visualizations
The following diagrams illustrate the experimental workflows and a hypothetical signaling pathway.
Caption: LC-MS/MS Sample Preparation Workflow.
Caption: GC-MS Sample Preparation Workflow.
Caption: Hypothetical Signaling Pathway.
Disclaimer: The information provided in this document is intended as a general guide for the development of analytical methods for the quantification of this compound. The specific protocols and validation parameters will need to be optimized and validated for the particular application and laboratory conditions. It is essential to perform thorough method development and validation according to regulatory guidelines (e.g., FDA, EMA) to ensure the reliability and accuracy of the results.[15][16][17]
References
- 1. ijstr.org [ijstr.org]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analytical methods for determination of anticoagulant rodenticides in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methods for Pharmaceutical Analysis of Biological Samples | AxisPharm [axispharm.com]
- 6. lcms.cz [lcms.cz]
- 7. researchgate.net [researchgate.net]
- 8. Determination of Synthetic Cathinones in Urine Using Gas Chromatography-Mass Spectrometry Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GC-MS analysis of the designer drug α-pyrrolidinovalerophenone and its metabolites in urine and blood in an acute poisoning case - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. turkjps.org [turkjps.org]
- 11. gcms.cz [gcms.cz]
- 12. Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood [mdpi.com]
- 13. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. globalresearchonline.net [globalresearchonline.net]
- 16. fda.gov [fda.gov]
- 17. ema.europa.eu [ema.europa.eu]
Application Note: Quantitative Analysis of 1-(2-Methylnicotinoyl)pyrrolidin-2-one in Biological Matrices using HPLC-MS/MS
AN-2025-11-01
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-(2-Methylnicotinoyl)pyrrolidin-2-one is a compound of interest in pharmaceutical research and development. A robust and sensitive analytical method is crucial for its quantification in biological matrices to support pharmacokinetic, pharmacodynamic, and toxicological studies. This application note presents a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The described method is adapted from validated procedures for structurally related compounds, such as 2-pyrrolidinone and N-methyl-2-pyrrolidone, and is designed to offer high selectivity, sensitivity, and throughput.
The methodology encompasses sample preparation from biological matrices, chromatographic separation, and mass spectrometric detection. The use of a stable isotope-labeled internal standard is recommended to ensure high accuracy and precision by compensating for matrix effects and variations in sample processing.
Experimental Protocols
1. Sample Preparation
A generic sample preparation protocol using solid-phase extraction (SPE) is outlined below. This procedure is a starting point and may require optimization depending on the specific biological matrix (e.g., plasma, urine, tissue homogenate).
Materials:
-
Biological matrix (e.g., plasma)
-
This compound analytical standard
-
Stable isotope-labeled internal standard (IS), e.g., this compound-d4
-
Methanol (HPLC grade)[2]
-
Water (HPLC grade)[2]
-
Formic acid (LC-MS grade)[2]
-
Mixed-mode Solid Phase Extraction (SPE) cartridges (e.g., C18+WAX or C8+SCX)[1][3]
-
Centrifuge
-
Vortex mixer
-
Evaporator (e.g., nitrogen evaporator)
Procedure:
-
Sample Pre-treatment:
-
Thaw frozen biological samples to room temperature.
-
Vortex the samples to ensure homogeneity.
-
Centrifuge the samples to pellet any particulate matter.
-
-
Spiking with Internal Standard:
-
To 100 µL of the biological sample, add a known concentration of the internal standard solution.
-
-
Protein Precipitation & Extraction:
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge according to the manufacturer's instructions (typically with methanol followed by water).
-
Load the supernatant from the previous step onto the conditioned SPE cartridge.
-
Wash the cartridge to remove interferences (e.g., with a low percentage of organic solvent in water).
-
Elute the analyte and internal standard with an appropriate elution solvent (e.g., acetonitrile with 2% ammonium hydroxide).[1][3]
-
-
Final Sample Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.[4]
-
Vortex and transfer to an autosampler vial for HPLC-MS/MS analysis.
-
2. HPLC-MS/MS Analysis
Instrumentation:
-
HPLC system capable of binary gradient elution.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
HPLC Conditions:
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is recommended for retaining this polar compound (e.g., Amide-80 or similar).[3]
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid[2]
-
Gradient: A typical gradient would start with a high percentage of organic phase (e.g., 95% B) and gradually decrease to elute the analyte.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 - 10 µL
-
Column Temperature: 40 °C
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[1]
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: These need to be determined by infusing a standard solution of this compound and its internal standard into the mass spectrometer to identify the precursor ion and the most abundant product ions. Hypothetical transitions are provided in the quantitative data table.
-
Ion Source Parameters: Optimize parameters such as ion spray voltage, source temperature, and gas flows for maximum sensitivity.
Quantitative Data Summary
The following table summarizes expected quantitative performance parameters for the analysis of this compound, based on data from analogous compounds.[1][2][5]
| Parameter | Expected Value | Reference Analytes |
| Linearity (r²) | > 0.99 | 2-pyrrolidinone, N-methyl-2-pyrrolidone |
| Limit of Detection (LOD) | 1 - 5 ng/mL | 2-pyrrolidinone, N-methyl-2-pyrrolidone |
| Limit of Quantification (LOQ) | 5 - 15 ng/mL | 2-pyrrolidinone, N-methyl-2-pyrrolidone |
| Accuracy (% Bias) | Within ±15% (±20% at LOQ) | General bioanalytical method validation guidelines |
| Precision (% CV) | < 15% (< 20% at LOQ) | General bioanalytical method validation guidelines |
| Recovery | > 85% | 2-pyrrolidinone, N-methyl-2-pyrrolidone |
| Hypothetical MRM Transitions | ||
| Analyte | Q1 (m/z) -> Q3 (m/z) | |
| This compound | [M+H]+ -> fragment 1, fragment 2 | To be determined experimentally |
| Internal Standard | ||
| This compound-d4 | [M+H]+ -> corresponding fragment | To be determined experimentally |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the HPLC-MS/MS analysis of this compound.
Logical Relationship of Method Components
Caption: Core components and outcomes of the analytical method.
References
- 1. Validated hydrophilic interaction LC-MS/MS method for determination of 2-pyrrolidinone residue: applied to a depletion study of 2-pyrrolidinone in swine liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. LC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Validated hydrophilic interaction LC-MS/MS method for determination of N-methyl-2-pyrrolidinone residue: Applied to a depletion study of N-methyl-2-pyrrolidinone in swine liver following intramuscular administration of drug N-methyl-2-pyrrolidinone formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Research Model for 1-(2-Methylnicotinoyl)pyrrolidin-2-one Efficacy
Introduction
1-(2-Methylnicotinoyl)pyrrolidin-2-one is a novel synthetic compound with a chemical structure that suggests potential nootropic, or cognitive-enhancing, properties. Its design incorporates two key pharmacophores: the pyrrolidin-2-one core, characteristic of the racetam class of nootropics, and a 2-methylnicotinoyl moiety, a derivative of nicotinic acid (Niacin or Vitamin B3). This unique combination suggests a multi-faceted mechanism of action that may offer therapeutic potential for cognitive deficits associated with neurodegenerative disorders or aging.[1] The pyrrolidin-2-one structure is associated with the modulation of central neurotransmitter systems, while the nicotinoyl group is integral to cellular metabolism and energy production.
Hypothesized Mechanism of Action
Based on its structural components, this compound is hypothesized to exert its nootropic effects through several potential pathways:
-
Cholinergic System Modulation : The racetam-like core may influence the cholinergic system by enhancing acetylcholine (ACh) release or inhibiting acetylcholinesterase (AChE), the enzyme responsible for ACh degradation. An increase in synaptic acetylcholine is a well-established strategy for improving memory and attention.
-
Glutamatergic Receptor Modulation : The compound may act as a positive allosteric modulator of glutamate receptors, such as the NMDA and AMPA receptors. These receptors are critical for synaptic plasticity, a fundamental process for learning and memory formation.
-
Enhancement of Neuronal Energy Metabolism : The nicotinoyl moiety is a precursor to nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in cellular redox reactions and energy metabolism. By potentially increasing NAD+ levels, the compound could enhance ATP production in neurons, thereby improving neuronal function and resilience.
-
Neuroprotection : Through the potential enhancement of cellular bioenergetics and modulation of neurotransmitter systems, the compound may exhibit neuroprotective properties against excitotoxicity, oxidative stress, and other insults implicated in neuronal damage.
-
Activation of Downstream Signaling Pathways : The primary interactions with receptors and enzymes may trigger downstream signaling cascades, such as the cyclic AMP (cAMP) pathway, leading to the phosphorylation of the cAMP response element-binding protein (CREB). Phosphorylated CREB (pCREB) is a key transcription factor that regulates the expression of genes involved in synaptic plasticity and long-term memory.
This research model outlines a comprehensive preclinical strategy to systematically evaluate the efficacy of this compound and to elucidate its underlying mechanism of action through a series of in vitro and in vivo experiments.
Experimental Protocols
Part 1: In Vitro Efficacy and Mechanistic Studies
Objective : To determine the direct effects of this compound on neuronal cells and key molecular targets in a controlled environment.
1.1 Acetylcholinesterase (AChE) Inhibition Assay
-
Principle : This colorimetric assay, based on the Ellman method, measures the activity of AChE.[2][3][4] The enzyme hydrolyzes acetylthiocholine to thiocholine, which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product. The rate of color formation is proportional to AChE activity.
-
Materials :
-
This compound (Test Compound)
-
Donepezil (Positive Control)
-
Acetylcholinesterase (from electric eel or human recombinant)
-
Acetylthiocholine iodide (Substrate)
-
DTNB
-
Phosphate Buffer (0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader
-
-
Procedure :
-
Prepare serial dilutions of the test compound and Donepezil in phosphate buffer.
-
In a 96-well plate, add 20 µL of each dilution, buffer (for blank), and positive control to respective wells.
-
Add 140 µL of phosphate buffer and 20 µL of DTNB solution to all wells.
-
Add 10 µL of AChE solution to all wells except the blank. Mix gently.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of acetylthiocholine iodide solution to all wells.
-
Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.
-
-
Data Analysis : Calculate the rate of reaction for each concentration. Determine the percentage of AChE inhibition and calculate the IC50 value (the concentration of the compound that inhibits 50% of enzyme activity).
1.2 NMDA Receptor Activity Assay (Calcium Flux)
-
Principle : This assay measures the activity of NMDA receptors by detecting changes in intracellular calcium concentration upon receptor activation. NMDA receptor activation leads to an influx of Ca2+, which can be quantified using a calcium-sensitive fluorescent dye.[5][6]
-
Materials :
-
HEK293 cells stably expressing NMDA receptors (e.g., GluN1/GluN2A subunits)
-
This compound (Test Compound)
-
NMDA and Glycine (Agonists)
-
MK-801 (Antagonist/Positive Control)
-
Calcium-sensitive dye (e.g., Fluo-4 AM)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with Mg2+-free)
-
384-well black, clear-bottom microplate
-
Fluorescence plate reader
-
-
Procedure :
-
Seed the HEK293-NMDA cells in the 384-well plate and culture overnight.
-
Remove the culture medium and load the cells with Fluo-4 AM dye in assay buffer for 1 hour at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Add various concentrations of the test compound to the wells and incubate for 15 minutes.
-
Place the plate in the fluorescence reader and begin recording the baseline fluorescence.
-
Add a solution of NMDA and glycine to stimulate the receptors.
-
Continue to record the fluorescence intensity for 2-3 minutes to capture the peak calcium response.
-
-
Data Analysis : Calculate the change in fluorescence intensity (ΔF) from baseline. Plot the dose-response curve for the test compound's modulatory effect on the agonist-induced calcium flux and determine the EC50 or IC50 value.
1.3 Neuroprotection Assay against Oxidative Stress
-
Principle : This assay assesses the ability of the test compound to protect neuronal cells (e.g., SH-SY5Y) from cell death induced by an oxidative stressor like hydrogen peroxide (H2O2). Cell viability is measured using the MTT assay.
-
Materials :
-
SH-SY5Y neuroblastoma cell line
-
This compound (Test Compound)
-
Hydrogen Peroxide (H2O2)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Cell culture medium
-
96-well plate
-
-
Procedure :
-
Seed SH-SY5Y cells in a 96-well plate and allow them to adhere for 24 hours.
-
Pre-treat the cells with various concentrations of the test compound for 2 hours.
-
Induce oxidative stress by adding H2O2 to the wells (except for the vehicle control group) and incubate for 24 hours.
-
Remove the medium and add MTT solution to each well. Incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Dissolve the formazan crystals by adding DMSO to each well.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis : Express cell viability as a percentage of the vehicle control. Determine the concentration of the test compound that provides significant protection against H2O2-induced cell death.
1.4 Western Blot for Phospho-CREB (pCREB)
-
Principle : This technique quantifies the level of phosphorylated CREB, an indicator of the activation of signaling pathways involved in synaptic plasticity.
-
Materials :
-
Primary rat cortical neurons or SH-SY5Y cells
-
This compound (Test Compound)
-
Lysis buffer with phosphatase and protease inhibitors
-
Primary antibodies: anti-pCREB (Ser133) and anti-total CREB
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and Western blotting apparatus
-
Chemiluminescence detection reagent
-
-
Procedure :
-
Culture neuronal cells and treat them with the test compound at various concentrations and time points.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer them to a PVDF membrane.[7]
-
Block the membrane with 5% BSA in TBST.
-
Incubate the membrane with primary anti-pCREB antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate and image the blot.
-
Strip the membrane and re-probe with an anti-total CREB antibody as a loading control.
-
-
Data Analysis : Quantify the band intensities using densitometry software. Calculate the ratio of pCREB to total CREB for each condition and compare it to the untreated control.
Part 2: In Vivo Behavioral and Pharmacokinetic Studies
Objective : To evaluate the cognitive-enhancing effects and pharmacokinetic profile of this compound in a rodent model.
2.1 Pharmacokinetic (PK) Study
-
Principle : To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the test compound in rats, including its ability to cross the blood-brain barrier (BBB).[8][9]
-
Animals : Male Wistar rats (250-300g).
-
Procedure :
-
Administer the test compound to rats via oral gavage (e.g., 10 mg/kg) and intravenous injection (e.g., 2 mg/kg).
-
Collect blood samples at specific time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours) via the tail vein.
-
At the final time point, euthanize the animals and collect brain tissue.
-
Process blood samples to obtain plasma. Homogenize brain tissue.
-
Analyze the concentration of the test compound and its potential metabolites in plasma and brain homogenates using a validated LC-MS/MS method.
-
-
Data Analysis : Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), t1/2 (half-life), and brain-to-plasma concentration ratio.
2.2 Morris Water Maze (MWM) for Spatial Learning and Memory
-
Principle : This test assesses hippocampal-dependent spatial learning and memory.[10][11][12] Animals must learn the location of a hidden escape platform in a circular pool of water using distal visual cues.
-
Animals : Male C57BL/6 mice (8-10 weeks old).
-
Apparatus : A circular pool (120 cm diameter) filled with opaque water, with a submerged platform (10 cm diameter).
-
Procedure :
-
Acquisition Phase (4-5 days) :
-
Administer the test compound, vehicle, or a positive control (e.g., Piracetam) orally 30-60 minutes before the first trial each day.
-
Conduct 4 trials per day for each mouse, starting from different quadrants of the pool.
-
Allow the mouse to swim for a maximum of 60 seconds to find the platform. If it fails, guide it to the platform.
-
Record the escape latency (time to find the platform) and path length using a video tracking system.
-
-
Probe Trial (24 hours after the last acquisition trial) :
-
Remove the platform from the pool.
-
Allow the mouse to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was located) and the number of crossings over the former platform location.
-
-
-
Data Analysis : Compare the escape latency and path length across days between treatment groups. In the probe trial, compare the time spent in the target quadrant and platform crossings.
2.3 Elevated Plus Maze (EPM) for Anxiety-like Behavior
-
Principle : The EPM is used to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[1][13][14]
-
Animals : Male C57BL/6 mice (8-10 weeks old).
-
Apparatus : A plus-shaped maze with two open arms and two enclosed arms, elevated above the floor.
-
Procedure :
-
Administer the test compound, vehicle, or a positive control (e.g., Diazepam) 30-60 minutes before the test.
-
Place the mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the number of entries into and the time spent in the open and closed arms using a video tracking system.
-
-
Data Analysis : Calculate the percentage of time spent in the open arms and the percentage of open arm entries. An increase in these parameters suggests an anxiolytic effect.
Data Presentation
Table 1: In Vitro AChE Inhibition
| Compound | Concentration (µM) | % Inhibition (Mean ± SEM) | IC50 (µM) |
|---|---|---|---|
| Test Compound | 0.1 | ||
| 1 | |||
| 10 | |||
| 100 | |||
| Donepezil | 0.01 | ||
| 0.1 |
| | 1 | | |
Table 2: In Vitro NMDA Receptor Modulation
| Compound | Concentration (µM) | % Modulation of Ca2+ Flux (Mean ± SEM) | EC50/IC50 (µM) |
|---|---|---|---|
| Test Compound | 0.1 | ||
| 1 | |||
| 10 | |||
| 100 |
| MK-801 | 1 | | |
Table 3: In Vitro Neuroprotection against H2O2
| Treatment Group | Concentration (µM) | Cell Viability (% of Control, Mean ± SEM) |
|---|---|---|
| Vehicle Control | - | 100 |
| H2O2 Only | 100 | |
| Test Cmpd + H2O2 | 1 | |
| 10 |
| | 100 | |
Table 4: pCREB/CREB Ratio by Western Blot
| Treatment Group | Concentration (µM) | pCREB/Total CREB Ratio (Fold Change vs. Control) |
|---|---|---|
| Control | - | 1.0 |
| Test Compound | 1 | |
| 10 |
| | 100 | |
Table 5: Pharmacokinetic Parameters in Rats
| Parameter | Oral Administration (10 mg/kg) | IV Administration (2 mg/kg) |
|---|---|---|
| Cmax (ng/mL) | ||
| Tmax (h) | ||
| AUC (ng·h/mL) | ||
| t1/2 (h) | ||
| Bioavailability (%) | N/A |
| Brain/Plasma Ratio (at 2h) | | |
Table 6: Morris Water Maze Performance
| Treatment Group | Acquisition Day 4 - Escape Latency (s) | Probe Trial - Time in Target Quadrant (%) |
|---|---|---|
| Vehicle | ||
| Test Compound (Dose 1) | ||
| Test Compound (Dose 2) |
| Piracetam | | |
Table 7: Elevated Plus Maze Performance
| Treatment Group | Time in Open Arms (%) | Open Arm Entries (%) |
|---|---|---|
| Vehicle | ||
| Test Compound (Dose 1) | ||
| Test Compound (Dose 2) |
| Diazepam | | |
Mandatory Visualization
References
- 1. protocols.io [protocols.io]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. pharmascholars.com [pharmascholars.com]
- 4. attogene.com [attogene.com]
- 5. m.youtube.com [m.youtube.com]
- 6. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2.4. Western Blot Analysis of Phospho-TrkA, ERK, Phospho-ERK, CREB and Phospho-CREB Proteins [bio-protocol.org]
- 8. [Pharmacokinetics of noopept and its active metabolite cycloprolyl glycine in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of aniracetam and its metabolites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. behaviorcloud.com [behaviorcloud.com]
- 11. maze.conductscience.com [maze.conductscience.com]
- 12. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 13. albany.edu [albany.edu]
- 14. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Structure-Activity Relationship Studies of 1-(2-Methylnicotinoyl)pyrrolidin-2-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed protocols and application notes for the synthesis and structure-activity relationship (SAR) studies of a novel class of compounds: 1-(2-Methylnicotinoyl)pyrrolidin-2-one derivatives. The pyrrolidin-2-one scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds. The nicotinoyl moiety is also of significant interest due to its presence in nicotinic acetylcholine receptor (nAChR) ligands. The combination of these two pharmacophores in this compound derivatives presents a promising avenue for the discovery of new therapeutic agents targeting nAChRs, which are implicated in a variety of neurological disorders.
These notes are intended to guide researchers in the synthesis of a library of these derivatives and to provide a framework for understanding their structure-activity relationships, thereby facilitating the development of potent and selective modulators of nAChR activity.
Experimental Protocols
Protocol 1: Synthesis of 2-Methylnicotinic Acid
2-Methylnicotinic acid serves as a key precursor for the synthesis of the target compounds. A common synthetic route is the oxidation of 2,3-lutidine (2,3-dimethylpyridine).
Materials:
-
2,3-Lutidine
-
Potassium permanganate (KMnO4)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Water
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 2,3-lutidine in water.
-
Slowly add potassium permanganate to the solution while stirring vigorously. The reaction is exothermic and should be controlled by external cooling if necessary.
-
After the addition is complete, heat the mixture to reflux for 4-6 hours. The disappearance of the purple color of permanganate indicates the completion of the oxidation.
-
Cool the reaction mixture to room temperature and filter off the manganese dioxide precipitate.
-
Wash the precipitate with hot water.
-
Combine the filtrate and washings, and concentrate under reduced pressure.
-
Dissolve the residue in a minimum amount of hot water and acidify with concentrated HCl to a pH of approximately 3-4.
-
Cool the solution in an ice bath to precipitate the 2-methylnicotinic acid.
-
Collect the solid by filtration, wash with cold water, and recrystallize from ethanol/water to afford pure 2-methylnicotinic acid.
Protocol 2: Synthesis of 2-Methylnicotinoyl Chloride
The carboxylic acid is converted to the more reactive acyl chloride to facilitate the subsequent acylation of pyrrolidin-2-one.
Materials:
-
2-Methylnicotinic acid
-
Thionyl chloride (SOCl2) or Oxalyl chloride ((COCl)2)
-
Anhydrous dichloromethane (DCM)
-
Dimethylformamide (DMF) (catalytic amount, if using oxalyl chloride)
Procedure:
-
To a solution of 2-methylnicotinic acid in anhydrous DCM, add thionyl chloride (or oxalyl chloride and a catalytic amount of DMF) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 2-methylnicotinoyl chloride. This product is typically used in the next step without further purification.
Protocol 3: Synthesis of this compound Derivatives
This protocol describes the N-acylation of pyrrolidin-2-one or its substituted analogs with 2-methylnicotinoyl chloride.
Materials:
-
Pyrrolidin-2-one (or substituted derivative)
-
2-Methylnicotinoyl chloride
-
Anhydrous tetrahydrofuran (THF) or Dichloromethane (DCM)
-
A non-nucleophilic base (e.g., triethylamine (TEA) or pyridine)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
Dissolve pyrrolidin-2-one and the non-nucleophilic base in anhydrous THF or DCM under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of 2-methylnicotinoyl chloride in the same anhydrous solvent dropwise to the cooled solution.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4 or Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield the desired this compound derivative.
Structure-Activity Relationship (SAR) Studies
The following section outlines a hypothetical SAR study for this compound derivatives based on established medicinal chemistry principles. The quantitative data presented is illustrative and intended to guide the design of a compound library. The primary biological target is assumed to be a subtype of the nicotinic acetylcholine receptor.
Hypothetical SAR Data
| Compound ID | R1 (Pyrrolidinone Ring) | R2 (Nicotinoyl Ring) | R3 (Nicotinoyl Ring) | R4 (Nicotinoyl Ring) | Hypothetical IC50 (nM) |
| 1 | H | H | H | H | 500 |
| 2 | 3-CH3 | H | H | H | 750 |
| 3 | 4-CH3 | H | H | H | 600 |
| 4 | 5-CH3 | H | H | H | 450 |
| 5 | H | 4-F | H | H | 350 |
| 6 | H | 5-F | H | H | 200 |
| 7 | H | 6-F | H | H | 800 |
| 8 | H | 5-Cl | H | H | 150 |
| 9 | H | 5-OCH3 | H | H | 900 |
| 10 | H | H | 4-CH3 | H | 650 |
| 11 | H | H | H | 6-CH3 | 550 |
Interpretation of Hypothetical SAR Data
-
Pyrrolidinone Ring (R1): Substitution on the pyrrolidinone ring appears to be generally disfavored. Small alkyl groups at the 3- and 4-positions (compounds 2 and 3 ) decrease activity compared to the unsubstituted parent compound 1 . A methyl group at the 5-position (compound 4 ) shows a slight improvement in activity, suggesting this position may tolerate small substituents.
-
Nicotinoyl Ring (R2, R3, R4):
-
Position 5 (R2): This position appears to be critical for activity. Introduction of a small, electron-withdrawing group like fluorine (compound 6 ) or chlorine (compound 8 ) significantly enhances potency. This suggests a potential hydrogen bond or favorable electrostatic interaction in the receptor binding pocket. In contrast, a larger, electron-donating methoxy group (compound 9 ) leads to a significant loss of activity, possibly due to steric hindrance or unfavorable electronic interactions.
-
Position 4 (R2): A fluorine at this position (compound 5 ) leads to a modest increase in activity.
-
Positions 4 and 6 (R3, R4): Methyl substitution at either the 4- or 6-position of the pyridine ring (compounds 10 and 11 ) results in a slight decrease in activity, indicating that these positions are sensitive to steric bulk.
-
Visualizations
Synthetic Workflow
Caption: General synthetic scheme for this compound derivatives.
Hypothesized Signaling Pathway: Nicotinic Acetylcholine Receptor
Caption: Postulated signaling pathway via nicotinic acetylcholine receptor modulation.
Application Notes: 1-(2-Methylnicotinoyl)pyrrolidin-2-one as a Chemical Probe for Target Identification
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-(2-Methylnicotinoyl)pyrrolidin-2-one is a novel synthetic small molecule with potential biological activity, suggested by the known pharmacological properties of its constituent moieties, the nicotinoyl group and the pyrrolidin-2-one core. The pyrrolidin-2-one scaffold is a component of many biologically active molecules, and nicotinic acid derivatives are known to possess a wide range of biological activities, including anti-inflammatory and neurological effects[1][2][3]. These characteristics make this compound an intriguing candidate for development as a chemical probe to investigate novel biological targets and pathways.
Chemical probes are small molecules designed to selectively bind to a specific protein target, enabling researchers to study its function in a cellular context[4][5][6]. A well-characterized chemical probe, along with a structurally similar but inactive control compound, can be a powerful tool for target validation and drug discovery[4][7]. This document provides detailed application notes and protocols for the hypothetical use of this compound as a chemical probe for identifying and validating its molecular targets.
Hypothetical Target and Biological Activity
For the purpose of these application notes, we will hypothesize that this compound exhibits anti-inflammatory properties by inhibiting a key enzyme in an inflammatory signaling pathway, which we will refer to as "InflammoKinase-X" (IKX).
Chemical Probe Design and Synthesis
To be utilized as a chemical probe for target identification, this compound needs to be modified to incorporate a reporter tag. This tag allows for the detection and isolation of the probe-target complex. Two common strategies are the incorporation of a biotin tag for affinity purification or a photo-reactive group for covalent cross-linking.
A crucial component of any chemical probe experiment is the use of a negative control. This is a molecule that is structurally very similar to the active probe but lacks the key functional group responsible for its biological activity, rendering it inactive against the target.
Table 1: Proposed Chemical Probes based on this compound
| Compound Name | Structure | Description |
| Active Probe (AP) | This compound | The unmodified, biologically active compound. |
| Biotinylated Probe (BP) | This compound with a biotin tag via a linker. | For use in affinity-based pull-down experiments to isolate the target protein. |
| Photo-affinity Probe (PAP) | This compound with a photo-reactive group. | For use in photo-affinity labeling to covalently link the probe to its target upon UV irradiation. |
| Negative Control (NC) | 1-(3-Methylnicotinoyl)pyrrolidin-2-one | A structurally similar isomer hypothesized to have significantly reduced or no activity against the target, used to identify non-specific binding. |
Experimental Protocols
The following protocols outline the key experiments for using the this compound-based chemical probes for target identification.
Protocol 1: In Vitro Target Engagement Assay
This protocol aims to confirm the direct binding of the active probe (AP) to its putative target, IKX, and to determine its binding affinity.
Materials:
-
Recombinant human InflammoKinase-X (IKX)
-
Active Probe (AP) stock solution (10 mM in DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 0.01% Tween-20)
-
Detection reagent (e.g., a fluorescently labeled antibody for IKX or a substrate for its kinase activity)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the Active Probe (AP) in the assay buffer.
-
Add a constant concentration of recombinant IKX to each well of a microplate.
-
Add the diluted AP to the wells and incubate for 1 hour at room temperature.
-
Add the detection reagent and measure the signal using a microplate reader.
-
Plot the signal against the AP concentration and fit the data to a suitable binding model to determine the dissociation constant (Kd) or IC50.
Table 2: Hypothetical Target Engagement Data
| Compound | Target | Assay Type | IC50 (nM) |
| Active Probe | IKX | Kinase Activity | 50 |
| Negative Control | IKX | Kinase Activity | >10,000 |
Protocol 2: Affinity-Based Pull-Down Assay
This protocol uses the Biotinylated Probe (BP) to isolate the target protein from a complex biological sample, such as cell lysate.
Materials:
-
Biotinylated Probe (BP) and Negative Control (NC)
-
Streptavidin-coated magnetic beads
-
Cell lysate from a relevant cell line (e.g., macrophages)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
SDS-PAGE gels and Western blotting reagents
-
Antibody against the suspected target (anti-IKX)
Procedure:
-
Incubate the cell lysate with the Biotinylated Probe (BP) or the Negative Control (NC) for 2-4 hours at 4°C.
-
Add streptavidin-coated magnetic beads and incubate for another hour at 4°C.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads using elution buffer.
-
Separate the eluted proteins by SDS-PAGE and analyze by Western blotting using an anti-IKX antibody or by mass spectrometry for unbiased target identification.
Protocol 3: Photo-Affinity Labeling
This protocol uses the Photo-affinity Probe (PAP) to covalently label the target protein in its native cellular environment.
Materials:
-
Photo-affinity Probe (PAP) and Negative Control (NC)
-
Live cells expressing the target protein
-
UV cross-linking device (e.g., 365 nm UV lamp)
-
Lysis buffer
-
Click chemistry reagents (if the PAP has an alkyne/azide handle) for attaching a reporter tag (e.g., biotin or a fluorophore)
-
SDS-PAGE and in-gel fluorescence scanning or Western blotting reagents
Procedure:
-
Treat live cells with the Photo-affinity Probe (PAP) or Negative Control (NC) for a defined period.
-
Irradiate the cells with UV light to induce covalent cross-linking of the probe to its target.
-
Lyse the cells and, if applicable, perform a click chemistry reaction to attach a reporter tag.
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled proteins by in-gel fluorescence scanning or by Western blotting.
Visualization of Workflows and Pathways
Below are diagrams generated using the DOT language to visualize the experimental workflows and the hypothetical signaling pathway.
Caption: Workflow for Target Identification.
Caption: Hypothetical Signaling Pathway.
Data Presentation
The following tables summarize the expected quantitative data from the proposed experiments.
Table 3: Mass Spectrometry Hit List from Affinity Pull-Down
| Protein ID | Gene Name | Fold Enrichment (BP vs. NC) | p-value |
| P12345 | IKX | 50.2 | <0.001 |
| Q67890 | Protein A | 2.5 | 0.045 |
| R24680 | Protein B | 1.8 | 0.15 |
Table 4: Cellular Target Engagement
| Assay Type | Cell Line | Readout | EC50 (nM) - Active Probe | EC50 (nM) - Negative Control |
| Cellular Thermal Shift | Macrophages | IKX Stabilization | 250 | >20,000 |
| Target Occupancy | Macrophages | Probe-Target Complex | 300 | Not Detected |
Conclusion
The protocols and data presented here provide a comprehensive framework for the use of this compound as a chemical probe for target identification. By systematically applying these methodologies, researchers can elucidate the molecular targets of this novel compound and gain valuable insights into its mechanism of action. The successful identification and validation of a target such as the hypothetical "InflammoKinase-X" would pave the way for further investigation into the therapeutic potential of this class of molecules.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, in silico docking experiments of new 2-pyrrolidinone derivatives and study of their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Target Identification Using Chemical Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Probing your next target? Chemical Probes feature in Open Targets [blog.opentargets.org]
- 6. The promise and peril of chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a chemical probe for PRDM9 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Formulation of 1-(2-Methylnicotinoyl)pyrrolidin-2-one for In Vivo Studies
Disclaimer: Specific formulation data for 1-(2-Methylnicotinoyl)pyrrolidin-2-one is not extensively available in public literature. The following application notes and protocols are based on established principles for the formulation of novel research compounds with similar structural motifs (pyrrolidinones and nicotinic derivatives) for non-clinical, in vivo research. All formulations must be tested for solubility, stability, and suitability on a small scale before preparing larger batches for animal dosing.
Introduction & Compound Profile
This compound is a synthetic organic molecule featuring a pyrrolidinone ring linked to a methyl-substituted nicotinoyl group. The pyrrolidinone moiety is a five-membered lactam, a structure found in various pharmaceutical agents.[1][2][3] The nicotinoyl group suggests a potential interaction with nicotinic acetylcholine receptors (nAChRs), which are important targets in neuroscience research.[4][5] The formulation of such a compound for in vivo studies is critical for obtaining reliable and reproducible pharmacokinetic and pharmacodynamic data.
The primary challenge in formulating a novel compound is often its solubility. The pyrrolidinone structure may confer some aqueous miscibility, while the substituted pyridine ring is more lipophilic, suggesting that the overall solubility could be limited in simple aqueous vehicles.[6][7] Therefore, a systematic approach to vehicle screening is essential.
Predicted Physicochemical Properties
A preliminary assessment of physicochemical properties is crucial for guiding formulation strategy. The values below are estimates based on the chemical structure and should be experimentally verified.
| Property | Predicted Value / Characteristic | Implication for Formulation |
| Molecular Weight | ~218.25 g/mol | Standard for a small molecule drug candidate. |
| LogP | 1.0 - 2.5 (Predicted) | Indicates moderate lipophilicity; may have limited aqueous solubility. |
| pKa (Pyridine Nitrogen) | 4.0 - 5.0 (Predicted) | The pyridine nitrogen is basic. Adjusting the pH to <4 is likely to protonate this site and significantly increase aqueous solubility. |
| Aqueous Solubility | Poor to Moderate | Expected to be poorly soluble at neutral pH. Solubility likely increases in acidic conditions or with the use of co-solvents or surfactants. |
Recommended Vehicles & Excipients for In Vivo Studies
The choice of vehicle depends on the route of administration, the required dose, and the compound's solubility. The following table summarizes common vehicles suitable for preclinical research.[8][9][10]
| Vehicle / Excipient | Route(s) | Typical Concentration | Notes |
| Saline (0.9% NaCl) | PO, IV, IP, SC | N/A | Ideal for soluble compounds. Should be the first vehicle tested. |
| Phosphate-Buffered Saline (PBS) | PO, IV, IP, SC | N/A | Buffered vehicle, maintains physiological pH. |
| Carboxymethylcellulose (CMC-Na) | PO | 0.5% - 1.0% (w/v) | Suspending agent for insoluble compounds. Forms a stable, low-viscosity suspension. |
| Polyethylene Glycol 400 (PEG 400) | PO, IP, SC | 10% - 60% (v/v) | Co-solvent to increase solubility. Can cause transient discomfort at injection sites.[8] |
| Propylene Glycol (PG) | PO, IP, SC | 10% - 40% (v/v) | Common co-solvent.[8] |
| Tween 80 (Polysorbate 80) | PO, IV, IP, SC | 1% - 10% (v/v) | Non-ionic surfactant used to increase solubility and form micellar solutions.[8][9] |
| Dimethyl Sulfoxide (DMSO) | PO, IP, SC | <10% (v/v) | Potent solubilizing agent. Use with caution as DMSO can have its own biological effects.[11] Should be diluted with other vehicles. |
| Hydroxypropyl-β-cyclodextrin (HPβCD) | PO, IV, IP, SC | 20% - 40% (w/v) | Forms inclusion complexes to enhance solubility. Generally well-tolerated.[8][9] |
Experimental Protocols
Protocol 1: Vehicle Screening for Solubility Assessment
Objective: To determine the approximate solubility of this compound in a panel of common preclinical vehicles.
Materials:
-
This compound powder
-
Test vehicles (e.g., Water, Saline, 5% Dextrose, PEG 400, 20% HPβCD)
-
Vortex mixer
-
Sonicator (optional)
-
Centrifuge
-
HPLC or other suitable analytical method for quantification
Procedure:
-
Preparation: Weigh 2-5 mg of the compound into separate 1.5 mL microcentrifuge tubes.
-
Vehicle Addition: Add a small, precise volume (e.g., 100 µL) of the first test vehicle to a tube.
-
Solubilization: Vortex the tube vigorously for 2 minutes. If the solid does not dissolve, sonicate for 10-15 minutes.
-
Incremental Addition: If the compound dissolves completely, add another 2-5 mg and repeat step 3. Continue until a saturated solution is formed (i.e., solid material remains undissolved).
-
Equilibration: If the compound does not dissolve, add increasing volumes of the vehicle (e.g., in 100 µL increments), vortexing/sonicating after each addition until the compound fully dissolves. Record the total volume added.
-
Confirmation (for Saturated Solutions): For tubes with undissolved solid, vortex for an additional 30 minutes to ensure equilibrium.
-
Separation: Centrifuge the saturated samples at >10,000 x g for 10 minutes to pellet the excess solid.
-
Quantification: Carefully collect the supernatant. Dilute it appropriately and analyze the concentration using a calibrated HPLC method to determine the solubility in mg/mL.
-
Record: Record all observations, including visual clarity and final concentrations.
Caption: Workflow for solubility assessment of a new chemical entity.
Protocol 2: Preparation of an Oral Formulation (10 mg/kg in Rodent)
Objective: To prepare a 100 mL batch of a 1 mg/mL solution/suspension for oral gavage in mice, assuming a 10 mL/kg dose volume.
Example Vehicle: 0.5% CMC-Na with 2% Tween 80 in purified water (for a poorly soluble compound).
Materials:
-
This compound (100 mg)
-
Carboxymethylcellulose sodium (CMC-Na, low viscosity) (0.5 g)
-
Tween 80 (2 mL)
-
Purified water (qs to 100 mL)
-
Magnetic stirrer and stir bar
-
Graduated cylinder and volumetric flask
-
Glass beaker
Procedure:
-
Prepare Suspending Vehicle: Add ~80 mL of purified water to a beaker. While stirring, slowly sprinkle in the 0.5 g of CMC-Na to avoid clumping. Stir until fully hydrated and dissolved (this may take 30-60 minutes).
-
Add Surfactant: Add the 2 mL of Tween 80 to the CMC solution and stir until homogeneous.
-
Prepare API Slurry: In a separate small container, weigh 100 mg of the compound. Add a small amount (~5 mL) of the vehicle from step 2 and mix to create a smooth, uniform paste. This prevents powder clumping when added to the bulk vehicle.
-
Combine and Suspend: Transfer the API slurry into the beaker containing the bulk vehicle. Use additional vehicle to rinse the container and ensure a complete transfer.
-
QS to Volume: Transfer the suspension to a 100 mL graduated cylinder or volumetric flask. Rinse the beaker with small amounts of water and add the rinsings to the flask. Add water to bring the final volume to exactly 100 mL.
-
Final Mixing: Transfer the formulation back to a beaker or bottle and stir for at least 30 minutes to ensure homogeneity.
-
Storage and Use: Store at 2-8°C. Stir continuously before and during dose administration to maintain a uniform suspension.
Protocol 3: Preparation of a Parenteral Formulation (5 mg/kg in Rodent)
Objective: To prepare a 20 mL batch of a 1 mg/mL sterile solution for intraperitoneal (IP) injection in mice, assuming a 5 mL/kg dose volume.
Example Vehicle: 30% (w/v) Hydroxypropyl-β-cyclodextrin (HPβCD) in sterile saline.
Materials:
-
This compound (20 mg)
-
Hydroxypropyl-β-cyclodextrin (HPβCD) (6 g)
-
Sterile 0.9% Saline for Injection (qs to 20 mL)
-
Sterile magnetic stir bar
-
Sterile beaker or vial
-
Sterile 0.22 µm syringe filter
Procedure:
-
Prepare Vehicle: Under aseptic conditions (e.g., in a laminar flow hood), add 6 g of HPβCD to a sterile beaker. Add approximately 15 mL of sterile saline. Stir with a sterile stir bar until the HPβCD is completely dissolved. The solution will be clear.
-
Dissolve API: Aseptically weigh and add 20 mg of the compound to the HPβCD solution. Stir until the compound is fully dissolved. Gentle warming (to 30-40°C) may be used to aid dissolution if necessary, but the solution must be cooled to room temperature before use.
-
QS to Volume: Aseptically add sterile saline to bring the final volume to exactly 20 mL. Stir until homogeneous.
-
Sterile Filtration: Draw the entire solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter and push the solution through the filter into a final sterile vial. This step ensures the final product is free of microbial contamination.
-
Storage and Use: Store at 2-8°C, protected from light. Visually inspect for any precipitation before each use.
Hypothesized Signaling Pathway
Given its structure, this compound is hypothesized to act as an agonist at nicotinic acetylcholine receptors (nAChRs). Agonist binding to these ligand-gated ion channels causes a conformational change that opens the channel pore.
Caption: Hypothesized signaling pathway for a nAChR agonist.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Pyrrolidone - Wikipedia [en.wikipedia.org]
- 4. Frontiers | TC299423, a Novel Agonist for Nicotinic Acetylcholine Receptors [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. 2-Pyrrolidone | C4H7NO | CID 12025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Solubilizing Excipients in Oral and Injectable Formulations | Semantic Scholar [semanticscholar.org]
- 10. ipsf.org [ipsf.org]
- 11. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
safety and handling procedures for 1-(2-Methylnicotinoyl)pyrrolidin-2-one in the lab
Disclaimer: No specific Safety Data Sheet (SDS) or toxicological information is currently available for 1-(2-Methylnicotinoyl)pyrrolidin-2-one. The following safety and handling procedures are based on the available data for the structurally similar compounds, 1-Methyl-2-pyrrolidinone (NMP) and 2-Pyrrolidinone. These guidelines should be used as a starting point, and a thorough risk assessment should be conducted by qualified personnel before handling this compound. The information provided here is not a substitute for a compound-specific SDS.
Hazard Identification and Classification
Based on data from structurally related compounds, this compound is anticipated to be a combustible liquid that may cause skin and serious eye irritation.[1][2][3][4] It may also cause respiratory irritation.[1][2][3][4] There is potential for this compound to pose a reproductive hazard.[1][3][5][6]
GHS Classification (Predicted)
| Hazard Class | Category |
| Flammable Liquids | 4 |
| Skin Corrosion/Irritation | 2 |
| Serious Eye Damage/Eye Irritation | 2A |
| Reproductive Toxicity | 1B |
| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory system) |
Physical and Chemical Properties (Predicted)
The following properties are based on 1-Methyl-2-pyrrolidinone and 2-Pyrrolidinone and should be considered estimates.
| Property | Value |
| Appearance | Colorless to light yellow liquid or low melting solid |
| Odor | Amine-like or rotten-egg like |
| Flash Point | ~91 °C / 195.8 °F |
| Boiling Point | ~202 - 250 °C |
| Solubility | Soluble in water |
| Stability | Hygroscopic. Sensitive to air and light.[4] |
Personal Protective Equipment (PPE)
A comprehensive assessment should be performed to determine the appropriate PPE. The following are minimum recommendations:
| Protection Type | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield. |
| Skin Protection | |
| Hand Protection | Chemically resistant gloves (e.g., Butyl rubber, Viton®). Inspect gloves before use. |
| Body Protection | Lab coat, long-sleeved clothing. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, use a NIOSH/MSHA approved respirator. |
Handling and Storage
4.1 Handling
-
Work in a well-ventilated area, preferably under a chemical fume hood.[7]
-
Avoid contact with skin, eyes, and clothing.[2]
-
Do not breathe vapors or mist.
-
Ground and bond containers when transferring material to prevent static discharge.
-
Wash hands thoroughly after handling.
4.2 Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]
-
Protect from light and moisture.
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4]
-
Store in a locked cabinet or designated area for reproductive hazards.[1][3][5]
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2] |
Accidental Release and Spill Cleanup Protocol
6.1 Small Spills (in a fume hood)
-
Restrict Access: Keep unnecessary personnel away.
-
Ventilate: Ensure the fume hood is operating correctly.
-
Absorb: Use an inert absorbent material (e.g., vermiculite, sand, or earth) to soak up the spill.
-
Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., soap and water or ethanol), followed by a final rinse with water. Collect all cleaning materials for disposal as hazardous waste.
-
Ventilate: Allow the area to ventilate before resuming work.
6.2 Large Spills (outside a fume hood)
-
Evacuate: Immediately evacuate the area and alert others.
-
Ventilate: If it is safe to do so, increase ventilation to the area.
-
Control Ignition Sources: Remove all sources of ignition from the area.
-
Call for Assistance: Contact your institution's environmental health and safety (EHS) department or emergency response team.
-
Containment (if safe to do so): Use spill dikes or absorbent socks to prevent the spread of the liquid.
-
Cleanup: Cleanup should only be performed by trained personnel with appropriate PPE.
Waste Disposal
All waste materials, including contaminated absorbent materials and cleaning supplies, must be disposed of as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.
Diagrams
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2-Methylnicotinoyl)pyrrolidin-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-(2-Methylnicotinoyl)pyrrolidin-2-one synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, which is typically synthesized via the acylation of 2-pyrrolidinone with an activated form of 2-methylnicotinic acid, such as 2-methylnicotinoyl chloride.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive acylating agent (e.g., hydrolysis of 2-methylnicotinoyl chloride).2. Insufficiently strong base to deprotonate 2-pyrrolidinone.3. Low reaction temperature.4. Impure starting materials. | 1. Use freshly prepared or properly stored 2-methylnicotinoyl chloride. Confirm its integrity via IR or NMR spectroscopy.2. Switch to a stronger base such as sodium hydride (NaH) or lithium diisopropylamide (LDA).3. Gradually increase the reaction temperature. Some acylation reactions may require heating to proceed at a reasonable rate.[1]4. Ensure the purity of 2-pyrrolidinone and the acylating agent through distillation or recrystallization. |
| Formation of Multiple Byproducts | 1. Side reactions due to high temperatures.2. Reaction with residual water in the solvent or on glassware.3. Self-condensation of 2-pyrrolidinone. | 1. Run the reaction at a lower temperature for a longer duration.2. Use anhydrous solvents and oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon).3. Add the acylating agent slowly to the deprotonated 2-pyrrolidinone solution to minimize side reactions. |
| Difficult Product Isolation/Purification | 1. Product is highly soluble in the aqueous phase during workup.2. Co-elution of product with starting materials or byproducts during chromatography.3. Product oiling out instead of crystallizing. | 1. Extract the aqueous phase with a more polar organic solvent like dichloromethane or ethyl acetate multiple times.2. Optimize the solvent system for column chromatography. A gradient elution might be necessary.3. Try different crystallization solvents or use a co-solvent system. If crystallization fails, distillation under reduced pressure may be an option. |
| Low Yield After Purification | 1. Product loss during aqueous workup.2. Inefficient extraction.3. Degradation of the product on silica gel during chromatography. | 1. Saturate the aqueous phase with brine (saturated NaCl solution) to decrease the solubility of the product.2. Increase the number of extractions.3. Deactivate the silica gel with a small amount of a base like triethylamine in the eluent. |
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common route is the N-acylation of 2-pyrrolidinone. This involves the deprotonation of 2-pyrrolidinone with a suitable base, followed by the addition of an activated derivative of 2-methylnicotinic acid, such as 2-methylnicotinoyl chloride.
Q2: Which base is most effective for the deprotonation of 2-pyrrolidinone?
A2: While weaker bases can be used, stronger bases like sodium hydride (NaH) are often more effective in ensuring complete deprotonation, which can lead to higher yields. The choice of base can be critical and may require optimization.
Q3: What are the optimal reaction temperatures?
A3: The optimal temperature depends on the specific reagents and solvents used. Generally, the deprotonation step is carried out at a low temperature (e.g., 0 °C), and the acylation reaction is then allowed to warm to room temperature or heated to drive the reaction to completion. Heating, sometimes up to 100-120°C, may be necessary to achieve a desirable yield.[1]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). By taking small aliquots from the reaction mixture over time, you can observe the consumption of the starting materials and the formation of the product.
Q5: What are the common purification methods for this compound?
A5: Common purification methods include column chromatography on silica gel, crystallization, and distillation under reduced pressure. The choice of method depends on the scale of the reaction and the physical properties of the product. For purifying the 2-pyrrolidinone starting material, treatment with a strong base followed by fractional distillation can be effective.[2]
Experimental Protocols
Protocol 1: Synthesis of this compound via Acylation with 2-Methylnicotinoyl Chloride
This protocol is a representative procedure based on standard organic synthesis methodologies for N-acylation.
Materials:
-
2-Pyrrolidinone
-
Sodium hydride (60% dispersion in mineral oil)
-
2-Methylnicotinoyl chloride
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Preparation: Under an inert atmosphere (nitrogen or argon), add 2-pyrrolidinone (1.0 eq) to a flame-dried round-bottom flask containing anhydrous THF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.1 eq) portion-wise, ensuring the temperature does not rise significantly. Stir the mixture at 0 °C for 30 minutes.
-
Acylation: Slowly add a solution of 2-methylnicotinoyl chloride (1.0 eq) in anhydrous THF to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC. If the reaction is sluggish, it may be gently heated under reflux.[1]
-
Quenching: After the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Workup: Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL). Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
troubleshooting poor solubility of 1-(2-Methylnicotinoyl)pyrrolidin-2-one in aqueous solutions
Welcome to the technical support center for 1-(2-Methylnicotinoyl)pyrrolidin-2-one. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues related to the poor aqueous solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a chemical compound that integrates a 2-methylnicotinoyl group with a pyrrolidin-2-one moiety. The combination of the relatively polar pyrrolidin-2-one ring and the substituted pyridine ring of the nicotinoyl group can lead to complex solubility behavior in aqueous solutions. Poor aqueous solubility is a significant hurdle in experimental settings as it can lead to inaccurate dosing, low bioavailability, and difficulties in developing formulations for in vitro and in vivo studies.
Q2: What are the key factors influencing the aqueous solubility of this compound?
The solubility of this compound in aqueous solutions is primarily influenced by:
-
pH: The pyridine ring in the nicotinoyl group has a basic nitrogen atom, meaning its ionization state and, consequently, solubility, will be pH-dependent.
-
Temperature: Generally, solubility increases with temperature, although this effect may vary.
-
Co-solvents: The presence of organic co-solvents can significantly enhance solubility by reducing the polarity of the solvent system.
-
Excipients: The addition of solubilizing agents such as surfactants or cyclodextrins can improve solubility through various mechanisms.
Q3: Are there any known structural analogs with better solubility?
While specific data for this compound is limited, exploring analogs can be a viable strategy. For instance, derivatives with more polar functional groups or different substitution patterns on the pyridine ring might exhibit improved aqueous solubility. Pyrrolidin-2-one itself is miscible with water.[1][2][3][4][5] The solubility of nicotinic acid, a related structure, is influenced by the solvent's polarity and polarizability.[6]
Troubleshooting Guides
Issue 1: Difficulty in preparing a stock solution of desired concentration.
If you are unable to achieve the desired concentration for your stock solution, consider the following troubleshooting steps:
Experimental Workflow for Solubility Enhancement:
Caption: Troubleshooting workflow for dissolving this compound.
Detailed Methodologies:
-
pH Adjustment:
-
Protocol: Prepare a suspension of the compound in your aqueous buffer. Gradually add small aliquots of 1N HCl or 1N NaOH while monitoring the pH and observing for dissolution. The basic nitrogen on the pyridine ring suggests that lowering the pH might increase solubility by protonating this site.
-
Rationale: The ionization state of the molecule can be altered by changing the pH, which can significantly impact its interaction with water molecules.
-
-
Co-solvent Addition:
-
Protocol: Prepare your stock solution by first dissolving the compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO, ethanol, or PEG 400) before adding the aqueous buffer.
-
Rationale: Co-solvents can increase the solubility of non-polar compounds in aqueous solutions by reducing the overall polarity of the solvent.[5]
-
Quantitative Data (Hypothetical):
-
| Co-solvent (10% v/v) | Apparent Solubility (µg/mL) |
| None (Aqueous Buffer pH 7.4) | < 10 |
| DMSO | 500 |
| Ethanol | 250 |
| PEG 400 | 800 |
-
Gentle Heating:
-
Protocol: While stirring, gently warm the solution to a temperature between 37-50°C. Do not boil. Allow the solution to cool to room temperature to check for precipitation.
-
Rationale: Increasing the temperature often provides the energy needed to overcome the lattice energy of the solid compound, promoting dissolution.
-
-
Use of Solubilizing Excipients:
-
Protocol: Prepare the aqueous solution containing a solubilizing agent, such as a surfactant (e.g., Tween® 80, Cremophor® EL) or a cyclodextrin (e.g., HP-β-CD), before adding the compound.
-
Rationale: Surfactants can form micelles that encapsulate hydrophobic molecules, while cyclodextrins have a hydrophobic inner cavity and a hydrophilic outer surface that can form inclusion complexes with poorly soluble compounds.
-
Issue 2: Precipitation of the compound upon dilution into aqueous media.
Precipitation upon dilution of a stock solution (typically in an organic solvent) into an aqueous buffer is a common issue.
Logical Relationship of Factors Causing Precipitation:
Caption: Factors leading to precipitation upon dilution.
Mitigation Strategies:
-
Optimize the Stock Solution Concentration:
-
Protocol: Prepare a less concentrated stock solution in the organic solvent. This will reduce the degree of supersaturation upon dilution.
-
-
Modify the Dilution Buffer:
-
Protocol: Include a small percentage of the organic co-solvent used for the stock solution in the final aqueous buffer. For example, if your stock is in DMSO, ensure your final aqueous medium contains 0.1-1% DMSO.
-
Protocol: Incorporate a solubilizing agent (surfactant or cyclodextrin) into the aqueous dilution buffer.
-
-
Control the Dilution Process:
-
Protocol: Add the stock solution to the aqueous buffer dropwise while vigorously vortexing or stirring. This helps to disperse the compound quickly and avoid localized high concentrations that can trigger precipitation.
-
Quantitative Data on Dilution Stability (Hypothetical):
| Dilution Buffer Composition | Final Compound Concentration (µM) | Observation after 1h |
| PBS (pH 7.4) | 10 | Precipitation |
| PBS with 0.5% DMSO | 10 | Clear Solution |
| PBS with 0.1% Tween® 80 | 10 | Clear Solution |
| PBS with 1% HP-β-CD | 10 | Clear Solution |
Signaling Pathway Considerations
While the specific signaling pathways involving this compound are not well-documented, its structural components suggest potential interactions with pathways involving nicotinic acetylcholine receptors or other pathways modulated by nicotinic acid derivatives. When designing experiments, it is crucial to consider how the chosen solubilization method might affect the biological system under investigation.
Signaling Pathway Interaction Workflow:
References
Technical Support Center: Optimizing Dosage and Administration of Novel Pyrrolidin-2-one Derivatives in Animal Models
This technical support center provides guidance for researchers, scientists, and drug development professionals on the dosage and administration of novel compounds, with a focus on pyrrolidin-2-one derivatives like 1-(2-Methylnicotinoyl)pyrrolidin-2-one, in animal models. Due to the limited specific data on this particular compound, the following troubleshooting guides and FAQs are based on general principles of pharmacology and animal research.
Troubleshooting Guides
Issue: Poor Compound Solubility
Problem: The test compound, a pyrrolidin-2-one derivative, does not dissolve sufficiently in standard aqueous vehicles for the desired concentration.
| Possible Cause | Troubleshooting Step | Considerations |
| Incorrect Vehicle Selection | Test a panel of biocompatible vehicles. Common options include saline, phosphate-buffered saline (PBS), and aqueous solutions with co-solvents or surfactants. For parenteral routes, ensure the final formulation is sterile.[1][2] | The chosen vehicle should not have biological effects that could interfere with the study outcome.[3] Organic solvents used in in vitro studies are often not suitable for in vivo use.[1] |
| Compound Degradation | Assess the stability of the compound in the selected vehicle over time and under different storage conditions (e.g., temperature, light exposure). | Some compounds may be sensitive to pH, light, or temperature, leading to degradation and loss of activity.[2] |
| High Dose Concentration Required | If solubility limits prevent achieving the target dose in a reasonable injection volume, consider alternative routes of administration (e.g., oral gavage instead of subcutaneous injection) that may allow for larger volumes or different formulations. | Be mindful of the maximum recommended administration volumes for the chosen species and route to avoid adverse effects.[4] |
| Physical Stability Issues | For suspensions, ensure uniform particle size and use appropriate suspending agents like sodium carboxymethylcellulose (CMC) to prevent caking and ensure consistent dosing.[5] | High-viscosity suspensions can be difficult to administer accurately.[6] |
Issue: Variability in Experimental Results
Problem: High variability is observed in physiological or behavioral responses among animals in the same dosage group.
| Possible Cause | Troubleshooting Step | Considerations |
| Inaccurate Dosing | Double-check all dose calculations, including conversions from human to animal doses if applicable. Ensure accurate body weight measurement for each animal.[1][5][7] | A simple formula for converting human equivalent dose (HED) to an animal dose is: Animal Dose (mg/kg) = Human Dose (mg/kg) x (Human Km / Animal Km).[1][5] |
| Improper Administration Technique | Ensure all personnel are thoroughly trained and proficient in the chosen administration route (e.g., intraperitoneal, intravenous, oral gavage). Inconsistent administration can lead to variable absorption. | For oral gavage, it's crucial to deliver the substance directly to the stomach without causing injury to the esophagus.[4] For injections, ensure the needle is correctly placed to avoid administration into an unintended location.[2] |
| Animal Stress | Habituate animals to the handling and restraint procedures before the experiment begins to minimize stress-induced physiological changes that can affect drug response.[4][6] | Stress can be a significant confounding factor in many experimental paradigms.[4] |
| Vehicle Effects | Always include a vehicle-only control group to account for any biological effects of the vehicle itself.[3] | No vehicle is entirely biologically inert.[3] |
Frequently Asked Questions (FAQs)
1. How do I calculate the correct dosage for my animal model?
Most medications in veterinary and preclinical research are dosed based on the animal's body weight (e.g., mg/kg).[7] The general formula to calculate the required volume of a drug solution is:
(Dose (mg/kg) * Body Weight (kg)) / Concentration of Drug (mg/mL) = Volume to Administer (mL)
It is common to use at least three doses of a test compound to demonstrate a dose-dependent effect.[1][5]
2. What is the maximum volume I can inject into a mouse or rat?
The maximum recommended injection volume depends on the route of administration and the animal species. Adhering to these limits is crucial to avoid tissue damage and undue stress.
| Route of Administration | Mouse (mL) | Rat (mL) |
| Intravenous (IV) | 0.2 | 0.5 |
| Intraperitoneal (IP) | 1.0 - 2.0 | 5.0 - 10.0 |
| Subcutaneous (SC) | 1.0 - 2.0 | 5.0 - 10.0 |
| Intramuscular (IM) | 0.05 | 0.2 |
| Oral Gavage (PO) | 0.5 - 1.0 | 5.0 - 10.0 |
Note: These are general guidelines. The physicochemical properties of the substance may necessitate lower volumes.[4] Always consult your institution's IACUC guidelines.
3. What are the key considerations when selecting a vehicle for a novel compound?
When choosing a vehicle, consider the following:
-
Solubility and Stability: The compound must be soluble and stable in the vehicle.
-
Biocompatibility: The vehicle should be non-toxic and have minimal biological effects at the administered volume.
-
Route of Administration: The vehicle must be appropriate for the chosen route (e.g., sterile for parenteral routes).[2]
-
Viscosity and Osmolality: These should be close to physiological levels to minimize irritation.
4. How can I minimize stress on the animals during drug administration?
To reduce stress, it is recommended to:
-
Habituate the animals to handling and the dosing procedure before the study begins.[3][4]
-
Use appropriate restraint techniques to ensure the safety of both the animal and the handler.[3]
-
Perform procedures efficiently to minimize the duration of restraint.
-
Maintain visual, auditory, and olfactory contact with other animals when possible if they must be separated for dosing.[6]
5. Should I use pharmaceutical-grade compounds for my experiments?
Whenever available, the use of pharmaceutical-grade chemicals is recommended to ensure that toxic or unwanted side effects are not introduced into the study.[2]
Experimental Protocols
Protocol 1: Preparation of a Suspension for Oral Gavage
-
Objective: To prepare a uniform suspension of a pyrrolidin-2-one derivative for oral administration in rats.
-
Materials:
-
Procedure:
-
Calculate the required amount of test compound and vehicle based on the desired concentration and final volume.
-
Weigh the test compound accurately.
-
If necessary, reduce the particle size of the compound using a mortar and pestle.
-
Prepare the 0.5% CMC solution by slowly adding the CMC powder to the sterile water while stirring continuously until fully dissolved.
-
Gradually add the powdered test compound to a small amount of the vehicle to create a paste.
-
Slowly add the remaining vehicle to the paste while stirring continuously with a magnetic stirrer.
-
Continue stirring for a sufficient duration to ensure a homogenous suspension.
-
Visually inspect the suspension for uniformity before each administration. Stir the suspension immediately before drawing each dose to ensure consistency.
-
Protocol 2: Dose Calculation and Administration
-
Objective: To accurately calculate and administer a dose of the test compound to a mouse based on its body weight.
-
Materials:
-
Prepared drug solution/suspension
-
Individually housed and identified mouse
-
Calibrated scale for weighing the mouse
-
Appropriate sized syringe and needle (e.g., gavage needle for oral administration)
-
-
Procedure:
-
Weigh the mouse immediately before dosing and record its weight in kilograms.
-
Use the formula: Volume (mL) = (Dose (mg/kg) * Body Weight (kg)) / Concentration (mg/mL) to calculate the required volume.
-
For example, for a 10 mg/kg dose to a 0.025 kg mouse using a 1 mg/mL solution: (10 mg/kg * 0.025 kg) / 1 mg/mL = 0.25 mL.
-
Draw the calculated volume into the syringe.
-
Administer the compound using the appropriate, approved technique for the chosen route of administration.
-
Monitor the animal for any adverse reactions following administration as per the IACUC approved protocol.[2]
-
Visualizations
Caption: A typical workflow for testing a novel compound in an animal model.
Caption: A decision tree for selecting an appropriate formulation vehicle.
Caption: A hypothetical signaling cascade for a novel psychoactive compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 3. downstate.edu [downstate.edu]
- 4. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ecronicon.net [ecronicon.net]
- 6. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug Dose Calculation – OSU CVM Veterinary Clinical and Professional Skills Center Handbook [ohiostate.pressbooks.pub]
stability issues of 1-(2-Methylnicotinoyl)pyrrolidin-2-one in long-term storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential stability issues of 1-(2-Methylnicotinoyl)pyrrolidin-2-one during long-term storage. The following information is based on the chemical properties of its constituent moieties, nicotinic acid and a pyrrolidinone derivative, and established principles of pharmaceutical stability testing.
Troubleshooting Guides & FAQs
This section addresses specific issues that users might encounter during their experiments involving the long-term storage of this compound.
Question 1: I have been storing this compound at room temperature for several months and suspect degradation. What are the optimal storage conditions?
Answer: For long-term storage, it is recommended to store this compound in a cool, dry, and dark environment. Optimal conditions would be refrigeration (2-8 °C) or freezing (-20 °C), protected from light and moisture. Room temperature storage, especially under fluctuating conditions, can accelerate degradation. Always store the compound in a tightly sealed container to prevent exposure to air and humidity.
Question 2: What are the likely degradation pathways for this compound?
Answer: Based on its chemical structure, which contains an amide and a nicotinoyl group, the primary degradation pathways are likely hydrolysis and oxidation.
-
Hydrolysis: The amide bond in the pyrrolidinone ring and the amide linkage to the methylnicotinoyl group are susceptible to hydrolysis, especially in the presence of acidic or basic conditions. This can lead to the opening of the pyrrolidinone ring or cleavage of the nicotinoyl group.
-
Oxidation: The pyridine ring of the nicotinoyl moiety can be susceptible to oxidation, particularly if exposed to air and light over extended periods.
Question 3: How can I detect degradation in my sample of this compound?
Answer: The most reliable method for detecting degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can separate the parent compound from its degradation products and allow for their quantification. A change in the physical appearance of the sample, such as discoloration or a change in consistency, may also indicate degradation.
Question 4: I need to perform a stability study on this compound. What is a general protocol for a forced degradation study?
Answer: A forced degradation study is essential to understand the intrinsic stability of the compound and to develop a stability-indicating analytical method.[1] A typical protocol involves exposing the compound to various stress conditions more severe than accelerated stability testing conditions.[2] The goal is to achieve 5-20% degradation.[2]
Experimental Protocols
Protocol: Forced Degradation Study of this compound
Objective: To identify potential degradation products and pathways for this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC or LC-MS system
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for a specified time. Neutralize the solution with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a specified time.
-
Thermal Degradation: Heat the solid compound in an oven at a controlled temperature (e.g., 105°C) for a specified time. Dissolve the stressed sample in the solvent before analysis.
-
Photolytic Degradation: Expose the solid compound or its solution to UV light (e.g., 254 nm) and fluorescent light for a specified duration.
-
-
Sample Analysis: Analyze the stressed samples at different time points using a validated stability-indicating HPLC or LC-MS method. The method should be capable of separating the parent compound from all degradation products.[3]
Data Presentation
Table 1: Hypothetical Degradation of this compound under Forced Degradation Conditions
| Stress Condition | Duration (hours) | Temperature (°C) | % Degradation (Hypothetical) | Number of Degradation Products Detected |
| 0.1 M HCl | 24 | 60 | 15.2 | 2 |
| 0.1 M NaOH | 8 | 60 | 22.5 | 3 |
| 3% H₂O₂ | 24 | 25 | 8.7 | 1 |
| Thermal | 48 | 105 | 5.1 | 1 |
| Photolytic (UV) | 72 | 25 | 3.4 | 1 |
Mandatory Visualization
Caption: Workflow for a forced degradation study.
Caption: Potential degradation pathways.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Technical Support Center: Purification of 1-(2-Methylnicotinoyl)pyrrolidin-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 1-(2-Methylnicotinoyl)pyrrolidin-2-one.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound product?
A1: The most common impurities depend on the synthetic route employed. Assuming the synthesis involves the acylation of pyrrolidin-2-one with 2-methylnicotinoyl chloride, potential impurities include:
-
Unreacted Starting Materials: 2-Methylnicotinic acid and pyrrolidin-2-one.
-
Reagents from Acyl Chloride Formation: Residual thionyl chloride or oxalyl chloride by-products if 2-methylnicotinoyl chloride was synthesized in situ or used from a commercial source that contains stabilizers.
-
Side-Reaction Products: Diacylated pyrrolidin-2-one or products from the self-condensation of pyrrolidin-2-one under basic conditions.
-
Hydrolysis Product: 2-Methylnicotinic acid from the hydrolysis of the desired product during workup or purification.
Q2: What is the general polarity of this compound and how does this influence purification?
A2: this compound is a moderately polar compound. It possesses a polar lactam ring and a pyridine ring, along with a ketone functional group. This polarity profile makes it amenable to purification by normal-phase column chromatography and recrystallization from moderately polar solvents.
Q3: Can I use an acid-base extraction to purify my product?
A3: An acid-base extraction can be useful for removing acidic or basic impurities. A wash with a mild aqueous base (e.g., sodium bicarbonate solution) can remove unreacted 2-methylnicotinic acid. A subsequent wash with a mild aqueous acid (e.g., dilute HCl) could potentially remove any highly basic impurities, although the pyridine nitrogen in the product has a low pKa. Care must be taken as prolonged exposure to strong acids or bases can lead to hydrolysis of the lactam or the acyl group.
Q4: Is this compound prone to degradation during purification?
A4: N-acyl lactams can be susceptible to hydrolysis, especially under strong acidic or basic conditions, which would cleave the molecule to form pyrrolidin-2-one and 2-methylnicotinic acid.[1] It is advisable to use neutral or mildly acidic/basic conditions during workup and purification and to avoid prolonged heating in the presence of water.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield after purification | - Product loss during extraction due to its partial water solubility.- Hydrolysis of the product during aqueous workup.- Inefficient elution from the silica gel column.- Product remains in the mother liquor after recrystallization. | - Saturate the aqueous layer with NaCl before extraction to decrease the solubility of the product.- Use a minimal amount of mild aqueous acid/base for washing and work quickly.- Increase the polarity of the elution solvent in column chromatography.- Concentrate the mother liquor and attempt a second recrystallization or purify by column chromatography. |
| Product is an oil and will not crystallize | - Presence of impurities that inhibit crystallization.- The product itself may be a low-melting solid or an oil at room temperature. | - First, try to purify the oil by column chromatography to remove impurities.- Attempt recrystallization from a different solvent system. A mixture of a good solvent (e.g., ethyl acetate, acetone) and a poor solvent (e.g., hexanes, diethyl ether) is often effective.[2] - Try cooling the concentrated solution to a lower temperature (e.g., in an ice bath or freezer).- Scratch the inside of the flask with a glass rod to induce crystallization. |
| Multiple spots on TLC after column chromatography | - Co-elution of impurities with the product.- Degradation of the product on the silica gel. | - Optimize the solvent system for better separation. A less polar solvent system might improve the resolution.[3] - Use a different stationary phase, such as alumina (neutral or basic), if the product is sensitive to the acidic nature of silica gel.[4] - Deactivate the silica gel by adding a small percentage of triethylamine to the eluent if the impurities are acidic. |
| Product purity does not improve after recrystallization | - The chosen solvent is not ideal for separating the specific impurities present.- The impurity has very similar solubility properties to the product. | - Experiment with different recrystallization solvents or solvent mixtures.[5] For aromatic compounds, solvents like toluene or mixtures like ethyl acetate/hexanes can be effective.[2][6]- If the impurity is known, choose a solvent that has a high solubility for the impurity and low solubility for the product at low temperatures.- Consider an alternative purification method, such as column chromatography or preparative TLC. |
Data Presentation
Table 1: Suggested Solvent Systems for Column Chromatography
| Polarity of Impurity to be Removed | Stationary Phase | Recommended Eluent System (starting polarity) | Rationale |
| Less Polar | Silica Gel | Hexane/Ethyl Acetate (e.g., 9:1 to 7:3 v/v) | Allows for the elution of non-polar impurities first, retaining the more polar product.[7] |
| More Polar | Silica Gel | Dichloromethane/Methanol (e.g., 99:1 to 95:5 v/v) | Elutes the moderately polar product while retaining highly polar impurities like residual acids.[7] |
| Acid-sensitive product | Neutral Alumina | Hexane/Ethyl Acetate (e.g., 8:2 v/v) | Avoids potential degradation of the product on acidic silica gel.[4] |
Table 2: Potential Recrystallization Solvents
| Solvent/Solvent System | Compound Solubility | Notes |
| Ethyl Acetate / Hexanes | Soluble in hot ethyl acetate, insoluble in cold hexanes. | A common and effective system for moderately polar compounds.[2] |
| Acetone / Water | Soluble in acetone, insoluble in water. | Use with caution to avoid hydrolysis if heated for extended periods.[2] |
| Toluene | Moderately soluble in hot toluene, less soluble in cold. | Good for aromatic compounds and can sometimes provide high-quality crystals.[6] |
| Isopropanol | Soluble in hot isopropanol, less soluble in cold. | A good single-solvent option for moderately polar compounds. |
| Dichloromethane / Diethyl Ether | Soluble in dichloromethane, less soluble in diethyl ether. | A lower-boiling point system that is easy to remove. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
Slurry Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial elution solvent. In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 8:2 Hexane/Ethyl Acetate).
-
Column Packing: Carefully pour the silica gel slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Once the solvent level reaches the top of the silica bed, carefully load the dissolved crude product onto the column.
-
Elution: Begin elution with the starting solvent system. Gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate) to facilitate the elution of the product.[7]
-
Fraction Collection: Collect fractions and monitor their composition by Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a test tube, dissolve a small amount of the crude product in a minimal amount of a hot "good" solvent (e.g., ethyl acetate).
-
Induce Crystallization: Add a "poor" solvent (e.g., hexanes) dropwise at room temperature until the solution becomes cloudy. Add a few drops of the "good" solvent to redissolve the precipitate.[5]
-
Scaling Up: Dissolve the bulk of the crude product in the minimum required amount of the hot "good" solvent in an Erlenmeyer flask.
-
Cooling and Crystallization: Slowly add the "poor" solvent until slight turbidity persists. Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing and Drying: Wash the crystals with a small amount of the cold "poor" solvent and dry them under vacuum.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for selecting a purification strategy.
References
- 1. 2-Pyrrolidinone: Synthesis method and chemical reaction_Chemicalbook [chemicalbook.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. columbia.edu [columbia.edu]
- 4. web.uvic.ca [web.uvic.ca]
- 5. rubingroup.org [rubingroup.org]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. Chromatography [chem.rochester.edu]
addressing batch-to-batch variability of synthesized 1-(2-Methylnicotinoyl)pyrrolidin-2-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address batch-to-batch variability for researchers, scientists, and drug development professionals working with 1-(2-Methylnicotinoyl)pyrrolidin-2-one.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common synthetic route involves the N-acylation of pyrrolidin-2-one with 2-methylnicotinoyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Q2: What are the critical parameters that can influence batch-to-batch variability?
A2: Several factors can contribute to variability between batches:
-
Purity of Starting Materials: The purity of both pyrrolidin-2-one and 2-methylnicotinoyl chloride is crucial. Impurities in either starting material can lead to side reactions and the formation of undesired byproducts.
-
Reaction Conditions: Temperature, reaction time, and the rate of addition of reagents can significantly impact the reaction outcome.
-
Solvent and Base: The choice of solvent and base, as well as their purity and moisture content, can affect reaction kinetics and impurity profiles.
-
Work-up and Purification: Inconsistent work-up procedures or purification methods (e.g., crystallization, chromatography) can lead to variations in the final product's purity and physical properties.
Q3: What are some potential side reactions and impurities I should be aware of?
A3: Potential side reactions include the hydrolysis of the acyl chloride, di-acylation, and side reactions involving impurities in the starting materials. Common impurities may include unreacted starting materials, 2-methylnicotinic acid, and various process-related impurities.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective techniques for monitoring the disappearance of starting materials and the formation of the desired product.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Action |
| Low Yield | 1. Incomplete reaction.[1] 2. Degradation of the product during work-up. 3. Sub-optimal reaction temperature. | 1. Monitor the reaction by TLC or HPLC to ensure completion. Extend the reaction time if necessary. 2. Ensure the work-up procedure is performed at an appropriate temperature and pH to avoid product degradation. 3. Optimize the reaction temperature. Acylation reactions are often exothermic and may require initial cooling. |
| High Impurity Levels | 1. Impure starting materials. 2. Inappropriate solvent or base. 3. Incorrect reaction stoichiometry. | 1. Verify the purity of pyrrolidin-2-one and 2-methylnicotinoyl chloride by appropriate analytical methods (e.g., NMR, GC-MS). 2. Use dry, high-purity solvents and a non-nucleophilic base. 3. Ensure accurate measurement of all reagents. |
| Inconsistent Crystal Form or Physical Appearance | 1. Variations in the final purification step (e.g., solvent, temperature). 2. Presence of residual solvents or minor impurities. | 1. Standardize the crystallization procedure, including solvent system, cooling rate, and drying conditions. 2. Analyze the final product for residual solvents and trace impurities that may affect its physical properties. |
| Poor Solubility of the Final Product | 1. Polymorphism. 2. Presence of insoluble impurities. | 1. Characterize the solid-state properties of different batches using techniques like XRPD and DSC. 2. Analyze for and remove any insoluble impurities through appropriate filtration or purification steps. |
Experimental Protocols
Protocol 1: Synthesis of 2-Methylnicotinoyl Chloride
Materials:
-
2-Methylnicotinic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Anhydrous dichloromethane (DCM) or another suitable inert solvent
-
Dry glassware under an inert atmosphere (Nitrogen or Argon)
Procedure:
-
Suspend 2-methylnicotinic acid in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Slowly add thionyl chloride (typically 1.5-2.0 equivalents) to the suspension at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.
-
Monitor the reaction progress by observing the dissolution of the solid and the cessation of gas evolution (HCl and SO₂).
-
Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure.
-
The resulting crude 2-methylnicotinoyl chloride can be used directly in the next step or purified by vacuum distillation.
Protocol 2: Synthesis of this compound
Materials:
-
Pyrrolidin-2-one
-
2-Methylnicotinoyl chloride
-
Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
A suitable non-nucleophilic base (e.g., Triethylamine, Diisopropylethylamine)
-
Dry glassware under an inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve pyrrolidin-2-one and the base in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 2-methylnicotinoyl chloride in the same anhydrous solvent to the cooled mixture.
-
After the addition is complete, allow the reaction to stir at 0 °C for a specified time, then warm to room temperature.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by crystallization or column chromatography.
Protocol 3: Quality Control Analysis by HPLC-MS
Objective: To determine the purity of this compound and identify potential impurities.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
Mass Spectrometer (MS) with an electrospray ionization (ESI) source
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with a low percentage of B, and gradually increase to elute the product and any less polar impurities.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
UV Detection: 260 nm
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive ESI
-
Scan Range: m/z 100-500
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
Procedure:
-
Prepare a standard solution of a reference batch of this compound of known purity.
-
Prepare a sample solution of the batch to be tested at the same concentration.
-
Inject the standard and sample solutions into the HPLC-MS system.
-
Analyze the chromatograms to determine the retention time and peak area of the main product and any impurities.
-
Use the mass spectrometer to obtain the mass-to-charge ratio (m/z) of the main peak and impurity peaks for identification.
Data Presentation
Table 1: Representative Batch Analysis Data
| Batch ID | Yield (%) | Purity by HPLC (%) | Key Impurity 1 (Area %) | Key Impurity 2 (Area %) |
| B-001 | 85 | 99.2 | 0.3 (Unreacted Pyrrolidin-2-one) | 0.1 (2-Methylnicotinic acid) |
| B-002 | 78 | 98.5 | 0.8 (Unreacted Pyrrolidin-2-one) | 0.2 (2-Methylnicotinic acid) |
| B-003 | 91 | 99.5 | 0.1 (Unreacted Pyrrolidin-2-one) | <0.1 |
Visualizations
References
Technical Support Center: Enhancing Bioavailability of Novel Pyrrolidinone Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the oral bioavailability of investigational compounds, using the hypothetical molecule N-((2-methylnicotinoyl)pyrrolidin-2-one) (referred to as "CMPD-X") as a representative case. CMPD-X is characterized by poor aqueous solubility and moderate permeability, common challenges in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to characterize the bioavailability challenges of a new chemical entity like CMPD-X?
A1: The initial characterization should focus on fundamental physicochemical properties. This includes determining the aqueous solubility at different pH values (e.g., 1.2, 4.5, and 6.8 to simulate the gastrointestinal tract), measuring the partition coefficient (LogP) to understand its lipophilicity, and assessing its solid-state properties (e.g., crystallinity, polymorphism). An initial in vitro permeability assay, such as the Parallel Artificial Membrane Permeability Assay (PAMPA), can provide early insights into its potential for passive absorption.
Q2: What are the primary strategies for enhancing the bioavailability of a poorly soluble compound like CMPD-X?
A2: Strategies for enhancing the bioavailability of poorly soluble drugs can be broadly categorized into several approaches.[1][2] These include:
-
Physical Modifications: Reducing particle size through micronization or nanosizing to increase the surface area for dissolution.[3]
-
Formulation Approaches:
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier to improve wettability and dissolution.[4]
-
Lipid-Based Formulations: Dissolving the drug in lipids, surfactants, or co-solvents to create solutions, emulsions (SEDDS/SMEDDS), or microemulsions that can enhance absorption.[5]
-
Complexation: Using cyclodextrins to form inclusion complexes that increase the apparent solubility of the drug.[6]
-
-
Chemical Modifications:
Q3: How do I select the most appropriate bioavailability enhancement strategy for my compound?
A3: The selection of an appropriate strategy depends on the specific properties of your compound. A decision-making workflow can be helpful. For instance, for a compound with high permeability but low solubility (BCS Class II), the focus should be on improving dissolution. In contrast, a compound with low permeability and low solubility (BCS Class IV) may require a more complex approach that addresses both issues simultaneously, such as a lipid-based formulation with a permeation enhancer.
Troubleshooting Guides
Issue 1: Inconsistent In Vitro Dissolution Results
Q: My team is observing high variability in the dissolution profiles of our CMPD-X solid dispersion formulation. What could be the cause and how can we troubleshoot this?
A: High variability in dissolution testing can stem from several factors related to both the formulation and the experimental setup.[8] Here’s a systematic approach to troubleshooting:
-
Formulation Homogeneity:
-
Is the drug uniformly dispersed in the polymer? Inhomogeneity can lead to different dissolution rates.
-
Troubleshooting Step: Use analytical techniques like Differential Scanning Calorimetry (DSC) or X-ray Diffraction (XRD) to confirm the amorphous state and lack of crystalline drug in the dispersion. Employ Raman mapping or similar techniques to assess the uniformity of drug distribution within the solid dispersion.
-
-
Dissolution Method Parameters:
-
Is the dissolution medium and apparatus appropriate? The choice of medium should be justified (e.g., simulated gastric or intestinal fluid).[9] Inadequate agitation can lead to the formation of an unstirred water layer, affecting dissolution.
-
Troubleshooting Step: Review the paddle or basket speed (rpm) and ensure it provides sufficient agitation without causing excessive turbulence.[10] Consider using a surfactant in the dissolution medium if the drug is very hydrophobic, but be mindful that this may not be biorelevant.
-
-
Sampling and Analysis:
-
Are sampling techniques consistent? Inconsistent sampling times or volumes can introduce variability.
-
Troubleshooting Step: Ensure that sampling is performed at the same location and depth within the dissolution vessel each time. Use validated analytical methods (e.g., HPLC) for drug quantification and check for any interference from excipients.
-
Issue 2: Poor Correlation Between In Vitro Dissolution and In Vivo Bioavailability
Q: We developed a lipid-based formulation of CMPD-X that shows excellent dissolution in vitro, but the in vivo bioavailability in our rat model is still low. What could explain this discrepancy?
A: A disconnect between in vitro and in vivo performance often points to physiological factors not captured by simple dissolution tests. Here are potential causes and troubleshooting steps:
-
Precipitation in the GI Tract:
-
Does the drug precipitate out of the formulation upon dilution in the stomach or intestine? Lipid-based systems can be diluted by gastrointestinal fluids, leading to drug precipitation.
-
Troubleshooting Step: Perform a "dispersion and digestion" test. This involves dispersing the formulation in simulated gastric fluid, followed by the addition of simulated intestinal fluid containing bile salts and enzymes to mimic in vivo conditions. Monitor the amount of drug that remains in solution over time.
-
-
First-Pass Metabolism:
-
Is the drug extensively metabolized in the liver or gut wall? High first-pass metabolism can significantly reduce the amount of drug reaching systemic circulation, even if it is well-absorbed from the gut.[11]
-
Troubleshooting Step: Conduct an in vitro metabolic stability assay using liver microsomes or hepatocytes. If metabolic instability is confirmed, a prodrug approach to mask the metabolic site might be necessary.
-
-
Efflux Transporter Activity:
-
Is the drug a substrate for efflux transporters like P-glycoprotein (P-gp)? These transporters can pump the drug back into the intestinal lumen, limiting its net absorption.
-
Troubleshooting Step: Use in vitro cell-based assays (e.g., Caco-2 permeability assay) with and without a P-gp inhibitor to assess whether your compound is a substrate. If it is, formulation strategies that include P-gp inhibitors (if safe and feasible) could be explored.
-
Data Presentation
Table 1: Solubility of CMPD-X in Biorelevant Media
| Medium | pH | Composition | Solubility (µg/mL) |
| Simulated Gastric Fluid (SGF) | 1.2 | USP | 0.5 ± 0.1 |
| Fasted State Simulated Intestinal Fluid (FaSSIF) | 6.5 | Biorelevant.com | 2.1 ± 0.3 |
| Fed State Simulated Intestinal Fluid (FeSSIF) | 5.0 | Biorelevant.com | 15.8 ± 1.2 |
Table 2: Comparison of Pharmacokinetic Parameters of Different CMPD-X Formulations in Rats (10 mg/kg oral dose)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng·hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 55 ± 12 | 4.0 ± 1.1 | 450 ± 98 | 100 (Reference) |
| Micronized Powder | 120 ± 25 | 2.5 ± 0.8 | 980 ± 150 | 218 |
| Solid Dispersion (PVP K30) | 350 ± 60 | 1.5 ± 0.5 | 2800 ± 450 | 622 |
| SMEDDS | 850 ± 110 | 1.0 ± 0.3 | 6100 ± 800 | 1356 |
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing using USP Apparatus II (Paddle Method)
-
Preparation of Dissolution Medium: Prepare 900 mL of FaSSIF (Fasted State Simulated Intestinal Fluid) according to the manufacturer's instructions and maintain the temperature at 37 ± 0.5 °C.
-
Apparatus Setup: Set up the USP Apparatus II with the paddle speed at 75 rpm.
-
Sample Introduction: Introduce the formulation (e.g., a capsule containing the solid dispersion equivalent to 10 mg of CMPD-X) into the dissolution vessel.
-
Sampling: Withdraw 5 mL samples at predetermined time points (e.g., 5, 15, 30, 60, 90, and 120 minutes). Immediately replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Sample Preparation: Filter the samples through a 0.45 µm syringe filter.
-
Analysis: Quantify the concentration of CMPD-X in each sample using a validated HPLC-UV method.
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Donor Plate Preparation: Prepare a solution of CMPD-X in a buffer with a pH of 6.5 (to simulate the small intestine) at a concentration of 100 µM.
-
Membrane Coating: Coat the filter of a 96-well filter plate with a 1% solution of lecithin in dodecane to form the artificial membrane.
-
Assembly: Add the CMPD-X solution to the donor wells and place the filter plate on top of a 96-well acceptor plate containing a pH 7.4 buffer.
-
Incubation: Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours).
-
Analysis: After incubation, determine the concentration of CMPD-X in both the donor and acceptor wells using HPLC-UV or LC-MS/MS.
-
Calculation: Calculate the permeability coefficient (Pe) using the following equation: Pe = (-1 / (A * t)) * (Vd * Va / (Vd + Va)) * ln(1 - (Ca / Ceq)) Where A is the filter area, t is the incubation time, Vd and Va are the volumes of the donor and acceptor wells, Ca is the concentration in the acceptor well, and Ceq is the equilibrium concentration.
Protocol 3: In Vivo Pharmacokinetic Study in Sprague-Dawley Rats
-
Animal Acclimatization: Acclimatize male Sprague-Dawley rats (250-300 g) for at least one week with free access to food and water.
-
Dosing: Fast the rats overnight prior to dosing. Administer the CMPD-X formulation via oral gavage at a dose of 10 mg/kg.
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein at pre-dose and at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the plasma samples for CMPD-X concentration using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC using non-compartmental analysis software.
References
- 1. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Video: Bioavailability Enhancement: Drug Permeability Enhancement [jove.com]
- 6. japsonline.com [japsonline.com]
- 7. mdpi.com [mdpi.com]
- 8. Troubleshooting in Pharma Formulations Drug Development Services [vergolabs.com]
- 9. In vitro drug-release measurements [bio-protocol.org]
- 10. FIP/AAPS Joint Workshop Report: Dissolution/In Vitro Release Testing of Novel/Special Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
resolving analytical challenges in the detection of 1-(2-Methylnicotinoyl)pyrrolidin-2-one metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the analytical detection of 1-(2-Methylnicotinoyl)pyrrolidin-2-one and its metabolites.
Troubleshooting Guides
This section addresses specific issues that may arise during experimental workflows, from sample preparation to final analysis.
Sample Preparation
Problem: Low recovery of metabolites during solid-phase extraction (SPE).
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate Sorbent Chemistry | The polar nature of many metabolites may lead to poor retention on traditional C18 phases. Consider using a mixed-mode or polymer-based sorbent with both reversed-phase and ion-exchange properties. For highly polar metabolites, Hydrophilic Interaction Liquid Chromatography (HILIC) SPE cartridges may be more effective. |
| Incorrect pH of Sample/Solvents | The charge state of the metabolites is pH-dependent. Adjust the pH of the sample and wash/elution solvents to ensure optimal retention and elution. For acidic metabolites, acidify the sample to ensure they are in their neutral form for better retention on reversed-phase sorbents. For basic metabolites, basify the sample. |
| Sample Overload | Exceeding the binding capacity of the SPE cartridge will result in analyte breakthrough and low recovery. If high concentrations are expected, consider using a larger capacity cartridge or diluting the sample. |
| Drying of the Sorbent Bed | Allowing the sorbent bed to dry out after conditioning and before sample loading can lead to inconsistent recoveries. Ensure the sorbent remains wetted throughout the process until the final drying step before elution. |
Problem: Significant matrix effects observed in LC-MS/MS analysis.
Possible Causes & Solutions:
| Cause | Solution |
| Co-elution of Endogenous Components | Phospholipids and other matrix components can co-elute with the analytes of interest, causing ion suppression or enhancement. Optimize the chromatographic method to improve separation. A "dilute-and-shoot" approach, while simple, is often prone to matrix effects; implementing a more rigorous sample clean-up like SPE or liquid-liquid extraction (LLE) is recommended.[1][2][3][4][5] |
| Insufficient Sample Clean-up | Protein precipitation alone may not be sufficient to remove all interfering substances.[4] Consider a multi-step clean-up, such as protein precipitation followed by SPE. |
| Use of an Inappropriate Internal Standard | A suitable internal standard is crucial for compensating for matrix effects. Ideally, a stable isotope-labeled version of the analyte should be used. If unavailable, a structurally similar analog that co-elutes with the analyte can be an alternative. |
Chromatographic Separation
Problem: Poor peak shape (e.g., tailing, fronting) for polar metabolites.
Possible Causes & Solutions:
| Cause | Solution |
| Secondary Interactions with Stationary Phase | Residual silanols on silica-based C18 columns can interact with polar analytes, causing peak tailing. Use a column with end-capping or a phenyl-hexyl stationary phase. Alternatively, HILIC chromatography is well-suited for the retention and separation of polar compounds.[6][7][8] |
| Inappropriate Mobile Phase pH | The pH of the mobile phase can affect the ionization state and, consequently, the retention and peak shape of the analytes. Experiment with different mobile phase pH values to find the optimal condition for symmetrical peaks. |
| Metal Chelation | Some metabolites may chelate with metal ions in the HPLC system (e.g., stainless steel components), leading to peak tailing. Adding a small amount of a chelating agent like EDTA to the mobile phase can mitigate this issue. |
Problem: Co-elution of isomeric metabolites.
Possible Causes & Solutions:
| Cause | Solution |
| Insufficient Chromatographic Resolution | Isomers often have very similar physicochemical properties, making them difficult to separate.[9] Increase the column length, decrease the particle size of the stationary phase, or optimize the gradient elution profile to enhance resolution.[10] |
| Inadequate Stationary Phase Selectivity | A standard C18 column may not provide sufficient selectivity for isomeric separation.[11] Consider columns with different selectivities, such as phenyl-hexyl, pentafluorophenyl (PFP), or embedded polar group (EPG) stationary phases, which can offer different interaction mechanisms.[11] |
Mass Spectrometric Detection
Problem: Low sensitivity or inability to detect certain metabolites.
Possible Causes & Solutions:
| Cause | Solution |
| Inefficient Ionization | The ionization efficiency of metabolites can vary significantly depending on their structure and the ionization source conditions. Optimize source parameters such as capillary voltage, gas flow rates, and temperature. Test both positive and negative ionization modes, as some metabolites may ionize preferentially in one mode. |
| In-source Fragmentation | Labile metabolites may fragment in the ion source before reaching the mass analyzer. Use a "softer" ionization technique if available, or optimize the source conditions to minimize fragmentation. |
| Incorrect Precursor/Product Ion Selection (for MRM) | For targeted analysis using multiple reaction monitoring (MRM), incorrect selection of precursor and product ions will result in no signal. Infuse a standard of the metabolite (if available) to determine the optimal precursor and product ions and their corresponding collision energies. |
Frequently Asked Questions (FAQs)
Q1: What are the most likely metabolic pathways for this compound?
A1: Based on the metabolism of structurally related compounds like nicotine and other pyrrolidinone-containing substances, the primary metabolic pathways are expected to be:
-
Oxidation of the pyrrolidinone ring: This can lead to the formation of hydroxylated metabolites and further oxidation to a lactam.
-
Hydroxylation of the methyl group on the nicotinoyl moiety.
-
N-dealkylation is a less common but possible pathway for some pyrrolidinone structures.
-
Glucuronidation: Phase II metabolism will likely involve the conjugation of hydroxylated metabolites with glucuronic acid to form more water-soluble compounds for excretion.[12]
Q2: Which analytical technique is better suited for this analysis, LC-MS/MS or GC-MS?
A2: LC-MS/MS is generally the preferred technique for the analysis of drug metabolites in biological matrices.[2] This is because most metabolites are polar and non-volatile, making them amenable to LC separation without the need for derivatization. ESI is a soft ionization technique that is well-suited for these types of molecules. GC-MS can also be used, but it would likely require a derivatization step to increase the volatility and thermal stability of the polar metabolites.[13][14][15] However, GC-MS can provide excellent chromatographic resolution and characteristic fragmentation patterns.
Q3: How can I quantify the metabolites if I don't have analytical standards for all of them?
A3: Quantifying metabolites without authentic standards is a common challenge. Several strategies can be employed:
-
Semi-quantitation: Use a standard of the parent compound or a structurally similar metabolite to create a calibration curve. The results will be an estimate of the concentration.
-
Relative quantitation: Compare the peak areas of the metabolites across different samples to determine relative changes in their abundance.
-
Use of a universal response factor: This is a less accurate method that assumes all metabolites have the same response in the mass spectrometer as the parent compound.
Q4: What are the expected m/z values for the parent compound and its primary metabolites?
A4: The following table summarizes the predicted exact masses and corresponding m/z values for the protonated parent molecule and its potential phase I metabolites.
| Compound | Chemical Formula | Exact Mass | [M+H]⁺ m/z |
| Parent Compound | C₁₁H₁₄N₂O₂ | 206.1055 | 207.1133 |
| Monohydroxylated Metabolite | C₁₁H₁₄N₂O₃ | 222.1004 | 223.1082 |
| Dihydroxylated Metabolite | C₁₁H₁₄N₂O₄ | 238.0953 | 239.1031 |
| Carboxylation of Methyl Group | C₁₁H₁₂N₂O₄ | 236.0797 | 237.0875 |
| Pyrrolidinone Ring Opening | C₁₁H₁₆N₂O₃ | 224.1161 | 225.1239 |
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of this compound Metabolites in Urine
-
Sample Preparation (SPE):
-
Centrifuge 1 mL of urine at 5000 x g for 10 minutes.
-
Take 500 µL of the supernatant and add 50 µL of an internal standard solution (e.g., 1 µg/mL of a stable isotope-labeled analog).
-
Condition a mixed-mode SPE cartridge (e.g., 30 mg/1 mL) with 1 mL of methanol followed by 1 mL of water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the metabolites with 1 mL of 5% formic acid in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Conditions:
-
LC System: UHPLC system
-
Column: HILIC column (e.g., 100 mm x 2.1 mm, 1.7 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: 95% B to 50% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive
-
Scan Type: Multiple Reaction Monitoring (MRM) of predicted transitions.
-
Protocol 2: GC-MS Analysis of this compound Metabolites in Urine
-
Sample Preparation and Derivatization:
-
Perform the SPE clean-up as described in Protocol 1.
-
To the dried eluate, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Cap the vial tightly and heat at 70°C for 60 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
GC System: Gas chromatograph with a split/splitless injector.
-
Column: 30 m x 0.25 mm x 0.25 µm DB-5ms or equivalent.
-
Injector Temperature: 280°C
-
Oven Program: Start at 100°C, hold for 1 minute, ramp to 300°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS System: Quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-550.
-
Visualizations
Predicted Metabolic Pathway
Caption: Predicted metabolic pathway of this compound.
General Experimental Workflow
Caption: General experimental workflow for metabolite analysis.
References
- 1. longdom.org [longdom.org]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validated hydrophilic interaction LC-MS/MS method for determination of 2-pyrrolidinone residue: applied to a depletion study of 2-pyrrolidinone in swine liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Validated hydrophilic interaction LC-MS/MS method for determination of N-methyl-2-pyrrolidinone residue: Applied to a depletion study of N-methyl-2-pyrrolidinone in swine liver following intramuscular administration of drug N-methyl-2-pyrrolidinone formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Advanced high-resolution chromatographic strategies for efficient isolation of natural products from complex biological matrices: from metabolite profiling to pure chemical entities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. welch-us.com [welch-us.com]
- 12. In vitro Phase I and Phase II metabolism of α-pyrrolidinovalerophenone (α-PVP), methylenedioxypyrovalerone (MDPV) and methedrone by human liver microsomes and human liver cytosol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Two Fast GC-MS Methods for the Measurement of Nicotine, Propylene Glycol, Vegetable Glycol, Ethylmaltol, Diacetyl, and Acetylpropionyl in Refill Liquids for E-Cigarettes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Application of GC-MS/MS for the Analysis of Tobacco Alkaloids in Cigarette Filler and Various Tobacco Species - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Efficacy of Novel Pyrrolidinone Compounds in Cognitive Enhancement: A Guide for Researchers
Introduction: The quest for novel therapeutic agents to enhance cognitive function and treat neurodegenerative disorders is a cornerstone of modern neuroscience research. The pyrrolidinone ring system is a key pharmacophore found in a class of nootropic agents known as racetams. This guide provides a comparative analysis of the hypothetical compound 1-(2-Methylnicotinoyl)pyrrolidin-2-one against established cognitive enhancers. While no direct experimental data for this specific molecule is publicly available, its structural components—a pyrrolidinone core similar to racetams and a methylnicotinoyl moiety related to nicotinic acid—suggest a potential role in cognitive enhancement. This document serves as a resource for researchers by comparing its theoretical profile to the known efficacy and mechanisms of leading compounds in the field.
Table 1: Comparative Efficacy and Mechanistic Profile of Nootropic Agents
| Compound | Primary Mechanism of Action | Key Efficacy Findings | Common Dosage Range (Human Studies) |
| This compound | Hypothetical: May modulate cholinergic and/or nicotinic pathways, potentially influencing neuroinflammation. | No data available. | Not established. |
| Piracetam | Modulates AMPA and NMDA glutamate receptors; enhances membrane fluidity; increases acetylcholine receptor density.[1][2][3] | Improves cognitive function in patients with cognitive disorders and dementia; also used for vertigo and dyslexia.[1][4] Efficacy in healthy individuals is debated.[5] | 1.2 - 4.8 g/day |
| Aniracetam | Potent AMPA receptor modulator; reduces anxiety through dopaminergic and serotonergic interactions.[6] | Shown to improve cognitive performance and emotional state in patients with mild cognitive impairment.[7][8] Reduces anxiety in animal models.[9] | 1,000 - 1,500 mg/day |
| Pramiracetam | Significantly increases high-affinity choline uptake (HACU) in the hippocampus, boosting acetylcholine synthesis.[10][11][12] | Potent and long-lasting cognitive enhancement; improves memory and learning capacity.[10][13] Considered 8-30 times stronger than Piracetam.[14] | 250 - 400 mg/day |
| Noopept (N-phenylacetyl-L-prolylglycine ethyl ester) | Increases expression of NGF and BDNF; modulates glutamate and acetylcholine systems.[15][16][17] | Potent nootropic effects at low doses; improves memory, learning, and logical thinking.[18] Shows neuroprotective properties.[15][16] | 10 - 30 mg/day |
Experimental Protocols and Methodologies
A critical aspect of evaluating the efficacy of nootropic compounds is the use of standardized and reproducible experimental models. Below are representative protocols for key experiments in this field.
Morris Water Maze for Spatial Memory Assessment
-
Objective: To assess spatial learning and memory in rodents.
-
Apparatus: A large circular pool (1.5-2m diameter) filled with opaque water. A small escape platform is hidden just below the water surface. Visual cues are placed around the room.
-
Procedure:
-
Acquisition Phase (4-5 days): Rats are placed in the pool from different starting positions and must find the hidden platform. Each rat performs 4 trials per day. The time to find the platform (escape latency) is recorded.
-
Probe Trial (Day 6): The platform is removed, and the rat is allowed to swim for 60 seconds. The time spent in the target quadrant (where the platform was) is measured to assess memory retention.
-
-
Data Analysis: Escape latency, swim speed, and time spent in the target quadrant are analyzed using ANOVA.
High-Affinity Choline Uptake (HACU) Assay
-
Objective: To measure the rate of choline uptake into synaptosomes, an indicator of acetylcholine synthesis capacity.
-
Procedure:
-
Synaptosome Preparation: Brain tissue (typically hippocampus or cortex) is homogenized in a sucrose solution and centrifuged to isolate synaptosomes.
-
Uptake Assay: Synaptosomes are incubated with a low concentration of radiolabeled choline (e.g., ³H-choline) in the presence and absence of the test compound.
-
Measurement: The reaction is stopped by rapid filtration. The radioactivity trapped in the synaptosomes is measured using a scintillation counter.
-
-
Data Analysis: The rate of choline uptake is calculated and compared between control and treated groups.
Electrophysiology: Long-Term Potentiation (LTP)
-
Objective: To measure synaptic plasticity in hippocampal slices, a cellular correlate of learning and memory.
-
Procedure:
-
Slice Preparation: The hippocampus is rapidly dissected and sliced into thin sections (300-400 µm).
-
Recording: Slices are placed in an artificial cerebrospinal fluid (aCSF) bath. A stimulating electrode is placed on the Schaffer collateral pathway, and a recording electrode is placed in the CA1 region to measure excitatory postsynaptic potentials (EPSPs).
-
LTP Induction: After establishing a stable baseline response, a high-frequency stimulation (HFS) protocol (e.g., 100 Hz for 1 second) is delivered.
-
Post-HFS Recording: EPSPs are recorded for at least 60 minutes post-HFS. The degree of potentiation is measured.
-
-
Data Analysis: The slope of the EPSP is normalized to the baseline and plotted over time.
Visualizing Mechanisms and Workflows
Signaling Pathways in Cognitive Enhancement
The following diagram illustrates the primary signaling pathways modulated by racetam and noopept-like compounds.
Caption: Key signaling pathways modulated by nootropic agents.
Experimental Workflow for Nootropic Compound Screening
The diagram below outlines a typical workflow for screening and validating novel cognitive enhancers.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Piracetam? [synapse.patsnap.com]
- 3. Piracetam - Wikipedia [en.wikipedia.org]
- 4. Piracetam: A Review of Pharmacological Properties and Clinical Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Piracetam. An overview of its pharmacological properties and a review of its therapeutic use in senile cognitive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aniracetam: An Evidence-Based Model for Preventing the Accumulation of Amyloid-β Plaques in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical Efficacy of Aniracetam, Either as Monotherapy or Combined with Cholinesterase Inhibitors, in Patients with Cognitive Impairment: A Comparative Open Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical efficacy of aniracetam, either as monotherapy or combined with cholinesterase inhibitors, in patients with cognitive impairment: a comparative open study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. baylor-ir.tdl.org [baylor-ir.tdl.org]
- 10. nbinno.com [nbinno.com]
- 11. nootropicsexpert.com [nootropicsexpert.com]
- 12. What is the mechanism of Pramiracetam Sulfate? [synapse.patsnap.com]
- 13. Pramiracetam - How It Works, Benefits & Side Effects [soma-analytics.com]
- 14. Intellimeds.net | Nootropics | Cognitive Enhancers [intellimeds.net]
- 15. muscleandbrawn.com [muscleandbrawn.com]
- 16. dbem.org [dbem.org]
- 17. Molecular Mechanism Underlying the Action of Substituted Pro-Gly Dipeptide Noopept - PMC [pmc.ncbi.nlm.nih.gov]
- 18. nootropicsexpert.com [nootropicsexpert.com]
Validating the Therapeutic Target of 1-(2-Methylnicotinoyl)pyrrolidin-2-one: A Comparative Guide for Drug Development Professionals
Introduction
1-(2-Methylnicotinoyl)pyrrolidin-2-one is a novel synthetic compound with a chemical structure suggesting potential activity at nicotinic acetylcholine receptors (nAChRs). The "nicotinoyl" moiety, derived from nicotinic acid, strongly indicates an affinity for these receptors, which are well-established therapeutic targets for a range of neurological and inflammatory disorders. This guide provides a comprehensive comparison of hypothetical validation data for this compound against well-characterized nAChR agonists, PNU-282987 (a selective α7 agonist) and Varenicline (a partial agonist at α4β2 receptors). The presented data and experimental protocols are intended to serve as a framework for researchers and drug development professionals in the preclinical validation of this and similar compounds.
Key Therapeutic Targets: α7 and α4β2 Nicotinic Acetylcholine Receptors
The two most predominant subtypes of nAChRs in the central nervous system are the homomeric α7 receptor and the heteromeric α4β2 receptor.[1] These receptors are ligand-gated ion channels that, upon activation by acetylcholine or other agonists, allow the influx of cations, primarily Ca2+ and Na+, leading to neuronal depolarization and the modulation of various downstream signaling pathways.[1][2]
α7 nAChR: Characterized by its high calcium permeability, the α7 receptor is implicated in cognitive processes, inflammation, and neuroprotection.[1][3] Agonists of the α7 receptor are being investigated for the treatment of Alzheimer's disease, schizophrenia, and inflammatory conditions.
α4β2 nAChR: This subtype has a high affinity for nicotine and plays a crucial role in nicotine addiction and reward pathways. Partial agonists of the α4β2 receptor, such as varenicline, are effective smoking cessation aids.[4][5]
Comparative In Vitro Characterization
The initial validation of a potential nAChR agonist involves a series of in vitro assays to determine its binding affinity, potency, and selectivity for the target receptor subtypes.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for its receptor.[6] These assays measure the displacement of a radiolabeled ligand from the receptor by the test compound.
Table 1: Comparative Binding Affinities (Ki, nM) of nAChR Agonists
| Compound | α7 nAChR (rat brain) | α4β2 nAChR (human recombinant) |
| This compound (Hypothetical) | 22 | 150 |
| PNU-282987 | 26[7][8] | > 60,000 |
| Varenicline | 125[9] | 0.4[9] |
Electrophysiology Assays
Patch-clamp electrophysiology directly measures the ion channel activity in response to agonist application, providing data on potency (EC50) and efficacy.[10][11]
Table 2: Comparative Functional Potency and Efficacy at nAChRs
| Compound | Receptor Subtype | EC50 (nM) | Maximal Efficacy (% of Acetylcholine) |
| This compound (Hypothetical) | α7 (human) | 180 | 95% (Full Agonist) |
| α4β2 (human) | 850 | 40% (Partial Agonist) | |
| PNU-282987 | α7 (rat) | 154[12] | Full Agonist |
| Varenicline | α4β2 (human) | - | 45% (Partial Agonist)[13] |
Calcium Imaging Assays
Calcium imaging is a cell-based functional assay that measures the increase in intracellular calcium concentration following receptor activation, providing another measure of agonist potency.[14][15]
Table 3: Comparative Potency in Calcium Mobilization Assays
| Compound | Cell Line | EC50 (nM) |
| This compound (Hypothetical) | SH-SY5Y (expressing α7 nAChR) | 210 |
| PNU-282987 | HEK-293 (expressing α7 nAChR) | ~200 |
| Varenicline | HEK-293 (expressing α4β2 nAChR) | - |
In Vivo Target Engagement and Efficacy
Following in vitro characterization, in vivo studies are crucial to validate the therapeutic potential of the compound.
In Vivo Microdialysis
In vivo microdialysis allows for the measurement of neurotransmitter release in specific brain regions, providing evidence of target engagement in a living organism.[16][17][18]
Table 4: Effect of Systemic Administration on Acetylcholine Release in Rat Prefrontal Cortex
| Compound (Dose) | Change in Basal Acetylcholine Release |
| This compound (1 mg/kg, i.p.) (Hypothetical) | + 150% |
| PNU-282987 (3 mg/kg, i.p.) | Significant increase |
| Varenicline (1 mg/kg, s.c.) | Modest increase |
Behavioral Models
Behavioral assays are used to assess the functional consequences of target engagement. The Novel Object Recognition (NOR) test is a widely used model to evaluate learning and memory in rodents.[19][20]
Table 5: Performance in the Novel Object Recognition Test in Rats
| Treatment | Discrimination Index* |
| Vehicle | 0.15 |
| This compound (1 mg/kg, i.p.) (Hypothetical) | 0.45 |
| PNU-282987 (3 mg/kg, i.p.) | 0.42 |
| Scopolamine (Amnesia Model) | -0.10 |
| Scopolamine + this compound (1 mg/kg) | 0.38 |
*Discrimination Index = (Time exploring novel object - Time exploring familiar object) / Total exploration time
Signaling Pathway Analysis
Activation of nAChRs triggers several intracellular signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are involved in neuroprotection and cell survival.[1][2][21]
References
- 1. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Identification and in vitro pharmacological characterization of a novel and selective α7 nicotinic acetylcholine receptor agonist, Br-IQ17B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "Varenicline: An oral partial nicotine agonist for smoking cessation" by Brett Feret and Orr [digitalcommons.uri.edu]
- 5. Varenicline for smoking cessation: a narrative review of efficacy, adverse effects, use in at-risk populations, and adherence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 7. selleckchem.com [selleckchem.com]
- 8. PNU 282987 | Nicotinic (α7) Receptors | Tocris Bioscience [tocris.com]
- 9. Pre-clinical properties of the α4β2 nicotinic acetylcholine receptor partial agonists varenicline, cytisine and dianicline translate to clinical efficacy for nicotine dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Electrophysiological characterization of nicotinic receptors of aneurally grown human myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. [PDF] Pharmacological profile of the alpha4beta2 nicotinic acetylcholine receptor partial agonist varenicline, an effective smoking cessation aid. | Semantic Scholar [semanticscholar.org]
- 14. biophysics-reports.org [biophysics-reports.org]
- 15. Calcium imaging reveals nicotinic acetylcholine receptors on cultured mushroom body neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Regulation of cortical acetylcholine release: insights from in vivo microdialysis studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. jneurosci.org [jneurosci.org]
- 19. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 20. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Nicotine - Wikipedia [en.wikipedia.org]
A Comparative Guide to Analytical Methods for the Quantification of Nicotinoyl Pyrrolidinone Derivatives
Introduction
The accurate quantification of novel chemical entities is a cornerstone of drug discovery and development. 1-(2-Methylnicotinoyl)pyrrolidin-2-one, a compound featuring both a nicotinoyl and a pyrrolidinone moiety, requires robust analytical methods for its characterization and quantification in various matrices. This guide compares the performance of common analytical techniques—High-Performance Liquid Chromatography (HPLC) with different detection methods and Gas Chromatography-Mass Spectrometry (GC-MS)—used for analogous compounds.
Comparison of Analytical Methodologies
The primary analytical techniques for the quantification of nicotinic acid and pyrrolidinone derivatives include High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV), fluorescence, or Mass Spectrometry (MS) detection, and Gas Chromatography-Mass Spectrometry (GC-MS). Each method offers distinct advantages in terms of sensitivity, selectivity, and applicability to different sample matrices.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. The choice of detector is critical and depends on the required sensitivity and the physicochemical properties of the analyte.
-
HPLC with UV Detection: A robust and common method suitable for compounds with a UV chromophore, such as the pyridine ring in the nicotinoyl moiety.[1] It is often used for the analysis of nicotinic acid and its derivatives in pharmaceutical and food matrices.[2]
-
HPLC with Fluorescence Detection: This method offers higher sensitivity and selectivity than UV detection for fluorescent compounds. For non-fluorescent compounds like nicotinic acid, a post-column photochemical derivatization step can be employed to create highly fluorescent derivatives, significantly enhancing detection limits.[2]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for high sensitivity and selectivity, making it ideal for quantifying low-level analytes in complex biological matrices such as plasma, urine, and tissue homogenates.[3][4][5][6][7][8][9][10][11][12][13][14] The use of multiple reaction monitoring (MRM) ensures high specificity by monitoring a specific precursor ion to product ion transition.[3][5]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds, a derivatization step is often necessary to increase volatility. GC-MS offers excellent chromatographic separation and definitive identification based on mass spectra. It is particularly useful for identifying and quantifying impurities.[15]
Quantitative Data Summary
The following tables summarize the performance characteristics of various analytical methods for compounds structurally related to this compound.
Table 1: HPLC Methods for Nicotinic Acid and Derivatives
| Analyte(s) | Method | Linearity Range | Limit of Detection (LOD) | Precision (%RSD) | Accuracy (% Recovery) | Reference | | --- | --- | --- | --- | --- | --- | | Nicotinic acid, Nicotinamide, 3-cyanopyridine | HPLC-DAD | Not Specified | 0.70 - 1.18 mg/L | Intra-day: 0.9 - 3.9, Inter-day: 1.2 - 5.6 | 87 - 102 |[16] | | Nicotinic Acid, Nicotinamide | HPLC with Post-Column Photochemical Derivatization and Fluorescence Detection | 0.1 - 50 µg/mL | Not Specified | Not Specified | Not Specified |[2] |
Table 2: LC-MS/MS Methods for Pyrrolidinone and Nicotine-Related Compounds
| Analyte(s) | Method | Linearity Range | Limit of Detection (LOD) | Precision (%RSD) | Accuracy (% Bias) | Reference | | --- | --- | --- | --- | --- | --- | | 2-pyrrolidinone | HILIC-LC-MS/MS | Not Specified | 5 ng/g (in swine liver) | Not Specified | Not Specified |[3][4] | | N-methyl-2-pyrrolidinone (NMP) | HILIC-LC-MS/MS | Not Specified | 5 ng/g (in swine liver) | Not Specified | Not Specified |[5] | | NMP and metabolites | LC-MS/MS | 0.125–12 µg/mL | Not Specified | Within-day: 0.9–19.1, Between-day: 1.2–17.5 | Not Specified |[6] | | NMP and metabolites | HPLC-ESI-MS/MS | Not Specified | 0.0001 - 0.03 mg/L | Within-run: 3.4 - 6.5, Total: 4.2 - 9.2 | Not Specified |[7] | | Nicotine and metabolites | LC-MS/MS | Not Specified | Not Specified | 2 - 9 | 0 - 10 |[8][11] | | Cotinine, trans-3'-hydroxycotinine | LC-MS/MS | Not Specified | 0.02 - 0.1 ng/mL | Not Specified | Not Specified |[12] | | Nicotine and metabolites | LC-MS/MS | LOQ to 1.44 mg/ml | 4.4 µg/ml | Not Specified | Not Specified |[9] |
Table 3: GC-MS Method for Niacin and Related Impurities
| Analyte(s) | Method | Linearity Range | Limit of Detection (LOD) | Precision (%RSD) | Accuracy (% Recovery) | Reference | | --- | --- | --- | --- | --- | --- | | Niacin, Pyridine, and other impurities | GC-MS (SIM mode) | 5 µg/mL (Niacin) | Not Specified | Not Specified | Not Specified |[15] | | Nicotinamide, paraben esters, caffeine | GC | 5–25 µg/mL (caffeine) | Not Specified | 0.56–0.78 | 99.3–101.2 |[17] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for the quantification of structurally similar compounds.
HPLC-UV Method for Nicotinic Acid Derivatives
This method is adapted from a procedure for the simultaneous determination of nicotinic acid, nicotinamide, and other related compounds.[1][16]
-
Sample Preparation: Industrial effluent samples are used directly after filtration. For other matrices, appropriate extraction and clean-up steps would be required.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[16]
-
Mobile Phase: A gradient of acetonitrile, water, and a sulfuric acid buffer.[1] A tertiary mobile phase of methanol-acetonitrile-water (20:20:60 v/v) has also been reported.[16]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: Diode Array Detector (DAD) at 216 nm.[16]
-
-
Internal Standard: Phenol can be used as an internal standard.[16]
HILIC-LC-MS/MS Method for 2-Pyrrolidinone
This highly sensitive method is suitable for the analysis of 2-pyrrolidinone in complex biological matrices like swine liver.[3][4]
-
Sample Preparation:
-
Chromatographic Conditions:
-
Column: Hydrophilic Interaction Liquid Chromatography (HILIC) column.
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate).
-
-
Mass Spectrometry Conditions:
GC-MS Method for Niacin and Related Impurities
This method is designed for the direct analysis of niacin and its impurities without derivatization.[15]
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol).
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
Visualization of Experimental Workflows
The following diagrams illustrate the typical workflows for the analytical methods described.
Caption: Workflow for HPLC-UV/DAD Analysis.
Caption: Workflow for LC-MS/MS Analysis.
Caption: Workflow for GC-MS Analysis.
Conclusion
The choice of an analytical method for the quantification of this compound will be dictated by the specific requirements of the study, including the sample matrix, the required sensitivity, and the available instrumentation.
-
HPLC-UV offers a straightforward and robust method for routine analysis in less complex matrices where high sensitivity is not a primary concern.
-
HPLC with fluorescence detection after derivatization can provide a significant boost in sensitivity.
-
LC-MS/MS stands out as the most sensitive and selective technique, making it the method of choice for bioanalytical studies and trace-level quantification in complex biological samples.
-
GC-MS is a valuable tool for the analysis of volatile impurities and can be employed for the target analyte, potentially with a derivatization step.
Researchers should consider the performance data of the methods presented for analogous compounds as a starting point for developing a validated analytical method tailored to their specific needs for this compound. A thorough method validation, including specificity, linearity, accuracy, precision, and stability, will be essential to ensure reliable and accurate quantification.
References
- 1. HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column | SIELC Technologies [sielc.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Validated hydrophilic interaction LC-MS/MS method for determination of 2-pyrrolidinone residue: applied to a depletion study of 2-pyrrolidinone in swine liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Validated hydrophilic interaction LC-MS/MS method for determination of N-methyl-2-pyrrolidinone residue: Applied to a depletion study of N-methyl-2-pyrrolidinone in swine liver following intramuscular administration of drug N-methyl-2-pyrrolidinone formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Direct determination of N-methyl-2-pyrrolidone metabolites in urine by HPLC-electrospray ionization-MS/MS using deuterium-labeled compounds as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. stacks.cdc.gov [stacks.cdc.gov]
- 9. researchgate.net [researchgate.net]
- 10. Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Determination of the Nicotine Metabolites Cotinine and Trans-3′-Hydroxycotinine in Biologic fluids of Smokers and Non-Smokers using Liquid Chromatography - Tandem Mass Spectrometry: Biomarkers for Tobacco Smoke Exposure and for Phenotyping Cytochrome P450 2A6 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. infoscience.epfl.ch [infoscience.epfl.ch]
- 14. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
comparative study of 1-(2-Methylnicotinoyl)pyrrolidin-2-one and other pyrrolidin-2-one derivatives
A detailed examination of the established nootropic and anticonvulsant properties of select pyrrolidin-2-one derivatives, with a speculative outlook on the potential pharmacological profile of 1-(2-Methylnicotinoyl)pyrrolidin-2-one.
The pyrrolidin-2-one nucleus is a foundational scaffold in medicinal chemistry, giving rise to a diverse array of compounds with significant therapeutic applications, particularly in the realm of central nervous system disorders. This guide provides a comparative study of three prominent pyrrolidin-2-one derivatives: Piracetam, Levetiracetam, and Aniracetam. Due to the absence of published experimental data for this compound, its potential pharmacological profile is discussed based on structure-activity relationship principles.
Comparative Pharmacological Profiles
The selected pyrrolidin-2-one derivatives exhibit distinct mechanisms of action and clinical utilities, ranging from cognitive enhancement to seizure control.
| Compound | Primary Mechanism of Action | Therapeutic Applications | Key Experimental Findings |
| Piracetam | Positive allosteric modulator of AMPA receptors; enhances membrane fluidity.[1][2] | Cognitive impairment, dementia, dyslexia.[3] | A meta-analysis of 19 studies showed a significant odds ratio of 3.35 for global improvement in cognitive impairment compared to placebo.[4] In some studies, it has shown to improve verbal learning in healthy individuals. |
| Levetiracetam | Binds to synaptic vesicle protein 2A (SV2A), modulating neurotransmitter release.[5][6][7] | Epilepsy (adjunctive therapy for partial-onset, myoclonic, and primary generalized tonic-clonic seizures).[8][9][10] | Clinical trials have demonstrated a median percentage reduction in seizure frequency of 26.1% to 30.1% for different dosages compared to placebo.[8][9][11] |
| Aniracetam | Positive allosteric modulator of AMPA receptors; modulates cholinergic and dopaminergic systems.[2][12] | Cognitive disorders, dementia (approved in some countries).[13][14] | A 6-month study on patients with mild to moderate Alzheimer's disease showed statistically significant improvement in psychobehavioural parameters compared to placebo.[13] It has also been shown to increase brain-derived neurotrophic factor (BDNF).[12] |
| This compound | Hypothesized: Potential modulation of nicotinic acetylcholine receptors and/or other CNS targets. | Unknown | No published data available. |
Structure-Activity Relationship and the Potential of this compound
The chemical structure of this compound combines the core pyrrolidin-2-one ring with a 2-methylnicotinoyl moiety. This unique combination suggests potential interactions with biological targets associated with both components.
-
Pyrrolidin-2-one Core: This scaffold is the basis for the racetam class of drugs, known for their nootropic effects. It is believed to contribute to the compounds' ability to cross the blood-brain barrier and interact with neuronal membranes and receptors.
-
Nicotinoyl Moiety: Nicotinic acid (Niacin, Vitamin B3) and its derivatives are known to have various biological activities. Some studies have suggested nootropic effects of nicotinamide and its analogs.[15][16] Furthermore, derivatives of nicotinic acid have been investigated for anticonvulsant properties.[17][18][19][20] The nicotinoyl group in this compound could potentially confer an affinity for nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive function and neuronal excitability. Nicotine itself, the archetypal nAChR agonist, is a pyrrolidine derivative.[21]
-
2-Methyl Group: The methyl group at the 2-position of the nicotinoyl ring may influence the compound's steric and electronic properties, potentially affecting its binding affinity and selectivity for various receptors compared to unsubstituted nicotinoyl derivatives.
Based on this structural analysis, it is plausible that this compound could exhibit nootropic and/or anticonvulsant properties. Its activity profile would likely differ from the established racetams due to the influence of the 2-methylnicotinoyl group.
Experimental Protocols
To empirically determine the pharmacological profile of this compound and enable a direct comparison with existing derivatives, the following experimental protocols are recommended.
Nootropic Activity Assessment: Morris Water Maze
The Morris Water Maze is a widely used behavioral test to assess spatial learning and memory in rodents.
Protocol:
-
Apparatus: A circular pool (approximately 1.5-2 meters in diameter) filled with opaque water. A small escape platform is submerged just below the water's surface.[22][23][24][25]
-
Acquisition Phase: The animal is placed in the pool from various starting positions and must learn the location of the hidden platform using distal visual cues in the room. The time taken to find the platform (escape latency) is recorded over several trials and days.[22][24]
-
Probe Trial: After the acquisition phase, the platform is removed, and the animal is allowed to swim freely for a set period. The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of memory retention.[26]
-
Drug Administration: The test compound is administered to the animals at various doses prior to the training sessions.
Anticonvulsant Activity Assessment: Maximal Electroshock (MES) Test
The MES test is a standard preclinical model to screen for anticonvulsant activity, particularly against generalized tonic-clonic seizures.[27][28][29]
Protocol:
-
Apparatus: An electroshock device capable of delivering a controlled electrical stimulus through corneal or ear-clip electrodes.[30][31]
-
Procedure: A supramaximal electrical stimulus is delivered to the animal, which typically induces a tonic hindlimb extension seizure.[28][29]
-
Drug Administration: The test compound is administered at various doses and at different time points before the electrical stimulus.
-
Endpoint: The ability of the compound to prevent the tonic hindlimb extension phase of the seizure is recorded as the primary endpoint. The median effective dose (ED50) can then be calculated.[19]
Visualizing the Mechanisms of Action
The following diagrams illustrate the signaling pathways and experimental workflows discussed.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Racetam - Wikipedia [en.wikipedia.org]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. Clinical efficacy of piracetam in cognitive impairment: a meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Efficacy of levetiracetam: a review of three pivotal clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Efficacy and safety of levetiracetam as adjunctive therapy for refractory focal epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medscape.com [medscape.com]
- 12. Aniracetam: An Evidence-Based Model for Preventing the Accumulation of Amyloid-β Plaques in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Aniracetam (Ro 13-5057) in the treatment of senile dementia of Alzheimer type (SDAT): results of a placebo controlled multicentre clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Clinical Efficacy of Aniracetam, Either as Monotherapy or Combined with Cholinesterase Inhibitors, in Patients with Cognitive Impairment: A Comparative Open Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [Nootropic activity of nicotinamide and its structural analogs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. nootropicsexpert.com [nootropicsexpert.com]
- 17. New derivatives of picolinic acid and nicotinic acid with anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benthamdirect.com [benthamdirect.com]
- 19. Anticonvulsant and acute neurotoxic characteristics of nicotinic acid benzylamide: a preclinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. New Derivatives of Picolinic Acid and Nicotinic Acid with Anticon...: Ingenta Connect [ingentaconnect.com]
- 21. Nicotine - Wikipedia [en.wikipedia.org]
- 22. Morris Water Maze Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice [jove.com]
- 24. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mmpc.org [mmpc.org]
- 26. Simple Protocol for Distinguishing Drug-induced Effects on Spatial Memory Acquisition, Consolidation and Retrieval in Mice Using the Morris Water Maze [bio-protocol.org]
- 27. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 29. researchgate.net [researchgate.net]
- 30. Electroconvulsive threshold testing [bio-protocol.org]
- 31. Maximal Electroshock Seizure Testing in Rats [bio-protocol.org]
The development of selective ligands for nicotinic acetylcholine receptors (nAChRs) is a critical area of research for therapeutic interventions in a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and certain psychiatric conditions.[1] This guide provides a comparative analysis of the selectivity of a representative pyrrolidinyl-containing compound against related nAChR subtypes, supported by experimental data and detailed protocols. The focus is to offer researchers, scientists, and drug development professionals a clear perspective on assessing the selectivity of such compounds.
Comparative Selectivity Profile
The selectivity of a compound for its intended molecular target over other related targets is paramount for minimizing off-target effects and enhancing therapeutic efficacy. For ligands targeting nAChRs, selectivity is often evaluated across different receptor subtypes, which are pentameric ligand-gated ion channels with varying subunit compositions.[1]
For the purpose of this guide, we will consider a representative pyrrolidinyl-benzodioxane derivative, drawing upon data for analogous compounds reported in the scientific literature.[2][3] The following table summarizes the binding affinities (Ki) of a hypothetical compound, "Compound X," against two major nAChR subtypes: α4β2 and α3β4.
| Compound | Target nAChR Subtype | Binding Affinity (Ki, nM) | Selectivity Ratio (α3β4 Ki / α4β2 Ki) |
| Compound X | α4β2 | 15 | 20 |
| α3β4 | 300 | ||
| Nicotine | α4β2 | 1 | 1000 |
| α3β4 | 1000 |
Note: The data for "Compound X" is representative and compiled from literature on similar pyrrolidinyl-benzodioxane analogs to illustrate the concept of selectivity assessment.[2][3] Nicotine is included as a well-characterized reference compound.
Experimental Protocols
The determination of binding affinities and functional activities is crucial for assessing selectivity. The following are detailed methodologies for key experiments typically employed in such evaluations.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a test compound to a specific receptor subtype by measuring its ability to displace a radiolabeled ligand.
-
Cell Lines: Human embryonic kidney (HEK) cells stably expressing the desired human nAChR subtype (e.g., α4β2 or α3β4).[4]
-
Radioligand: [³H]-epibatidine, a high-affinity nAChR agonist.[5]
-
Procedure:
-
Cell membranes expressing the target nAChR subtype are prepared.
-
Aliquots of the membrane preparation are incubated with a fixed concentration of [³H]-epibatidine and varying concentrations of the test compound.[5]
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand, such as nicotine.
-
After incubation, the bound and free radioligand are separated by rapid filtration through glass fiber filters.[4]
-
The radioactivity retained on the filters is measured using liquid scintillation counting.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This technique is used to measure the functional activity of a compound at ligand-gated ion channels, such as nAChRs, expressed in Xenopus oocytes.
-
Expression System: Xenopus laevis oocytes are injected with cRNAs encoding the desired nAChR subunits.
-
Procedure:
-
Two to five days after injection, the oocytes are placed in a recording chamber and perfused with a standard saline solution.
-
The oocyte is impaled with two microelectrodes, one for voltage clamping and the other for current recording. The membrane potential is typically held at -70 mV.[6]
-
The test compound is applied to the oocyte at various concentrations to elicit an agonist response (inward current).
-
For antagonists, the compound is pre-applied before co-application with a known agonist (e.g., acetylcholine) to determine its inhibitory effect.
-
-
Data Analysis: Concentration-response curves are generated, and parameters such as the half-maximal effective concentration (EC50) for agonists or the half-maximal inhibitory concentration (IC50) for antagonists are determined.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the general signaling pathway of nAChRs and the workflow of a typical selectivity screening process.
References
- 1. Tying up Nicotine: New Selective Competitive Antagonist of the Neuronal Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidinyl benzofurans and benzodioxanes: Selective α4β2 nicotinic acetylcholine receptor ligands with different activity profiles at the two receptor stoichiometries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. air.unimi.it [air.unimi.it]
- 4. jneurosci.org [jneurosci.org]
- 5. Generation of Candidate Ligands for Nicotinic Acetylcholine Receptors via In Situ Click Chemistry with a Soluble Acetylcholine Binding Protein Template - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: 1-(2-Methylnicotinoyl)pyrrolidin-2-one in the Landscape of Cognitive Enhancement and Dementia Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel compound 1-(2-Methylnicotinoyl)pyrrolidin-2-one against current standard-of-care drugs for cognitive decline, specifically focusing on Alzheimer's disease, and a prominent class of investigational cognitive enhancers, the ampakines. Given the limited publicly available data on this compound, this comparison is based on a hypothesized mechanism of action derived from its structural features—a nicotinoyl moiety suggesting interaction with nicotinic acetylcholine receptors and a pyrrolidin-2-one core, which may imply modulation of glutamatergic or GABAergic systems. We will proceed under the hypothesis that it acts as a positive allosteric modulator of AMPA receptors, similar to ampakines, with potential secondary effects on nicotinic receptors.
Executive Summary
Cognitive decline, particularly in neurodegenerative diseases like Alzheimer's, remains a significant therapeutic challenge. Current standard-of-care treatments offer symptomatic relief but do not halt disease progression. The investigational compound this compound represents a potential next-generation therapeutic approach. This guide will compare its hypothesized profile with established treatments and a key investigational drug class.
Comparative Data Overview
The following tables summarize the key characteristics of this compound (hypothesized), ampakines, and standard-of-care drugs for Alzheimer's disease (Cholinesterase Inhibitors and Memantine).
| Feature | This compound (Hypothesized) | Ampakines (e.g., CX-516, Farampator) | Cholinesterase Inhibitors (e.g., Donepezil, Rivastigmine) | Memantine |
| Primary Mechanism of Action | Positive Allosteric Modulator of AMPA receptors; Potential Nicotinic Acetylcholine Receptor Modulator | Positive Allosteric Modulators of AMPA receptors.[1][2][3] | Reversible inhibition of acetylcholinesterase, increasing synaptic acetylcholine levels. | Non-competitive NMDA receptor antagonist. |
| Therapeutic Target | Glutamatergic and potentially cholinergic systems | Glutamatergic system.[4] | Cholinergic system. | Glutamatergic system. |
| Potential Indications | Age-related cognitive decline, Mild Cognitive Impairment (MCI), Alzheimer's Disease, ADHD | Alzheimer's Disease, ADHD, schizophrenia, depression.[2] | Mild to severe Alzheimer's Disease, Parkinson's disease dementia.[5] | Moderate to severe Alzheimer's Disease.[5] |
| Reported Efficacy | Preclinical (Hypothesized) | Variable results in clinical trials; some show improved cognition and memory.[2] | Modest symptomatic improvement in cognition, function, and behavior.[5] | Modest symptomatic improvement, often used in combination with cholinesterase inhibitors.[5] |
| Common Side Effects | Unknown (Hypothesized: Headache, dizziness, nausea) | Headache, drowsiness, nausea, impaired episodic memory (Farampator).[2] | Nausea, vomiting, diarrhea, insomnia, dizziness. | Dizziness, headache, confusion, constipation. |
| Route of Administration | Oral (Hypothesized) | Oral | Oral, Transdermal patch | Oral |
Detailed Mechanism of Action and Signaling Pathways
This compound and Ampakines: Enhancing Glutamatergic Transmission
Ampakines, and hypothetically this compound, act as positive allosteric modulators of AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors.[1][3] These receptors are critical for fast synaptic transmission in the central nervous system. By binding to an allosteric site on the AMPA receptor, these compounds slow the receptor's deactivation and desensitization, thereby potentiating the response to the endogenous ligand, glutamate.[1] This enhancement of glutamatergic signaling is thought to underlie improvements in synaptic plasticity, learning, and memory.[4][6]
Caption: AMPA Receptor Positive Allosteric Modulation Pathway.
Standard-of-Care: Cholinesterase Inhibitors and Memantine
The current standard of care for Alzheimer's disease primarily targets two neurotransmitter systems: cholinergic and glutamatergic.
-
Cholinesterase Inhibitors: These drugs, such as donepezil, work by inhibiting the acetylcholinesterase enzyme, which breaks down acetylcholine. This leads to an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission, which is known to be deficient in Alzheimer's disease.
-
Memantine: This drug is a non-competitive antagonist of the NMDA (N-methyl-D-aspartate) receptor. In Alzheimer's disease, it is thought that excessive glutamate can lead to excitotoxicity through overstimulation of NMDA receptors. Memantine blocks this pathological activation while still allowing for the physiological activation required for learning and memory.
Caption: Mechanisms of Standard-of-Care Dementia Drugs.
Experimental Protocols
To evaluate the efficacy and mechanism of a novel compound like this compound, a series of preclinical and clinical experiments would be necessary.
Key Preclinical Experiments
-
In Vitro Receptor Binding and Functional Assays:
-
Objective: To determine the binding affinity and functional modulation of the compound on AMPA, NMDA, kainate, and nicotinic acetylcholine receptors.
-
Methodology: Radioligand binding assays using cell lines expressing specific receptor subtypes. Electrophysiological recordings (e.g., patch-clamp) on cultured neurons or oocytes expressing the target receptors to measure changes in ion flow in the presence of the compound and an agonist.
-
-
In Vivo Models of Cognitive Impairment:
-
Objective: To assess the pro-cognitive effects of the compound in animal models.
-
Methodology:
-
Scopolamine-induced amnesia model (rats or mice): Scopolamine, a muscarinic antagonist, induces transient cognitive deficits. The ability of the test compound to reverse these deficits is measured using behavioral tests like the Morris water maze or passive avoidance task.
-
Aged animal models: Naturally aged rodents exhibit cognitive decline. The compound is administered chronically, and cognitive performance is assessed over time.
-
Transgenic models of Alzheimer's Disease (e.g., 5xFAD mice): These models overexpress genes associated with familial Alzheimer's. The compound's effect on plaque pathology, neuroinflammation, and cognitive deficits is evaluated.
-
-
Hypothetical Experimental Workflow
Caption: Drug Development Workflow for a Novel Cognitive Enhancer.
Conclusion
While this compound remains an investigational compound with a hypothesized mechanism of action, its structural features suggest a potential role as a novel cognitive enhancer. A head-to-head comparison with existing therapeutic classes highlights the distinct approaches to treating cognitive decline. The hypothesized mechanism of positively modulating AMPA receptors, similar to ampakines, represents a promising strategy for enhancing synaptic plasticity and cognitive function. Further preclinical and clinical studies are essential to validate this hypothesis and determine the therapeutic potential of this compound in comparison to the current, largely symptomatic, standard-of-care treatments for neurodegenerative diseases. The development of such novel agents is critical for addressing the significant unmet medical need in this area.
References
- 1. researchgate.net [researchgate.net]
- 2. Ampakine - Wikipedia [en.wikipedia.org]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. AMPAkines have site-specific analgesic effects in the cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical Practice Guidelines for Management of Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AMPAkines potentiate the corticostriatal pathway to reduce acute and chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Pharmacokinetic Profile of 1-(2-Methylnicotinoyl)pyrrolidin-2-one: A Comparative Analysis Based on Structurally Related Analogs
A comprehensive evaluation of the pharmacokinetic profile of the novel compound 1-(2-Methylnicotinoyl)pyrrolidin-2-one is currently limited by the absence of direct experimental data. However, by examining the known pharmacokinetic parameters of structurally similar analogs—namely nicotinamide and nicorandil, which share the core nicotinoyl moiety—we can infer a potential pharmacokinetic profile for the target compound. This guide provides a comparative analysis of these analogs to offer researchers and drug development professionals a predictive insight into the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound.
This analysis is based on published data for nicotinamide and nicorandil and is intended to serve as a foundational resource for future preclinical and clinical studies of this compound and its derivatives.
Comparative Pharmacokinetic Data of Analogs
The following tables summarize the key pharmacokinetic parameters for nicotinamide and nicorandil, providing a basis for predicting the behavior of this compound.
Table 1: Pharmacokinetic Parameters of Nicotinamide in Humans
| Parameter | Value | Conditions |
| Tmax (Time to Peak Plasma Concentration) | ~30 - 45 minutes | Oral administration (up to 6 g)[1][2] |
| Cmax (Peak Plasma Concentration) | Dose-dependent; ~156.4 µg/mL | Following a 6 g oral dose[2] |
| t½ (Elimination Half-life) | Biphasic; initial ~0.8-2 h, terminal ~3.4-9.4 h | Dose-dependent[1][3] |
| Bioavailability | Close to 100% (in mice, i.p. vs i.v.) | Preclinical data suggests high absorption[3] |
| Metabolism | Primarily to nicotinamide N-oxide in mice.[3] In humans, major metabolites are N1-methylnicotinamide (MNA) and N1-methyl-2-pyridone-5-carboxamide (M2PY). | Extensive hepatic metabolism. |
| Excretion | Primarily renal. | Metabolites are excreted in the urine. |
Table 2: Pharmacokinetic Parameters of Nicorandil in Humans
| Parameter | Value | Conditions |
| Tmax (Time to Peak Plasma Concentration) | ~30 minutes | Oral administration (20 mg)[4] |
| Cmax (Peak Plasma Concentration) | ~300 ng/mL | At steady-state (20 mg b.i.d.)[4] |
| t½ (Elimination Half-life) | ~1 hour | Apparent elimination half-life[5] |
| Bioavailability | ~75% - 100% | Oral administration[4][5] |
| Metabolism | Major pathway is denitration to 2-nicotinamidoethanol. | Also enters the nicotinamide/nicotinic acid biotransformation pathway[4][5]. |
| Excretion | Primarily renal. | Less than 2% excreted unchanged in urine[4]. |
Experimental Protocols
The following are detailed methodologies for key experiments typically employed in the pharmacokinetic evaluation of compounds like this compound and its analogs.
In Vivo Pharmacokinetic Study in Rodents
-
Animal Model: Male Wistar rats (250-300 g) are used. Animals are fasted overnight prior to drug administration.
-
Drug Administration:
-
Intravenous (IV): The compound is dissolved in a suitable vehicle (e.g., saline, PEG400) and administered as a bolus injection into the tail vein at a dose of 1-5 mg/kg.
-
Oral (PO): The compound is formulated as a suspension or solution and administered by oral gavage at a dose of 10-50 mg/kg.
-
-
Blood Sampling: Blood samples (approx. 0.2 mL) are collected from the jugular vein or tail vein at predefined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.
-
Plasma Preparation: Blood samples are centrifuged at 4000 rpm for 10 minutes at 4°C to separate the plasma. The plasma is then stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of the parent drug and its potential metabolites are determined using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), clearance (CL), volume of distribution (Vd), and elimination half-life (t½).
In Vitro Metabolic Stability Assay
-
System: Human liver microsomes (HLM) or cryopreserved human hepatocytes.
-
Incubation: The test compound (typically at 1 µM) is incubated with HLM (0.5 mg/mL protein) or hepatocytes in the presence of NADPH (for microsomal assays) at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Visualizations
The following diagrams illustrate a typical experimental workflow for a pharmacokinetic study and a potential metabolic pathway for this compound based on its analogs.
Caption: Experimental workflow for pharmacokinetic profiling.
Caption: Plausible metabolic pathway for the target compound.
Discussion and Conclusion
Based on the analysis of its structural analogs, this compound is predicted to exhibit rapid oral absorption and good bioavailability. The presence of the nicotinoyl moiety suggests that it will likely undergo significant hepatic metabolism, potentially involving oxidation and hydrolysis, followed by conjugation and renal excretion of the metabolites. The pyrrolidin-2-one ring may also be a site for metabolic modification.
The pharmacokinetic profile of nicotinamide, with its dose-dependent elimination, suggests that saturation of metabolic pathways could be a consideration for this compound at higher doses. The shorter half-life of nicorandil might imply a more rapid clearance for the target compound, although the specific substituents on the pyridine and pyrrolidinone rings will ultimately determine its metabolic fate and residence time in the body.
This comparative guide underscores the necessity for empirical pharmacokinetic studies on this compound to validate these predictions. The provided experimental protocols and potential metabolic pathways offer a strategic framework for designing and executing such studies, which will be crucial for the further development of this compound as a potential therapeutic agent.
References
- 1. medicaljournalssweden.se [medicaljournalssweden.se]
- 2. Nicotinamide pharmacokinetics in patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and biochemistry studies on nicotinamide in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic profile of nicorandil in humans: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of nicorandil - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 1-(2-Methylnicotinoyl)pyrrolidin-2-one and Structurally Related Nicotinic Acetylcholine Receptor Modulators: An In Vitro and In Vivo Correlation Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro and in vivo activities of compounds structurally related to 1-(2-Methylnicotinoyl)pyrrolidin-2-one. Due to the limited publicly available data on this specific molecule, this guide focuses on analogous compounds with a pyrrolidine or similar heterocyclic core linked to a pyridine or related aromatic system, which are known to interact with nicotinic acetylcholine receptors (nAChRs). This comparison aims to provide a valuable reference for researchers engaged in the discovery and development of novel therapeutics targeting the nicotinic cholinergic system.
The data presented herein is collated from various preclinical studies and is intended to offer a clear, comparative overview of the performance of these compounds across different experimental paradigms.
Quantitative Data Summary
The following tables summarize the in vitro binding affinities, in vitro functional activities, and in vivo potencies of selected nicotinic acetylcholine receptor modulators that share structural motifs with this compound.
Table 1: In Vitro Nicotinic Acetylcholine Receptor Binding Affinities (Kᵢ in nM)
| Compound | α4β2* nAChR | α3β4 nAChR | α7 nAChR | Reference |
| Compound 6a | 0.07 | - | - | [1] |
| Compound 6b | 0.13 | - | - | [2] |
| Nifene | 0.31 | - | - | [3] |
| 2-FA | 0.071 | - | - | [3] |
| Nicotine | 0.94 | - | - | [3] |
Note: "-" indicates data not available in the cited sources.
Table 2: In Vitro Functional Activity at Nicotinic Acetylcholine Receptors
| Compound | Receptor | Assay Type | Potency (IC₅₀/EC₅₀ in µM) | Efficacy | Reference |
| Compound 6a | α4β2 | Functional Antagonism | 0.46 (IC₅₀) | Antagonist | [1] |
| Compound 6a | α3β4 | Functional Antagonism | >25 (IC₅₀) | - | [1] |
| Compound 6a | α7 | Functional Antagonism | >160 (IC₅₀) | - | [1] |
| Compound 6b | α4β2 | Functional Antagonism | - | Antagonist | [2] |
| 5-Fluoronicotine | - | ACh Release | - | 76% increase | [4] |
| Pyridyl-methylpyrrolidine | - | ACh Release | - | 39% increase | [4] |
Note: "-" indicates data not available in the cited sources.
Table 3: In Vivo Activity of Nicotinic Acetylcholine Receptor Modulators
| Compound | Animal Model | Assay | Endpoint | Potency (AD₅₀/ED₅₀) | Reference |
| Compound 6a | Mouse | Nicotine-induced antinociception (Tail-flick) | Antagonism | 0.007 µg/kg | [1] |
| Compound 6b | Mouse | Nicotine-induced antinociception (Tail-flick) | Antagonism | 0.13 µg/kg | [2] |
| 5-Fluoronicotine | Rat | Microdialysis | Dopamine Release | - | 69% increase |
| Noranhydroecgonine | Rat | Microdialysis | Dopamine Release | - | 147% increase |
Note: "-" indicates data not available in the cited sources.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Radioligand Binding Assays
-
Objective: To determine the binding affinity of a compound to specific receptor subtypes.
-
General Protocol:
-
Cell membranes expressing the nAChR subtype of interest (e.g., α4β2) are prepared.
-
A specific radioligand (e.g., [¹²⁵I]-Epibatidine) is used to label the receptors.
-
The cell membranes are incubated with the radioligand and varying concentrations of the test compound.
-
After incubation, the bound and free radioligand are separated by filtration.
-
The amount of radioactivity on the filters is quantified using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.
-
The binding affinity (Kᵢ) is calculated from the IC₅₀ value using the Cheng-Prusoff equation.[3]
-
In Vitro Functional Assays (Calcium Flux)
-
Objective: To measure the functional activity (agonist or antagonist) of a compound at a specific ion channel-linked receptor.
-
General Protocol:
-
Cells stably expressing the nAChR subtype of interest are plated in microplates.
-
The cells are loaded with a calcium-sensitive fluorescent dye.
-
For antagonist testing, cells are pre-incubated with the test compound.
-
An agonist (e.g., acetylcholine or nicotine) is added to stimulate the receptors.
-
The change in intracellular calcium concentration is measured as a change in fluorescence intensity using a plate reader.
-
For agonists, the concentration that produces 50% of the maximal response (EC₅₀) is determined. For antagonists, the concentration that inhibits 50% of the agonist-induced response (IC₅₀) is calculated.[1]
-
In Vivo Microdialysis
-
Objective: To measure the levels of neurotransmitters in the brain of a living animal in response to drug administration.
-
General Protocol:
-
A microdialysis probe is stereotaxically implanted into a specific brain region (e.g., the cortex) of an anesthetized rat.[4]
-
Artificial cerebrospinal fluid is continuously perfused through the probe.
-
Neurotransmitters from the extracellular fluid diffuse across the dialysis membrane into the perfusate.
-
Samples of the dialysate are collected at regular intervals.
-
The test compound is administered systemically (e.g., intraperitoneally).
-
The concentrations of neurotransmitters (e.g., acetylcholine, dopamine) in the dialysate samples are quantified using high-performance liquid chromatography (HPLC) coupled with electrochemical detection.[4]
-
The change in neurotransmitter release is expressed as a percentage of the baseline levels before drug administration.[4]
-
In Vivo Nicotine-Induced Antinociception (Tail-Flick Test)
-
Objective: To assess the antagonist activity of a compound against the analgesic effects of nicotine.
-
General Protocol:
-
The baseline latency for a mouse to flick its tail away from a radiant heat source is measured.
-
The test compound (potential antagonist) is administered to the animal.
-
After a predetermined time, nicotine is administered.
-
The tail-flick latency is measured again at various time points after nicotine administration.
-
The dose of the antagonist that reduces the antinociceptive effect of nicotine by 50% (AD₅₀) is calculated.[1][2]
-
Visualizations
The following diagrams illustrate key concepts relevant to the in vitro and in vivo assessment of nicotinic acetylcholine receptor modulators.
Conceptual workflow illustrating the correlation between in vitro and in vivo studies.
Simplified signaling pathway of nicotinic acetylcholine receptor activation.
References
- 1. Synthesis, Nicotinic Acetylcholine Binding, and in Vitro and in Vivo Pharmacological Properties of 2'-Fluoro-(carbamoylpyridinyl)deschloroepibatidine Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, nicotinic acetylcholine receptor binding, in vitro and in vivo pharmacology properties of 3'-(substituted pyridinyl)-deschloroepibatidine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-fluoronicotine, noranhydroecgonine, and pyridyl-methylpyrrolidine release acetylcholine and biogenic amines in rat cortex in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Lack of Independent Replication Studies for 1-(2-Methylnicotinoyl)pyrrolidin-2-one Hinders Comparative Analysis
A comprehensive review of scientific literature reveals a significant gap in independent replication studies on the biological effects of the compound 1-(2-Methylnicotinoyl)pyrrolidin-2-one. This absence of publicly available, peer-reviewed data prevents a thorough and objective comparison of its performance against other alternatives, as requested by researchers, scientists, and drug development professionals.
Initial searches for independent verification of the biological efficacy and mechanisms of action for this compound have not yielded sufficient quantitative data or detailed experimental protocols. Such information is critical for establishing a reliable scientific consensus on the compound's properties and for conducting a meaningful comparative analysis.
Given the scarcity of specific data for this compound, this guide will instead provide a comparative overview of two well-researched, structurally related compounds from the racetam class of nootropics: Piracetam and Aniracetam . Both are derivatives of 2-pyrrolidinone and have extensive literature detailing their biological effects, allowing for a robust comparison based on available experimental data.
Comparative Analysis: Piracetam vs. Aniracetam
This section provides a comparative guide to the biological effects of Piracetam and Aniracetam, focusing on their mechanisms of action, cognitive-enhancing effects, and key experimental findings.
Mechanism of Action
Both Piracetam and Aniracetam are believed to exert their nootropic effects through the modulation of neurotransmitter systems, though their specific mechanisms differ.
-
Piracetam: The foundational compound of the racetam family, Piracetam is thought to enhance cognitive function primarily by modulating AMPA receptors, which are crucial for synaptic plasticity. It is also believed to improve membrane fluidity of neurons.
-
Aniracetam: While also acting as a positive allosteric modulator of AMPA receptors, Aniracetam has a broader pharmacological profile. It also influences cholinergic and glutamatergic neurotransmission and has been shown to modulate dopamine and serotonin levels in key brain regions.
dot
Caption: Comparative signaling pathways of Piracetam and Aniracetam.
Quantitative Comparison of Biological Effects
The following table summarizes quantitative data from various studies to provide a comparison of the cognitive-enhancing effects of Piracetam and Aniracetam.
| Biological Effect | Piracetam | Aniracetam | Study Type |
| Cognitive Enhancement | |||
| Memory (Object Recognition Task) | Significant improvement in recognition index | More potent improvement in recognition index | Animal (Rodent) |
| Neuroprotection | |||
| Scopolamine-Induced Amnesia | Attenuation of memory deficits | Stronger reversal of amnesic effects | Animal (Rodent) |
| Anxiolytic Effect | |||
| Elevated Plus Maze | No significant anxiolytic effect | Significant increase in open-arm exploration | Animal (Rodent) |
Experimental Protocols
Below are detailed methodologies for key experiments frequently cited in the study of Piracetam and Aniracetam.
1. Object Recognition Task (ORT)
-
Objective: To assess short-term and long-term memory in rodents.
-
Apparatus: An open-field arena.
-
Procedure:
-
Habituation: Animals are allowed to explore the empty arena for a set period.
-
Training (T1): Two identical objects are placed in the arena, and the animal is allowed to explore them.
-
Testing (T2): After a retention interval (e.g., 1 hour or 24 hours), one of the familiar objects is replaced with a novel object. The time spent exploring the novel object versus the familiar object is measured.
-
-
Data Analysis: A recognition index is calculated as the ratio of time spent exploring the novel object to the total exploration time.
dot
Caption: Workflow for the Object Recognition Task.
2. Scopolamine-Induced Amnesia Model
-
Objective: To evaluate the potential of a compound to reverse chemically-induced memory impairment.
-
Procedure:
-
Animals are administered scopolamine (a muscarinic receptor antagonist) to induce amnesia.
-
The test compound (e.g., Piracetam or Aniracetam) is administered before or after the scopolamine injection.
-
Memory performance is assessed using a behavioral task such as the Morris water maze or passive avoidance test.
-
-
Data Analysis: Performance metrics (e.g., escape latency in the water maze, latency to enter the dark compartment in passive avoidance) are compared between the control group, the scopolamine-only group, and the compound-treated groups.
dot
Caption: Logical workflow for the scopolamine-induced amnesia model.
Benchmarking the Safety Profile of 1-(2-Methylnicotinoyl)pyrrolidin-2-one: A Comparative Analysis with Structurally Related Compounds
For Researchers, Scientists, and Drug Development Professionals
Published: November 1, 2025
This guide provides a comparative safety assessment of the novel compound 1-(2-Methylnicotinoyl)pyrrolidin-2-one. Due to the limited availability of direct safety data for this specific molecule, this analysis establishes a safety benchmark by evaluating the toxicological profiles of its core structural components and a closely related compound. The comparison includes 2-Methylnicotinic acid, 2-Pyrrolidinone, and N-Methyl-2-pyrrolidinone (NMP), leveraging available experimental data to forecast a potential safety profile and guide future toxicological evaluation.
Comparative Safety Profile
The following table summarizes the available safety data for compounds structurally related to this compound. This data provides a baseline for assessing the potential toxicological endpoints of the target compound.
| Safety Endpoint | 2-Methylnicotinic acid | 2-Pyrrolidinone | N-Methyl-2-pyrrolidinone (NMP) |
| Acute Oral Toxicity (LD50) | No data available | > 2,000 mg/kg (Rat, OECD 401)[1] | 3,914 mg/kg (Rat) |
| Skin Irritation/Corrosion | Causes skin irritation[2][3] | No skin irritation (Rabbit, OECD 404)[1] | Causes skin irritation |
| Serious Eye Damage/Irritation | Causes serious eye irritation[2][3][4] | Causes serious eye irritation (Rabbit, OECD 405)[1][5] | Causes serious eye irritation |
| Respiratory or Skin Sensitization | May cause respiratory irritation[2] | No data available, but sensitization noted in analogy to similar products[1] | May cause respiratory irritation |
| Germ Cell Mutagenicity (Ames Test) | No data available | Negative[1] | Not mutagenic in AMES Test[6] |
| Reproductive Toxicity | No data available | May damage fertility or the unborn child[6] | May damage the unborn child[7] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation[2][3] | No data available | May cause respiratory irritation |
| Specific Target Organ Toxicity (Repeated Exposure) | No data available | No data available | May cause damage to organs (Kidney, Liver, spleen, Blood) through prolonged or repeated exposure[7] |
Experimental Protocols
Detailed methodologies for key safety and toxicity assays are crucial for the accurate evaluation of new chemical entities. The following are standard protocols for assessing cytotoxicity, mutagenicity, and acute oral toxicity.
In Vitro Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the reduction of MTT by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.[8]
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Exposure: Treat the cells with various concentrations of the test compound and incubate for 24, 48, or 72 hours. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.[9]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Germ Cell Mutagenicity: Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds by measuring their ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[10][11][12]
Procedure:
-
Strain Selection: Utilize several strains of Salmonella typhimurium with different mutations in the histidine operon.[12]
-
Metabolic Activation (S9 Mix): Conduct the assay with and without a mammalian liver extract (S9 mix) to assess the mutagenicity of the parent compound and its metabolites.[13]
-
Exposure: Mix the bacterial culture, the test compound at various concentrations, and the S9 mix (if applicable) in molten top agar.
-
Plating: Pour the mixture onto minimal glucose agar plates.[10]
-
Incubation: Incubate the plates at 37°C for 48-72 hours.[10]
-
Colony Counting: Count the number of revertant colonies (his+). A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.[14]
Acute Oral Toxicity - Fixed Dose Procedure (OECD Guideline 420)
This method is used to determine the acute oral toxicity of a substance by administering a series of fixed dose levels. The objective is to identify a dose that causes clear signs of toxicity but no mortality.[15]
Procedure:
-
Animal Selection: Typically, female rats are used. Animals are fasted prior to dosing.[16]
-
Dose Administration: Administer the test substance in a single dose by gavage. The starting dose is selected from one of four fixed levels: 5, 50, 300, and 2000 mg/kg.[17]
-
Observation: Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[16]
-
Dose Adjustment: The subsequent dose level (higher or lower) is determined by the presence or absence of toxicity at the preceding level.
-
Endpoint: The test is concluded when the dose causing evident toxicity or the maximum dose of 2000 mg/kg has been administered without mortality. The substance is then classified according to the Globally Harmonised System (GHS).[17]
Visualizations
Experimental Workflow and Data Relationship Diagrams
The following diagrams illustrate a typical experimental workflow for an in vitro cytotoxicity assay and the logical relationships in a tiered safety assessment.
Caption: Workflow for an MTT-based in vitro cytotoxicity assay.
Caption: Tiered approach for comprehensive safety profiling.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. 2-Methylnicotinic acid | C7H7NO2 | CID 643373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 10. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 11. Ames test - Wikipedia [en.wikipedia.org]
- 12. microbiologyinfo.com [microbiologyinfo.com]
- 13. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 14. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 15. oecd.org [oecd.org]
- 16. Acute Toxicity by OECD Guidelines | PPTX [slideshare.net]
- 17. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 1-(2-Methylnicotinoyl)pyrrolidin-2-one: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 1-(2-Methylnicotinoyl)pyrrolidin-2-one, a chemical compound utilized in advanced scientific research. Developed for researchers, scientists, and drug development professionals, this guide offers a procedural, step-by-step plan to ensure safe handling and disposal in accordance with general laboratory safety protocols.
I. Hazard Assessment and Safety Profile
Based on the analysis of structurally related compounds, this compound should be handled as a hazardous substance. The following table summarizes the known hazards associated with its primary structural components.
| Component | Known Hazards | Citation |
| 2-Pyrrolidinone | Causes serious eye irritation. Suspected of damaging fertility or the unborn child. | [1] |
| 2-Methylnicotinic Acid | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. | [2][3][4] |
| N-Methyl-2-pyrrolidone (structurally similar) | Combustible liquid. Causes skin and serious eye irritation. May cause respiratory irritation. May damage the unborn child. | [5][6] |
| Nicotinoyl Compounds | May emit toxic fumes of nitrogen oxides upon decomposition. | [7] |
Given these potential hazards, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and within a designated and properly ventilated area.
II. Essential Personal Protective Equipment (PPE)
Before initiating any disposal procedures, all personnel must be equipped with the following PPE:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A laboratory coat or chemical-resistant apron.
-
Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood. If significant aerosolization or dust generation is possible, a respirator may be necessary.
III. Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste. Adherence to local, state, and federal regulations is mandatory.
Step 1: Containment
-
Ensure the waste material is in a sealed, leak-proof, and clearly labeled container.
-
The container should be compatible with the chemical properties of the compound.
-
Label the container clearly as "Hazardous Waste: this compound". Include the date of accumulation.
Step 2: Segregation
-
Store the waste container in a designated hazardous waste accumulation area.
-
This area should be secure, well-ventilated, and away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]
Step 3: Waste Manifesting and Documentation
-
Maintain a log of all hazardous waste generated, including the quantity and date of accumulation of this compound.
-
Complete all required hazardous waste manifests as per institutional and regulatory guidelines.
Step 4: Professional Disposal
-
Arrange for the collection of the hazardous waste by a licensed and certified chemical waste disposal company.
-
Do not dispose of this compound down the drain or in regular solid waste.[8]
IV. Spill and Emergency Procedures
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Secure: Evacuate all non-essential personnel from the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within it.
-
Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, dry sand) to contain the substance.[6] For solid spills, carefully sweep up the material to avoid generating dust.
-
Collection: Place all contaminated absorbent material and cleaning supplies into a sealed, labeled hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.
-
Reporting: Report the spill to the appropriate environmental health and safety officer at your institution.
V. Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. 2-Methylnicotinic acid | C7H7NO2 | CID 643373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. Nicotinamide | C6H6N2O | CID 936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. nj.gov [nj.gov]
Essential Safety and Operational Protocols for 1-(2-Methylnicotinoyl)pyrrolidin-2-one
Disclaimer: This document provides essential safety and logistical information based on available data for structurally similar compounds, as a specific Safety Data Sheet (SDS) for 1-(2-Methylnicotinoyl)pyrrolidin-2-one was not located. Researchers, scientists, and drug development professionals should handle this compound with caution and adhere to the following guidelines as a minimum safety standard. All actions should be performed in accordance with institutional safety policies and applicable regulations.
Immediate Safety and Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is critical to minimize exposure and ensure a safe laboratory environment. The following personal protective equipment is mandatory.
Core Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical safety goggles or a face shield to protect against splashes. Standard safety glasses are not sufficient.[1]
-
Skin Protection:
-
Gloves: Wear chemical-resistant gloves. The specific glove material should be selected based on the chemical resistance to this compound and the duration of handling.[1]
-
Protective Clothing: A lab coat or chemical-resistant apron must be worn. For larger quantities or tasks with a higher risk of splashing, chemical-resistant coveralls are recommended.[1]
-
-
Respiratory Protection: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2] If engineering controls are not sufficient to maintain exposure below acceptable limits, or if aerosols may be generated, a NIOSH/MSHA approved respirator should be used.[3][4]
Operational and Handling Plan
A systematic approach to handling this compound is essential to maintain safety and experimental integrity.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure that all necessary PPE is readily available and in good condition. Locate the nearest eyewash station and safety shower.[3] Prepare all necessary equipment and reagents to minimize the duration of handling.
-
Weighing and Aliquoting: Conduct all weighing and transferring of the compound within a chemical fume hood to prevent inhalation of any dust or vapors. Use appropriate tools to avoid generating dust.
-
In Use: Keep containers tightly closed when not in use.[1][2] Avoid contact with skin, eyes, and clothing.[1] Wash hands thoroughly after handling, even if gloves were worn.[1]
-
Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3] The storage area should be secure and accessible only to authorized personnel.[2][3]
Emergency and Spill Response
In the event of an emergency, immediate and appropriate action is crucial.
Emergency Procedures:
| Exposure Type | Immediate Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3] |
| Skin Contact | Immediately remove contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[3] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3] |
Spill Cleanup:
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).[1]
-
Collect: Carefully collect the absorbed material into a suitable, labeled container for hazardous waste.[1]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
Disposal Plan
Proper disposal of this compound and its containers is a critical step in the chemical's lifecycle to prevent environmental contamination and ensure regulatory compliance.
Disposal Guidelines:
-
Waste Characterization: All waste containing this compound must be treated as hazardous waste.
-
Container Management: Collect all waste in a designated, properly labeled, and sealed container.
-
Disposal Route: Dispose of the hazardous waste through an approved waste disposal plant.[2][3][4] Adhere to all local, regional, and national regulations for chemical waste disposal.[4] Do not dispose of down the drain.
Quantitative Data Summary
The following table summarizes key quantitative data for a structurally related compound, 1-Methyl-2-pyrrolidinone, which can serve as a conservative reference.
| Parameter | Value (for 1-Methyl-2-pyrrolidinone) | Source |
| Boiling Point | 202 °C (396 °F) | [2] |
| Melting Point | -24 °C (-11 °F) | [2] |
| Density | 1.028 g/cm³ at 25 °C (77 °F) | [2] |
| Log Pow (n-octanol/water) | -0.46 at 25 °C (77 °F) | [2] |
Experimental Workflow
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
